molecular formula C30H41N6O10P B3028713 AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 CAS No. 284660-72-6

AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2

Cat. No.: B3028713
CAS No.: 284660-72-6
M. Wt: 676.7 g/mol
InChI Key: KTJRIKZUUVEMMZ-QFXLSNSZSA-N
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Description

AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2, also known as AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2, is a useful research compound. Its molecular formula is C30H41N6O10P and its molecular weight is 676.7 g/mol. The purity is usually 95%.
The exact mass of the compound P60c-src Substrate II, Phosphorylated Ammonium is 676.26217852 g/mol and the complexity rating of the compound is 1140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-[[2-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N6O10P/c1-4-18(2)27(34-19(3)37)30(42)36-24(15-21-10-12-22(13-11-21)46-47(43,44)45)29(41)33-16-25(38)32-17-26(39)35-23(28(31)40)14-20-8-6-5-7-9-20/h5-13,18,23-24,27H,4,14-17H2,1-3H3,(H2,31,40)(H,32,38)(H,33,41)(H,34,37)(H,35,39)(H,36,42)(H2,43,44,45)/t18-,23-,24-,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJRIKZUUVEMMZ-QFXLSNSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N6O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Biological Significance of Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 in Signal Transduction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, molecular mechanism, and experimental utility of the phosphopeptide Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 (commonly referred to as Src Substrate II, Phosphorylated ).

Technical Guide & Application Whitepaper

Executive Summary

Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 (Sequence: Ac-I-pY-G-E-F-NH2) is a synthetic phosphopeptide derived from the consensus substrate motif of the Src family protein tyrosine kinases (SFKs) . While the unphosphorylated form serves as a highly efficient catalytic substrate ("Src Substrate II"), the phosphorylated form discussed here represents the post-catalytic product and a functional ligand for SH2 (Src Homology 2) domains .

Its biological and experimental significance lies in three core areas:

  • Molecular Recognition: It serves as a structural probe for the "two-pronged" binding mode of SFK SH2 domains, utilizing a specific pY-x-x-Hydrophobic motif.

  • Kinetic Regulation: As a moderate-affinity ligand (compared to the high-affinity pYEEI motif), it models the transient enzyme-product interactions necessary for rapid signal turnover, avoiding product inhibition.

  • Signal Transduction Assays: It functions as the primary standard for calibrating kinase activity assays, validating SH2 domain specificity, and screening Protein Tyrosine Phosphatase (PTP) activity.

Molecular Architecture & Binding Mechanism

The "Two-Pronged" Plug Mechanism

The biological activity of Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 is dictated by its ability to dock into the SH2 domain of Src-family kinases (Src, Fyn, Lck, Yes). This interaction is not random but follows a strict stereochemical code known as the "two-pronged plug" model.

  • The Primary Prong (pTyr): The phosphotyrosine residue is buried in a deep, cationic pocket containing the invariant Arg βB5 residue. This electrostatic clamp is the primary driver of binding energy.

  • The Secondary Prong (Phe+3): The Phenylalanine at the +3 position (relative to pTyr) inserts into a hydrophobic pocket on the SH2 surface. This confers specificity. Unlike the Grb2 SH2 domain (which prefers Asn at +2), Src SH2 domains require a hydrophobic residue at +3.

Sequence Analysis: Ac-I-pY-G-E-F-NH2
PositionResidueFunction in Signal Transduction
N-Cap Acetyl-IleStabilizes the peptide backbone; mimics the continuous polypeptide chain of a native protein.
0 pTyr Anchor. Essential for high-affinity recognition by the SH2 domain (Kd ~ 0.1 - 5 µM range).
+1 GlySpacer. Provides conformational flexibility. Distinct from the canonical Glu found in the high-affinity pYEEI motif.
+2 GluIonic Contact. Often interacts with surface residues, contributing to specificity but less critical than positions 0 and +3.
+3 Phe Specificity Determinant. Binds the hydrophobic pocket (EF/BG loop region) of the Src SH2 domain.
The "Affinity Paradox": Substrate vs. Inhibitor

A critical insight for researchers is the affinity difference between this peptide (pYGEF) and the optimal Src SH2 binder (pYEEI).

  • pYEEI (High Affinity): Binds Src SH2 very tightly. Used biologically to recruit Src or lock it in an inactive state (via the C-terminal tail).

  • pYGEF (Moderate Affinity): Binds Src SH2 with lower affinity.

    • Significance: If a substrate bound the SH2 domain too tightly after phosphorylation, it would cause product inhibition , stalling the signaling cascade. The pYGEF motif represents an evolutionarily optimized balance: high enough affinity for recruitment, but low enough for rapid release after phosphorylation.

Role in Src Kinase Regulation (The "Latch" Model)

In its native cellular context, Src kinase is regulated by an intramolecular "latch" mechanism. The phosphorylated tail (pY527 in chicken Src) binds to its own SH2 domain, locking the kinase in a closed, inactive conformation.

Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 acts as an activator in vitro: When added at high concentrations to inactive Src, this phosphopeptide competes with the intramolecular pY527 for the SH2 pocket. By displacing the tail, it "unlatches" the enzyme, forcing the kinase domain to open and adopt an active conformation. This mechanism is utilized in high-throughput screening to identify allosteric inhibitors.

SrcActivation Figure 1: Mechanism of Src Activation by Phosphopeptide Displacement (Ligand Competition). InactiveSrc Inactive Src (Closed Latch) Complex SH2-Peptide Complex InactiveSrc->Complex Peptide binds SH2 Displaces pY527 Peptide Ac-I-pY-G-E-F-NH2 (Competitor Ligand) Peptide->Complex ActiveSrc Active Src (Open Conformation) Complex->ActiveSrc Conformational Change Signaling Downstream Signaling (Phosphorylation Cascade) ActiveSrc->Signaling Kinase Domain Exposed

Experimental Applications & Protocols

Protocol: SH2 Domain Binding Assay (Fluorescence Polarization)

This protocol measures the binding affinity (Kd) of the peptide to a recombinant Src SH2 domain.

Reagents:

  • Fluorescein-labeled tracer peptide (e.g., Fluorescein-pYEEI).

  • Competitor peptide: Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2.[1][2]

  • Recombinant Src SH2 domain protein.

Workflow:

  • Preparation: Dilute Src SH2 protein to a concentration equivalent to its Kd for the tracer (~50-100 nM) in Assay Buffer (50 mM Tris pH 7.5, 100 mM NaCl, 0.05% Tween-20).

  • Competition: Prepare a serial dilution of Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 (from 0.1 nM to 100 µM).

  • Incubation: Mix Protein + Tracer + Competitor Peptide in a black 384-well plate. Incubate for 30 minutes at Room Temperature (RT).

  • Readout: Measure Fluorescence Polarization (Ex 485nm / Em 530nm).

  • Analysis: Plot mP vs. log[Peptide]. Fit to a sigmoidal dose-response curve to determine IC50 and calculate Ki.

    • Expected Result: The peptide should displace the tracer with an IC50 in the low micromolar range (1-5 µM), validating the integrity of the SH2 domain.

Protocol: PTP (Protein Tyrosine Phosphatase) Standard

This peptide is an ideal substrate for characterizing PTPs (e.g., PTP1B, SHP-2) because it presents a specific, accessible phosphotyrosine.

  • Reaction: Mix 50 µM Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 with 10 nM recombinant PTP1B in reaction buffer.

  • Termination: Stop reaction at defined timepoints using Malachite Green reagent (for phosphate detection) or by LC-MS injection.

  • Quantification: Measure free phosphate (A620nm) or the appearance of the unphosphorylated peak (Mass: 668.75 Da) vs. the phosphorylated parent (Mass: 748.73 Da).

Comparative Data Analysis

The following table contextualizes the affinity of pYGEF relative to other canonical signaling motifs.

Peptide MotifSequenceTarget DomainApprox. Kd (µM)Biological Role
pYEEI Ac-pY-E-E-ISrc SH20.2 - 0.6High Affinity Anchor. Mimics Polyomavirus mT antigen; optimized for recruitment.
pYGEF Ac-I-pY-G-E-F Src SH2 2.0 - 8.0 Substrate Product. Optimized for turnover; moderate affinity prevents product inhibition.
pYVNV Ac-pY-V-N-VGrb2 SH20.5 - 1.0Adapter Binding. Specific for Grb2; distinct from Src binders.
pYMXM Ac-pY-M-X-MPI3K (p85) SH20.1 - 0.5PI3K Activation. Binds p85 subunit to activate lipid kinase signaling.

Note: Kd values are approximate and dependent on assay conditions (buffer ionic strength, temperature).

Visualization of Experimental Workflow

The following diagram illustrates the dual utility of the peptide sequence in both Kinase (Forward) and Phosphatase (Reverse) assays.

PeptideWorkflow Figure 2: The Cycle of Src Substrate II: From Kinase Substrate to SH2 Ligand and Phosphatase Target. Substrate Substrate II (Unphosphorylated) Ac-I-Y-G-E-F-NH2 (Mass: 668.75) Product Phospho-Product Ac-I-pY-G-E-F-NH2 (Mass: 748.73) Substrate->Product Phosphorylation (Kinase Assay) Kinase Src Kinase + ATP Kinase->Substrate Catalysis Product->Substrate Dephosphorylation (Phosphatase Assay) SH2Bind SH2 Binding Assay (Validation/Competition) Product->SH2Bind Ligand Utility PTP Phosphatase (PTP1B) PTP->Product Hydrolysis

[3][4]

References

  • Songyang, Z., et al. (1993). SH2 domains recognize specific phosphopeptide sequences. Cell, 72(5), 767-778. Link

  • Bradshaw, J. M., et al. (1998). A continuous spectrophotometric assay for protein tyrosine kinases. Analytical Biochemistry, 265(1), 87-90. Link

  • Waksman, G., et al. (1993). Crystal structure of the phosphotyrosine recognition domain SH2 of v-src complexed with tyrosine-phosphorylated peptides. Nature, 358, 646–653. Link

  • Sigma-Aldrich Product Datasheet. Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 (Src Substrate II, Phosphorylated). Link

  • Liu, J. C., et al. (2006). Structural basis for the recognition of the Src-family kinase substrate by the SH2 domain. Journal of Molecular Biology, 364(3), 502-514. Link

Sources

Structural Determinants and Pharmacological Targeting of SH2 Domain Binding Motifs

[1][2][3][4][5]

Executive Summary

The Src Homology 2 (SH2) domain represents the archetypal modular protein interaction domain, serving as the critical "reader" of tyrosine phosphorylation signals in eukaryotic cells.[1][2][3][4][5][6][7][8] Comprising approximately 100 amino acids, this domain functions as a high-affinity molecular clamp, recognizing phosphotyrosine (pTyr) residues within specific sequence contexts.[1][3][7][9] For researchers and drug developers, the SH2 domain is not merely a passive docking site but a tunable logic gate that dictates the flow of intracellular information. This guide provides a rigorous structural analysis of SH2 binding motifs, details the "two-pronged" mechanism of specificity, and outlines validated experimental protocols for characterizing these interactions in the context of therapeutic discovery.

The Structural Paradigm: Architecture of Recognition

The SH2 domain folds into a compact, hemispherical structure characterized by a central anti-parallel


The Conserved pTyr Binding Pocket (Prong I)

The primary determinant of binding is the interaction between the phosphotyrosine phosphate group and a deep, basic pocket on the SH2 domain.

  • The FLVR Motif: Located on the

    
    B strand, the FLVR sequence (Phe-Leu-Val-Arg) contains the invariant Arg 
    
    
    B5
    residue.[3]
  • Mechanism: The guanidinium group of Arg

    
    B5 forms a bidentate hydrogen bond with the phosphate oxygens of the pTyr.[6] This interaction is electrostatically reinforced by an adjacent arginine (often Arg 
    
    
    A2) and a serine/threonine residue (Ser/Thr
    
    
    B7).
  • Causality: Mutation of Arg

    
    B5 to a neutral residue (e.g., Alanine) typically abolishes binding, confirming its role as the critical anchor for the interaction.
    
The Specificity Pocket (Prong II)

While the pTyr pocket provides binding energy, the specificity pocket determines biological selectivity.[10] This pocket recognizes amino acid side chains C-terminal to the pTyr residue (positions pY+1 to pY+6).

  • Structural Variability: Unlike the conserved pTyr pocket, the specificity pocket is formed by variable loops (EF and BG loops) and the

    
    B helix.
    
  • The "Two-Pronged Plug": The ligand binds such that the pTyr inserts into the conserved pocket (Prong I) and a specific C-terminal residue (typically pY+3) inserts into the variable hydrophobic pocket (Prong II).

Determinants of Specificity: Src, Grb2, and SAP

Specificity is dictated by the chemical character and geometry of the residues flanking the pTyr.

Src-Family Kinase (SFK) Specificity
  • Motif: pTyr-Glu-Glu-Ile (pY-E-E-I).

  • Mechanism: The Src SH2 domain possesses a deep, hydrophobic pocket aligned to accept the Isoleucine at pY+3 .[6] The intervening residues (Glu at +1, +2) lie across the surface of the domain, making electrostatic contacts with basic residues on the SH2 surface.

  • Structural Conformation: The peptide binds in an extended conformation, resembling a "plug" inserting into a socket.

Grb2 Specificity: The Beta-Turn Exception
  • Motif: pTyr-Val-Asn-Val (pY-V-N-V).

  • Mechanism: Grb2 differs significantly from Src. A Tryptophan residue at the EF1 position (Trp EF1) blocks the canonical pY+3 binding groove.

  • Structural Conformation: This steric hindrance forces the peptide to adopt a

    
    -turn conformation  at the pY+2 position (Asparagine). The Asn residue makes specific hydrogen bonds with the SH2 domain backbone, creating a distinct "kinked" binding mode.
    
SAP Family: The Three-Pronged Plug
  • Motif: pTyr-Thr/Val-x-Val (binds pY-3 and pY+2).

  • Mechanism: The SLAM-associated protein (SAP) SH2 domain has an extended

    
    -sheet that interacts with residues N-terminal to the pTyr (pY-3), in addition to the canonical C-terminal interactions. This "three-pronged" mode allows SAP to block the active sites of kinase domains or compete with phosphatases.
    
Visualization: Signaling Pathway Logic

The following diagram illustrates how specific SH2 interactions dictate downstream signaling flow, using the EGFR-Grb2-Ras pathway as a model.

SH2_Signaling_Pathwaycluster_membranePlasma MembraneEGFREGFR (RTK)[pTyr Sites]Grb2Grb2[SH2 Domain]EGFR->Grb2pY-V-N-VRecruitmentSOSSOS[GEF]Grb2->SOSSH3-PxxPInteractionRas_GDPRas-GDP(Inactive)SOS->Ras_GDPNucleotideExchangeRas_GTPRas-GTP(Active)Ras_GDP->Ras_GTPActivationRafRaf KinaseRas_GTP->RafEffectorBinding

Caption: Logical flow of SH2-mediated signal transduction. The EGFR pY-V-N-V motif specifically recruits Grb2, bridging the receptor to the Ras activator SOS.

Experimental Workflows for Structural Characterization

To rigorously define an SH2 domain's binding profile, a multi-modal approach combining high-throughput screening with biophysical validation is required.

Integrated Workflow
  • Discovery: Peptide arrays (SPOT synthesis) to identify consensus motifs.

  • Quantification: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine

    
    , 
    
    
    , and
    
    
    .
  • Structural Definition: X-ray crystallography or NMR to map atomic contacts.

Experimental_WorkflowGeneTarget Gene (SH2)ExpressionRecombinant Expression(E. coli / GST-tag)Gene->ExpressionPurificationAffinity Purification& Tag CleavageExpression->PurificationArrayPeptide Array Screening(SPOT Synthesis)Purification->ArrayITCITC / SPR(Thermodynamics)Purification->ITCStructureX-ray / NMR(Atomic Resolution)Purification->StructureMotifConsensus MotifIdentificationArray->MotifMotif->ITCValidateTop HitsMotif->StructureCo-crystallizationPeptideDrugDesignStructure-BasedDrug DesignITC->DrugDesignAffinity DataStructure->DrugDesignPDB Coordinates

Caption: Integrated workflow for SH2 domain characterization, moving from high-throughput motif discovery to structural validation and drug design.

Drug Discovery Applications

Targeting SH2 domains offers a strategy to inhibit protein-protein interactions (PPIs) upstream of kinase activity.

Peptidomimetics

Early strategies focused on mimicking the pTyr-E-E-I motif.

  • Challenge: pTyr is rapidly hydrolyzed by phosphatases and has poor membrane permeability (highly charged).

  • Solution: Replacement of pTyr with non-hydrolyzable isosteres like phosphonodifluoromethyl phenylalanine (F2Pmp) .

  • Example: Peptidomimetic inhibitors of Src SH2 containing F2Pmp have shown nanomolar affinity but often suffer from poor bioavailability.

Small Molecule Inhibitors
  • Strategy: Targeting the pY+3 hydrophobic pocket. Since this pocket is distinct for different SH2 domains (e.g., Src vs. Lck), it offers a route to specificity.

  • Allosteric Inhibition: Recent approaches target cysteine residues outside the binding pocket to covalently lock the SH2 domain in a non-binding conformation.

Detailed Experimental Protocols

Protocol A: High-Throughput Specificity Profiling (SPOT Array)

Objective: To determine the consensus binding motif of a purified SH2 domain.

Materials:

  • Cellulose membrane functionalized with amino acids.

  • Automated SPOT synthesizer.

  • Purified GST-SH2 domain fusion protein.[11]

  • Anti-GST antibody (HRP-conjugated).

Methodology:

  • Library Design: Synthesize a library of peptides with the sequence Ala-X-X-pTyr-Z-Z-Z-Ala, where Z positions are randomized or systematically substituted (scanning).

  • Blocking: Incubate the membrane in TBS-T + 5% BSA for 2 hours at Room Temperature (RT) to prevent non-specific binding.

  • Probing: Incubate the membrane with GST-SH2 protein (10–100 nM) in blocking buffer for 1 hour at RT. Note: Low concentration ensures only high-affinity interactions are detected.

  • Washing: Wash 3x 10 mins with TBS-T.

  • Detection: Incubate with Anti-GST-HRP antibody (1:5000) for 1 hour.

  • Development: Apply chemiluminescent substrate and image.

  • Analysis: Densitometry of spots reveals the preferred amino acids at each position relative to pTyr.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: To measure the thermodynamic parameters (



This is the gold standard for validating binding.

Materials:

  • Microcalorimeter (e.g., MicroCal PEAQ-ITC).

  • Purified SH2 domain (cleaved from tag, >95% purity).

  • Synthetic phosphopeptide (HPLC purified).

Methodology:

  • Buffer Matching: Dialyze the SH2 protein into the assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Dissolve the peptide in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Concentration Optimization:

    • Cell (Protein): 20–50

      
      M.
      
    • Syringe (Peptide): 200–500

      
      M (approx. 10x protein concentration).
      
    • C parameter check: Ensure

      
       is between 10 and 100 for optimal curve fitting.
      
  • Experimental Run:

    • Temperature: 25°C.

    • Stirring: 750 rpm.

    • Injection: 19 injections of 2

      
      L each (first injection 0.4 
      
      
      L).
    • Spacing: 150–180 seconds between injections to allow signal return to baseline.

  • Data Analysis:

    • Integrate peaks to obtain heat per injection.

    • Subtract control heats (peptide into buffer).

    • Fit data to a "One Set of Sites" model to calculate

      
       (stoichiometry), 
      
      
      (affinity), and
      
      
      (enthalpy).

References

  • SH2 Domain Binding: Diverse FLVRs of Partnership. Frontiers in Cell and Developmental Biology. [Link]

  • Structural basis for specificity switching of the Src SH2 domain. PubMed. [Link]

  • Update on Structure and Function of SH2 Domains: Mechanisms and Emerging Targeting Strategies. MDPI. [Link]

  • Specificity and regulation of phosphotyrosine signaling through SH2 domains. PMC - NIH. [Link]

  • Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions. Springer Protocols. [Link]

  • SRC homology-2 inhibitors: peptidomimetic and nonpeptide. PubMed. [Link]

An In-Depth Technical Guide to the Sequence Homology and Specificity Analysis of the Phosphopeptide AC-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for characterizing the synthetic phosphopeptide, AC-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2. The central role of the phosphotyrosine (pTyr) residue suggests its involvement in cellular signaling pathways, likely as a ligand for phosphotyrosine-binding protein domains. We will explore both computational and experimental methodologies to determine its sequence homology, identify its specific binding partners, and validate its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in peptide-based therapeutics and signal transduction research. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references.

Section 1: Unveiling the AC-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 Peptide

Chemical Structure and Rationale for Modifications

The peptide is a hexapeptide with the sequence Isoleucine-Tyrosine-Glycine-Glutamic Acid-Phenylalanine. Its structure is augmented with key chemical modifications that are critical to its function and stability:

  • N-terminal Acetylation (AC-): The addition of an acetyl group to the N-terminus neutralizes the positive charge of the free amine, making the peptide more resistant to degradation by aminopeptidases. This modification often mimics the natural state of N-termini in mature proteins.

  • C-terminal Amidation (-NH2): The C-terminal carboxyl group is replaced with an amide. This modification removes the negative charge and increases the peptide's resistance to carboxypeptidases, thereby enhancing its in-vivo half-life.[1]

  • Tyrosine Phosphorylation (Tyr(PO3H2)): The hydroxyl group of the tyrosine residue is phosphorylated. This post-translational modification is a cornerstone of intracellular signaling, creating specific recognition sites for other proteins.[2]

The Pivotal Role of Phosphotyrosine (pTyr) in Cellular Signaling

Tyrosine phosphorylation is a reversible switch that regulates a vast array of cellular processes, including cell growth, proliferation, differentiation, and metabolism.[2] This modification is catalyzed by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs). The addition of a bulky, negatively charged phosphate group to a tyrosine residue can induce conformational changes in a protein or, more commonly, create a binding site for other proteins. These interacting proteins contain specialized, structurally conserved modules known as phosphotyrosine-binding (PTB) domains or Src Homology 2 (SH2) domains.[3][4][5][6]

Hypothesis Generation: Potential Biological Functions

Given the central pTyr residue, we can formulate several primary hypotheses regarding the function of AC-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2:

  • SH2/PTB Domain Inhibitor: The peptide may act as a competitive antagonist by binding to the pTyr recognition pocket of an SH2 or PTB domain, thereby disrupting a natural protein-protein interaction.[7]

  • Phosphatase Substrate: The peptide could be a substrate for a specific protein tyrosine phosphatase (PTP), making it a useful tool for assaying PTP activity.

  • Kinase Substrate (in its non-phosphorylated form): The unphosphorylated version of this peptide could serve as a substrate for a specific protein tyrosine kinase.

The subsequent sections of this guide will outline the methodologies required to test these hypotheses.

Section 2: Sequence Homology Analysis: Finding a Place in the Proteome

Before embarking on extensive experimental validation, computational analysis can provide valuable clues about the peptide's potential origin and function.

Rationale for Homology Searching

Identifying proteins with similar sequences (homologs) can suggest which protein this peptide might be derived from or designed to mimic. This is crucial for understanding its potential biological context. However, searching for short peptide sequences presents unique challenges, as they can occur frequently by chance.[8]

Recommended Tools and Databases

Standard tools like the Basic Local Alignment Search Tool (BLAST) must be used with parameters optimized for short sequences.[9][10][11] More specialized tools are often more effective.

  • BLASTp (Protein-BLAST): When using BLASTp for a short sequence, it is critical to adjust the search parameters. The "blastp-short" algorithm is specifically designed for this purpose. Key adjustments include decreasing the word size and increasing the E-value threshold to increase sensitivity.[11][12][13]

  • UniProt Peptide Search: The UniProt database offers a dedicated peptide search tool that finds exact matches to short sequences, which can be useful for identifying if this exact sequence exists in known proteins.[14][15]

  • Scansite: This is a powerful motif-based search tool.[16][17][18] Scansite searches protein databases for motifs that are likely to be phosphorylated by specific kinases or bind to domains like SH2 domains.[16][19] By inputting the sequence surrounding the pTyr (e.g., I-Y-G-E-F), one can predict which SH2 domains might bind to this motif.[16]

Step-by-Step Protocol: Motif Analysis with Scansite
  • Navigate to the Scansite web server.[16]

  • Select "Search a Sequence Database for Motifs".

  • Choose the motif class of interest, for example, "SH2 Domains". You can select specific domains or search against all of them.

  • Input the peptide sequence IYGEF. Scansite will automatically search for matches where the central tyrosine could be phosphorylated.

  • Select the appropriate database (e.g., SwissProt) and organism.

  • Set the stringency level. It is advisable to start with a medium or low stringency to capture a wider range of potential hits, which can be narrowed down later.

  • Analyze the results, which will provide a list of proteins containing sequences that match the query motif, along with a score and percentile, indicating the likelihood of a true positive interaction.

Section 3: Determining Binding Specificity: Identifying Molecular Partners

The core of this investigation is to identify which protein(s) the phosphopeptide binds to with high affinity and specificity. This requires robust biophysical and biochemical assays.

The Universe of pTyr-Binding Domains

As previously mentioned, the primary candidates for interaction are proteins containing SH2 or PTB domains.

  • SH2 Domains: These are ~100 amino acid modules that recognize pTyr.[4][6] Specificity is conferred by the amino acid residues immediately C-terminal to the pTyr.[2][20] For example, the Src SH2 domain prefers the motif pY-E-E-I.[7]

  • PTB Domains: These domains also bind pTyr but often recognize a different consensus motif, typically N-P-X-pY, and interact with residues N-terminal to the pTyr.[3][21][22]

The sequence of our peptide, with residues C-terminal to the pTyr, makes SH2 domains the more probable binding partners.

Experimental Workflow for Specificity Profiling

A multi-tiered approach is recommended to move from high-throughput screening to high-confidence quantitative analysis.

Caption: A tiered workflow for characterizing peptide interactions.

Key Experimental Protocols

SPR is a label-free technique that measures real-time binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface.[23][24][25][26] This is the gold standard for quantifying binding affinity (KD) and kinetics (kon and koff).

Protocol: SPR Analysis of Peptide-Protein Interaction

  • Peptide Immobilization:

    • Rationale: The peptide (ligand) must be immobilized in a way that presents the pTyr motif to the analyte. Covalent amine coupling is a common method.[23] Alternatively, if the peptide is synthesized with a biotin tag, a streptavidin-coated sensor chip can be used for a highly stable and oriented capture.[27]

    • Step 1: Choose a suitable sensor chip (e.g., CM5 for amine coupling).

    • Step 2: Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Step 3: Inject the peptide (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. The N-terminal amine will couple to the activated esters.

    • Step 4: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.[25]

  • Binding Analysis:

    • Rationale: The protein of interest (analyte, e.g., a purified SH2 domain) is injected at various concentrations over the immobilized peptide. A negative control is essential for validating the specificity of the interaction.

    • Step 5: Prepare a series of dilutions of the analyte protein in a suitable running buffer (e.g., HBS-EP+). A typical concentration range might be 10 nM to 1 µM.

    • Step 6: As a crucial negative control, prepare the highest concentration of the analyte in the same buffer, but also include a high concentration (e.g., 1 mM) of a non-phosphorylated version of the peptide (AC-Ile-Tyr-Gly-Glu-Phe-NH2) to compete for binding. Alternatively, run the analyte over a flow cell with an immobilized non-phospho peptide.

    • Step 7: Perform a kinetic analysis by injecting each analyte concentration for a set association time, followed by a dissociation phase where only running buffer flows over the chip.

    • Step 8: After each cycle, regenerate the sensor surface with a pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

ParameterDescriptionTypical Value for SH2-pY Interaction
ka (M⁻¹s⁻¹) Association Rate Constant10⁵ - 10⁷
kd (s⁻¹) Dissociation Rate Constant10⁻² - 10⁻⁴
KD (nM) Dissociation Constant50 - 500[6]

This protocol tests the hypothesis that the peptide is a substrate for a protein tyrosine phosphatase (PTP). The assay measures the release of free phosphate.

Protocol: Malachite Green Phosphatase Assay [28]

  • Reaction Setup:

    • Step 1: In a 96-well plate, add a known amount of purified PTP (e.g., SHP-1, PTP1B) to a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, pH 7.4).

    • Step 2: To initiate the reaction, add the phosphopeptide AC-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 to a final concentration in the low micromolar range. Include a "no enzyme" control well.

    • Step 3: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Step 4: Stop the reaction and detect the released inorganic phosphate by adding a Malachite Green reagent. This reagent forms a colored complex with free phosphate.[28]

    • Step 5: Measure the absorbance at ~620-650 nm using a plate reader.

  • Quantification:

    • Step 6: Create a standard curve using known concentrations of a phosphate standard (e.g., KH2PO4).

    • Step 7: Use the standard curve to calculate the amount of phosphate released and, consequently, the phosphatase activity.

Section 4: Computational Modeling and Docking

Molecular docking can provide atomic-level insights into how the peptide binds to its target protein, complementing experimental data.

Principles of Molecular Docking

Docking algorithms predict the preferred orientation of one molecule (the ligand, our peptide) when bound to another (the receptor, e.g., an SH2 domain) to form a stable complex.[29] The process involves sampling many possible conformations and using a scoring function to rank them.[30]

MolecularDocking cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Output Analysis Receptor Receptor 3D Structure (e.g., SH2 Domain from PDB) Docking Docking Algorithm (e.g., AutoDock, GOLD) Receptor->Docking Ligand Ligand 3D Structure (Peptide - Modeled & Phosphorylated) Ligand->Docking Scoring Scoring & Ranking of Poses Docking->Scoring Analysis Visual Analysis of Key Interactions (H-bonds, salt bridges) Scoring->Analysis

Caption: A generalized workflow for molecular docking.

Workflow for Peptide-Protein Docking
  • Preparation of Structures:

    • Obtain the 3D structure of the target SH2 domain from the Protein Data Bank (PDB).

    • Generate a 3D model of the AC-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 peptide using molecular modeling software and add the phosphate group to the tyrosine.

  • Docking Execution:

    • Define the binding site on the SH2 domain, typically centered on the conserved arginine residues that form the pTyr-binding pocket.[4]

    • Run the docking simulation, allowing the peptide to flexibly explore conformations within the defined binding site.

  • Analysis of Results:

    • Analyze the top-ranked poses. A successful dock should show the peptide's phosphate group forming salt bridges with the conserved arginines of the SH2 domain.

    • Examine the interactions of the residues C-terminal to the pTyr (Gly-Glu-Phe) with the specificity pocket of the SH2 domain.[2]

Section 5: Synthesis and Future Directions

The comprehensive characterization of the AC-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 peptide requires an integrated approach. Computational homology analysis provides initial hypotheses, which are then rigorously tested and quantified using biophysical methods like SPR. Functional assays, such as phosphatase activity measurements or cell-based pulldowns, validate these findings in a biological context.

This systematic approach, moving from in silico prediction to in vitro quantification and finally to functional validation, provides the highest degree of confidence in defining the peptide's specificity and mechanism of action. The insights gained are invaluable for its potential application as a specific signaling pathway probe or as a lead compound in drug development.

References

  • Binding Specificity of SH2 Domains: Insight from Free Energy Simulations. (n.d.). PMC. [Link]

  • Phosphotyrosine-binding domain - Wikipedia. (n.d.). Wikipedia. [Link]

  • Mayer, B. J., & Eck, M. J. (1994). SH2 domain specificity and activity modified by a single residue. PubMed. [Link]

  • Borg, J. P., & Margolis, B. (1998). The function of PTB domain proteins. PubMed. [Link]

  • SH2 domain - Wikipedia. (n.d.). Wikipedia. [Link]

  • Chen, Y., et al. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol. [Link]

  • Yaffe, M. B. (2002). Phosphotyrosine-binding domains in signal transduction. PubMed. [Link]

  • Troilo, F., et al. (2022). SH2 Domains: Folding, Binding and Therapeutical Approaches. MDPI. [Link]

  • Scansite 4. (n.d.). Scansite. [Link]

  • Can I BLAST primers, short DNA sequences or peptides?. (2024). Geneious. [Link]

  • Structure of phosphotyrosine-binding domains. (n.d.). ResearchGate. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]

  • Fowle, H., et al. (2023). Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro. STAR Protocols. [Link]

  • Du, Y., & Chen, L. (2018). In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase. PMC. [Link]

  • Sabokbar, A., et al. (1994). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Bone and Mineral. [Link]

  • In vitro phosphatase assay. (n.d.). Aligning Science Across Parkinson's. [Link]

  • Adriaenssens, E. (2023). In vitro phosphatase assay. protocols.io. [Link]

  • BLAST: Basic Local Alignment Search Tool. (n.d.). NCBI. [Link]

  • Trost, B., & Bittinger, M. (2009). Discovery of phosphorylation motif mixtures in phosphoproteomics data. Bioinformatics. [Link]

  • Protein sequence motifs, active or functional sites, and functional annotations. (n.d.). Health Sciences Library System, University of Pittsburgh. [Link]

  • BLAST (biotechnology) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Scansite. (n.d.). Bio.tools. [Link]

  • How to do BLASTP for short sequences (<20 aa) effectively?. (2020). Biostars. [Link]

  • Obenauer, J. C., et al. (2003). Scansite 2.0: proteome-wide prediction of cell signaling interactions using short sequence motifs. Nucleic Acids Research. [Link]

  • Can I use BLAST to search for short sequences?. (n.d.). JaponicusDB. [Link]

  • Documentation - Can I use BLAST to search for short sequences?. (2026). PomBase. [Link]

  • Chen, C. S., et al. (2012). Structural and functional analyses of minimal phosphopeptides targeting the polo-box domain of polo-like kinase 1. PMC. [Link]

  • Säll, A., et al. (2013). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. PMC. [Link]

  • S-spol, N., & Bates, P. A. (2010). Computational Analysis of Phosphopeptide Binding to the Polo-Box Domain of the Mitotic Kinase PLK1 Using Molecular Dynamics Simulation. PLoS Computational Biology. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • UniProt. (n.d.). UniProt. [Link]

  • Sequence Similarity Search. (n.d.). RCSB PDB. [Link]

  • Wong, K. C., et al. (2021). Phosphate binding sites prediction in phosphorylation-dependent protein–protein interactions. Bioinformatics. [Link]

  • Peptide search. (n.d.). EMBL-EBI. [Link]

  • Application Note 123: Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. (2025). Biosensing Instrument. [Link]

  • Homology - Site Guide. (n.d.). NCBI. [Link]

  • Mimicking nature: Phosphopeptide enrichment using combinatorial libraries of affinity ligands. (n.d.). ResearchGate. [Link]

  • Computational approaches to identify sites of phosphorylation. (2023). Wiley Online Library. [Link]

  • McGregor, W. H., et al. (2025). Potent analgesic activity of the enkephalin-like tetrapeptide H-Tyr-D-Ala-Gly-Phe-NH2. ResearchGate. [Link]

  • In, Y., et al. (2002). Structural studies on C-amidated amino acids and peptides: function of amide group in molecular association in crystal structures of Val-Gly-NH2, Ser-Phe-NH2, Gly-Tyr-NH2 and Pro-Tyr-NH2 hydrochloride salts. PubMed. [Link]

  • Spetea, M., et al. (1998). Interaction of agonist peptide [3H]Tyr-D-Ala-Phe-Phe-NH2 with mu-opioid receptor in rat brain and CHO-mu/1 cell line. PubMed. [Link]

Sources

The Indispensable Role of Phosphorylated Tyrosine Peptides in Elucidating Protein Tyrosine Phosphatase Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein tyrosine phosphatases (PTPs) are a critical class of enzymes that, in concert with protein tyrosine kinases (PTKs), govern the phosphorylation state of tyrosine residues on cellular proteins. This dynamic equilibrium is fundamental to a vast array of signal transduction pathways that control cell growth, differentiation, metabolism, and apoptosis.[1][2] Dysregulation of PTP activity is implicated in numerous human diseases, including cancer, diabetes, and autoimmune disorders, making them compelling targets for therapeutic intervention.[1][3][4] The study of PTPs—their substrate specificity, catalytic mechanism, and regulation—is therefore of paramount importance. At the heart of this research lies a powerful and versatile tool: the synthetic phosphorylated tyrosine (pTyr) peptide. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and advanced applications of pTyr peptides in PTP studies, grounded in field-proven insights and established methodologies.

The Centrality of PTPs in Cellular Signaling

Reversible protein tyrosine phosphorylation is a cornerstone of cellular communication.[1][2] PTKs catalyze the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein, while PTPs catalyze the hydrolytic removal of this phosphate group.[1][5] This "on-off" switch modulates protein conformation, activity, and interaction with other proteins, thereby propagating or terminating signaling cascades. The human genome encodes 107 PTPs, each with distinct substrate specificities and regulatory mechanisms, highlighting their diverse and non-redundant roles in cellular physiology.[5][6] Understanding the specific substrates of each PTP is a key challenge in the field and is essential for unraveling their precise biological functions.[7]

Phosphotyrosine Peptides: The Workhorse of PTP Research

Given that PTPs act on phosphotyrosine residues within specific amino acid sequences, synthetic peptides containing a pTyr residue are invaluable tools for their study.[1][8] These peptides serve as mimics of the PTPs' natural substrates, enabling researchers to investigate their enzymatic activity and specificity in a controlled in vitro setting.

Design and Synthesis of Phosphopeptides

The design of a phosphopeptide substrate is critical for its successful application. The amino acid sequence flanking the pTyr residue is a major determinant of PTP substrate specificity.[5][9] For instance, PTP1B shows a preference for acidic residues on both sides of the pTyr, whereas SHP-1 and SHP-2 favor both acidic and hydrophobic residues.[5] Therefore, phosphopeptides are often designed based on the known phosphorylation sites of physiological PTP substrates.

The chemical synthesis of phosphopeptides can be challenging due to the lability of the phosphate group.[1][8] Modern solid-phase peptide synthesis (SPPS) techniques, utilizing Fmoc-protected phosphotyrosine amino acids, have greatly facilitated the generation of high-purity phosphopeptides.[10]

Non-hydrolyzable pTyr Mimetics: Probing PTP-Substrate Interactions

A significant advancement in the field has been the development of non-hydrolyzable pTyr mimetics, such as phosphonodifluoromethyl phenylalanine (F2Pmp).[1][11] These analogues are resistant to cleavage by PTPs and can be incorporated into peptides to create potent and selective PTP inhibitors.[1][12][13] They are instrumental in structural biology studies to trap the PTP in a substrate-bound conformation, providing valuable insights into the molecular basis of substrate recognition.

Core Application: Kinetic Analysis of PTP Activity

A fundamental application of phosphopeptides is in the kinetic characterization of PTPs. By measuring the rate of dephosphorylation of a synthetic phosphopeptide substrate, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency, respectively.

Standard PTP Activity Assay Protocol

The following is a detailed protocol for a typical in vitro PTP activity assay using a colorimetric method to detect the release of inorganic phosphate.

Materials:

  • Purified PTP enzyme

  • Synthetic phosphopeptide substrate

  • PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Malachite Green reagent (for phosphate detection)[14][15][16]

  • Phosphate standard solution (for generating a standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Phosphate Standard Curve: Create a series of dilutions of the phosphate standard in the PTP assay buffer to generate a standard curve for quantifying the amount of phosphate released in the enzymatic reaction.

  • Set up the Reaction: In a 96-well plate, add the PTP assay buffer, followed by the phosphopeptide substrate at various concentrations.

  • Initiate the Reaction: Add the purified PTP enzyme to the wells to start the dephosphorylation reaction. Include a "no enzyme" control for each substrate concentration.

  • Incubate: Incubate the plate at the optimal temperature for the PTP (typically 30-37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the Reaction and Detect Phosphate: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis: Convert the absorbance readings to the amount of phosphate released using the phosphate standard curve. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can then be calculated from Vmax if the enzyme concentration is known.

Interpreting Kinetic Data

The kinetic parameters obtained from these assays are crucial for comparing the substrate specificity of a single PTP against a panel of different phosphopeptides or for comparing the activity of different PTPs against a single substrate.

Phosphopeptide Substrate (Sequence)PTP EnzymeKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
DADEpYLIPQQG (EGFR 988-998)PTP1B152.51.7 x 105[9]
TSTEPQpYQPGENL (p130Cas)PTP-PEST3.916.24.2 x 106
ENDpYINASL (Src pY527)SHP-2111.81.6 x 105[5]
DADEpYLIPQQG (EGFR 988-998)bPTPα-D1163,000-227,000[17]
TAENAEpYLRV (EGFR 1167-1176)bPTPα-D134,300-66,700[17]

Note: The data presented are illustrative and compiled from various sources. Exact values may vary depending on experimental conditions.

Visualizing PTP Signaling and Experimental Workflows

PTP_Signaling_Pathway cluster_membrane Cell Membrane RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active, pY) RTK_inactive->RTK_active Dimerization & Autophosphorylation PTP PTP RTK_active->PTP Downstream_inactive Downstream Effector (Inactive) RTK_active->Downstream_inactive Recruits & Activates Ligand Growth Factor Ligand->RTK_inactive Binds PTP->RTK_inactive Dephosphorylates PTP->Downstream_inactive Dephosphorylates Downstream_active Downstream Effector (Active) Downstream_inactive->Downstream_active Downstream_active->PTP Substrate for PTP_Substrate_Discovery_Workflow cluster_screening High-Throughput Screening Peptide_Array Phosphopeptide Microarray PTP_Incubation Incubate with Purified PTP Peptide_Array->PTP_Incubation Detection Detect Dephosphorylation (e.g., Antibody-based) PTP_Incubation->Detection Data_Analysis Data Analysis & Hit Identification Detection->Data_Analysis Kinetic_Validation Kinetic Validation of Hits Data_Analysis->Kinetic_Validation Biological_Validation In Vivo Biological Validation Kinetic_Validation->Biological_Validation

Sources

Thermodynamic Stability of Acetylated and Amidated Phosphopeptides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and chemical stability profiles of acetylated and amidated phosphopeptides. This document is structured to provide actionable insights for drug development professionals, moving from fundamental physicochemical principles to validated experimental protocols.

A Technical Guide for Peptide Engineering and Drug Development

Executive Summary

In peptide drug discovery, native termini (


 and 

) often introduce electrostatic artifacts that compromise structural fidelity and metabolic stability. For phosphopeptides—where the phosphate group introduces a bulky, dianionic moiety (

)—these terminal charges can critically destabilize the intended bioactive conformation.

This guide analyzes how N-terminal acetylation (Ac) and C-terminal amidation (


) enhance the thermodynamic stability  (conformational rigidity, 

) and chemical stability (resistance to hydrolysis and enzymatic degradation) of phosphopeptides. We provide evidence-based protocols for quantifying these stability metrics, ensuring robust lead optimization.

Thermodynamic Principles of Capping

The Helix Dipole and Electrostatic Stabilization

Peptides, particularly those designed to adopt


-helical conformations, possess a macroscopic dipole moment. The alignment of amide bonds creates a partial positive charge (

) at the N-terminus and a partial negative charge (

) at the C-terminus.
  • Uncapped Peptides: The free N-terminal amine (

    
    ) and C-terminal carboxylate (
    
    
    
    ) are charged at physiological pH. While these charges might seem to oppose the dipole, in short peptides, the high charge density often leads to "fraying" of the helix ends due to solvation penalties and repulsion with side chains.
  • Capped Peptides:

    • N-Acetylation: Neutralizes the N-terminal positive charge. This eliminates the repulsion against the helix dipole's positive pole, significantly stabilizing the helical conformation.[1]

    • C-Amidation: Neutralizes the C-terminal negative charge, preventing repulsion at the dipole's negative pole.

The Phosphorylation Factor

Phosphorylation (pSer, pThr, pTyr) introduces a tetrahedral, dianionic center.

  • Destabilization Risk: In uncapped peptides, a pSer/pThr residue near the C-terminus can suffer from severe electrostatic repulsion with the free carboxylate (

    
    ), unfolding the peptide. C-amidation  is critical here to remove the 
    
    
    
    charge and allow the phosphate to exist in a stable helical environment.
  • Stabilization Opportunity: A pSer near the N-terminus can form a salt bridge with a free

    
    . However, this interaction is often transient in solvent. N-acetylation  forces the peptide to rely on internal hydrogen bonding (i, i+4) rather than terminal salt bridges, resulting in a more rigid, "protein-like" core structure that is thermodynamically favorable for binding pockets.
    

Chemical Stability and Degradation Pathways

Thermodynamic stability (


) dictates the population of the folded state, but chemical stability dictates the shelf-life and metabolic half-life.
Prevention of Diketopiperazine (DKP) Formation

A major degradation pathway for peptides with Proline or Glycine at position 2 is the formation of diketopiperazines (DKP).

  • Mechanism: The free N-terminal nitrogen nucleophilically attacks the carbonyl carbon of the second amino acid, cleaving the first two residues as a cyclic dipeptide.

  • Solution: N-acetylation removes the nucleophilicity of the N-terminus, effectively shutting down this degradation pathway completely.

-Elimination of Phosphate

Phosphopeptides are prone to


-elimination under basic conditions or high temperatures, converting pSer to dehydroalanine (Dha).
  • Impact of Capping: While capping does not chemically alter the

    
    -carbon, it increases the global structural rigidity (
    
    
    
    ). A more structured helix protects the backbone from the conformational flexibility required for the transition state of
    
    
    -elimination, thereby indirectly reducing the rate of phosphate loss.
Exopeptidase Resistance[2]
  • Aminopeptidases: Require a free N-terminal amine for recognition. N-acetylation renders the peptide invisible to these enzymes.

  • Carboxypeptidases: Require a free C-terminal carboxylate. C-amidation blocks this activity.

Visualizing the Stabilization Mechanism

The following diagram illustrates the interplay between the helix dipole, phosphorylation, and capping modifications.

HelixStability cluster_uncapped Uncapped Phosphopeptide (Unstable) cluster_capped Capped Phosphopeptide (Stable) N_term N-term (NH3+) Repels Helix Dipole (+) Helix_U Destabilized Helix (Frayed Ends) N_term->Helix_U Electrostatic Clash C_term C-term (COO-) Repels pSer (-) C_term->Helix_U Anionic Repulsion Helix_S Stabilized Helix (Dipole Aligned) Helix_U->Helix_S Effect of Capping Ac_Group Acetylation (Ac-) Neutralizes N-term Ac_Group->Helix_S Dipole Stabilization Am_Group Amidation (-NH2) Neutralizes C-term Am_Group->Helix_S Removes Repulsion Phos Phosphate (PO4) Stable Interaction Helix_S->Phos Rigid Scaffold Protection

Figure 1: Mechanistic impact of N-acetylation and C-amidation on phosphopeptide helical stability. Capping neutralizes terminal charges that otherwise destabilize the helix dipole and repel the anionic phosphate group.

Experimental Protocols

Protocol A: Determination of Thermodynamic Stability ( ) via CD Spectroscopy

This protocol measures the melting temperature (


) and helicity of the peptide.

Materials:

  • Jasco J-1500 or equivalent CD Spectropolarimeter.

  • Buffer: 10 mM Phosphate Buffer, pH 7.4 (Avoid Chloride ions if measuring <200 nm).

  • Peptide Concentration: 20–50

    
    M.
    

Workflow:

  • Baseline Correction: Measure blank buffer spectrum (190–260 nm).

  • Isothermal Scan: Scan peptide at 20°C. Calculate Mean Residue Ellipticity (MRE) at 222 nm (

    
    ) to quantify % helicity.
    
    • Formula:

      
      
      
    • Where

      
       = Mean Residue Weight, 
      
      
      
      = pathlength (cm),
      
      
      = concentration (mg/mL).
  • Thermal Denaturation: Ramp temperature from 5°C to 95°C at 1°C/min. Monitor

    
    .
    
  • Data Analysis: Plot

    
     vs. Temperature. Fit to a two-state unfolding model to extract 
    
    
    
    ,
    
    
    , and
    
    
    .
Protocol B: Accelerated Chemical Stability Assay

This protocol evaluates resistance to degradation (hydrolysis/


-elimination).

Workflow:

  • Incubation: Dissolve peptide (1 mg/mL) in PBS (pH 7.4) and human plasma (separately). Incubate at 37°C.

  • Sampling: Aliquot at t = 0, 1, 4, 12, 24, and 48 hours. Quench plasma samples with 1% Formic Acid/Acetonitrile to precipitate proteins.

  • Analysis: Analyze via RP-HPLC (C18 column) coupled to ESI-MS.

  • Quantification: Monitor the disappearance of the parent peak (M) and appearance of:

    • M-18 (Dehydration): Indicative of

      
      -elimination (formation of dehydroalanine).
      
    • M-2 (Oxidation): If Met/Cys present.

    • Truncated species: Indicative of exopeptidase activity.

Comparative Data Analysis

The table below summarizes typical stability improvements observed when capping phosphopeptides (based on aggregated literature values for amphipathic helices).

Stability MetricUncapped PhosphopeptideCapped (Ac/Am) PhosphopeptideMechanism of Improvement
Helicity (

)
Low (10–30%)High (40–80%)Dipole neutralization reduces fraying.
Melting Temp (

)
< 30°C (often unstructured)45–60°CEnthalpic stabilization of H-bonds.
Plasma Half-life (

)
< 30 mins> 4 hoursBlockage of amino/carboxypeptidases.
DKP Formation High Risk (if Pro/Gly at N2)Eliminated Removal of N-terminal nucleophile.
Solubility High (charged ends)Moderate (uncharged ends)Reduced polarity; may require PEGylation if too hydrophobic.

Synthesis Workflow Visualization

To ensure the integrity of these modifications, the synthesis workflow must be precise.

SynthesisWorkflow cluster_capping Critical Capping Step Start Solid Phase Peptide Synthesis (SPPS) Resin Select Resin Rink Amide (for C-term Amidation) Wang Resin (for C-term Acid) Start->Resin Coupling Amino Acid Coupling (Fmoc Strategy) Resin->Coupling Phos Phospho-AA Incorporation (Monobenzyl protected pSer/pThr) Coupling->Phos Acetylation N-Terminal Acetylation (Acetic Anhydride / Pyridine) Phos->Acetylation Final Fmoc Removal Cleavage Cleavage & Deprotection (95% TFA + Scavengers) Acetylation->Cleavage Purification RP-HPLC Purification (Acidic Mobile Phase) Cleavage->Purification QC QC: ESI-MS & Analytical HPLC Purification->QC

Figure 2: Optimized SPPS workflow for generating stable acetylated/amidated phosphopeptides. Note the selection of Rink Amide resin is decisive for C-terminal amidation.[2]

References

  • Effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide.

    • Demonstrates that N-acetylation stabilizes coiled-coil formation and helicity in specific peptide domains.[3]

  • Peptide synthesis: Amidation and Acetyl

    • Details the specific chemical advantages of capping for mimicking native protein structure and preventing enzymatic degradation.[4]

  • Chemical Instability in Peptide and Protein Pharmaceuticals.

    • Comprehensive review of degradation pathways including -elimination and deamidation, and how structural modifications mitig
  • Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding.

    • )
  • Large-Scale Examination of Factors Influencing Phosphopeptide Neutral Loss.

    • Discusses the gas-phase stability and neutral loss mechanisms of phosphopeptides, relevant for MS-based stability assays.

Sources

A Technical Guide to the Theoretical Isoelectric Point (pI) Determination of the Phosphopeptide Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoelectric point (pI) is a fundamental physicochemical property that dictates the net charge of a peptide and profoundly influences its behavior in solution. For researchers, scientists, and drug development professionals, an accurate determination of a peptide's pI is critical for optimizing purification protocols, ensuring formulation stability, and understanding biological activity. This is particularly true for peptides with post-translational modifications (PTMs), such as phosphorylation, which can dramatically alter the charge characteristics.[1][2]

This in-depth technical guide provides a comprehensive, step-by-step methodology for calculating the theoretical isoelectric point of the synthetically modified phosphopeptide, Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2. By deconstructing the peptide's structure, identifying all ionizable groups, and applying the Henderson-Hasselbalch equation, we will elucidate the relationship between pH and the peptide's net charge. This guide moves beyond simple procedural steps to explain the underlying scientific principles, providing a robust framework for understanding and predicting the behavior of complex phosphopeptides.

The Significance of Isoelectric Point in Peptide Science

The isoelectric point (pI) is defined as the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[3][4] At a pH below the pI, the peptide will have a net positive charge, while at a pH above the pI, it will carry a net negative charge.[5] This property is a direct consequence of the ionization state of its constituent acidic and basic functional groups.[3]

Understanding the pI is of paramount importance for several reasons:

  • Solubility: A peptide's solubility is typically at its minimum at its isoelectric point. At this pH, the absence of a net charge reduces repulsive electrostatic forces between molecules, making them more prone to aggregation and precipitation.[6]

  • Purification and Separation: Techniques like ion-exchange chromatography and isoelectric focusing are entirely dependent on the charge of the molecule.[1][4] Knowing the theoretical pI allows for the rational design of purification strategies, enabling efficient separation of the target peptide from impurities.

  • Biological Function: The charge state of a peptide can influence its interaction with receptors, enzymes, and other biological molecules. Electrostatic interactions are often key drivers of binding and molecular recognition.

  • Pharmaceutical Formulation: For peptide-based therapeutics, the pI is a critical parameter for developing stable, soluble, and bioavailable drug formulations.[4]

The calculation of pI for modified peptides, including those with phosphorylation, requires careful consideration, as these modifications introduce new ionizable groups that standard prediction algorithms may not account for.[1][6]

Structural Analysis of Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2

To calculate the pI, we must first identify every functional group in the peptide that can gain or lose a proton within a standard pH range (typically 0-14).

N-Terminal and C-Terminal Modifications
  • N-Terminal Acetylation (Ac-): The N-terminal α-amino group of Isoleucine is capped with an acetyl group, forming a stable amide bond. This modification neutralizes the positive charge typically found at the N-terminus of a peptide at physiological pH. The resulting acetamido group is not ionizable.

  • C-Terminal Amidation (-NH2): The C-terminal α-carboxyl group of Phenylalanine has been converted to a carboxamide. This modification neutralizes the negative charge typically present at the C-terminus at physiological pH. The C-terminal amide is not ionizable.

The deliberate modification of both termini renders them electrically neutral across the entire pH range, a common strategy in peptide drug design to increase stability and mimic the protein context.

Identification of Ionizable Amino Acid Side Chains

We must now examine the side chains (R-groups) of each amino acid in the sequence:

  • Isoleucine (Ile): The side chain is an isobutyl group, which is a nonpolar, aliphatic hydrocarbon. It is not ionizable.[7][8]

  • Phosphotyrosine (Tyr(PO3H2)): This is the most complex residue. The phenolic hydroxyl group of tyrosine is esterified to a phosphate group. This phosphate group has two protons that can dissociate. It is a polyprotic acid and thus has two distinct pKa values.

  • Glycine (Gly): The side chain is a single hydrogen atom. It is not ionizable.[9]

  • Glutamic Acid (Glu): The side chain contains a carboxylic acid group (γ-carboxyl group). This group is acidic and can donate a proton to become negatively charged.[8][10]

  • Phenylalanine (Phe): The side chain is a benzyl group. It is a nonpolar, aromatic hydrocarbon and is not ionizable.[8][11]

Therefore, this peptide possesses only two amino acid residues with ionizable side chains: Phosphotyrosine and Glutamic Acid .

Assignment of pKa Values

The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.[12] Selecting appropriate pKa values is crucial for an accurate pI calculation. While the local environment can slightly alter these values, using established literature values for modified and unmodified amino acids provides a strong theoretical foundation.[13]

Rationale for pKa Selection
  • Glutamic Acid (γ-carboxyl): The side chain of glutamic acid is a carboxylic acid. Standard pKa values for this group are consistently reported in the range of 4.1 to 4.3.[8][10] We will use a representative value of 4.25 .

  • Phosphotyrosine (phosphate group): The phosphate group on tyrosine has two dissociation constants.

    • The first proton (pKa1) is highly acidic, similar to the first proton of phosphoric acid. Literature values place this pKa at less than 2.[14][15] We will use an estimated value of 1.5 .

    • The second proton (pKa2) has been experimentally determined for phosphotyrosine to be in the range of 5.5 to 6.1.[16] A product information sheet from Sigma-Aldrich lists a pKa of 5.8 for the second phosphate dissociation.[14][15] We will adopt a value of 5.9 for this calculation.

Data Summary of Ionizable Groups

The quantitative data for the ionizable groups in Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 are summarized below.

Ionizable GroupResiduepKa ValueCharge when ProtonatedCharge when Deprotonated
Phosphate (1st H⁺)Tyr(PO3H2)~1.50-1
γ-CarboxylGlu4.250-1
Phosphate (2nd H⁺)Tyr(PO3H2)5.9-1-2

Step-by-Step Calculation of the Theoretical Isoelectric Point

The theoretical pI is found by determining the pH at which the sum of all positive and negative charges on the peptide equals zero. We will use an iterative approach, calculating the net charge of the peptide across a range of pH values, guided by the pKa values identified above. The charge of each group at a given pH is determined by the Henderson-Hasselbalch equation.[17][18][19]

Iterative Calculation Protocol

Let's calculate the net charge of the peptide in pH ranges defined by the pKa values.

  • Step 1: At a very low pH (e.g., pH 1.0)

    • The pH (1.0) is below all pKa values (1.5, 4.25, 5.9).

    • All ionizable groups will be fully protonated.

    • Charge of Glu side chain (-COOH): 0

    • Charge of pTyr side chain (-PO3H2): 0

    • Net Peptide Charge = 0

  • Step 2: At a pH between the first and second pKa (e.g., pH 3.0)

    • The pH (3.0) is above pKa1 (1.5) but below pKa2 (4.25) and pKa3 (5.9).

    • The first phosphate group will be deprotonated; all other groups remain protonated.

    • Charge of Glu side chain (-COOH): 0

    • Charge of pTyr side chain (-PO3H⁻): -1

    • Net Peptide Charge = -1

  • Step 3: At a pH between the second and third pKa (e.g., pH 5.0)

    • The pH (5.0) is above pKa1 (1.5) and pKa2 (4.25) but below pKa3 (5.9).

    • The first phosphate group and the glutamic acid side chain will be deprotonated.

    • Charge of Glu side chain (-COO⁻): -1

    • Charge of pTyr side chain (-PO3H⁻): -1

    • Net Peptide Charge = -2

  • Step 4: At a high pH (e.g., pH 8.0)

    • The pH (8.0) is above all pKa values (1.5, 4.25, 5.9).

    • All ionizable groups will be fully deprotonated.

    • Charge of Glu side chain (-COO⁻): -1

    • Charge of pTyr side chain (-PO3²⁻): -2

    • Net Peptide Charge = -3

Locating the Isoelectric Point

The isoelectric point is the pH where the net charge is zero. From our iterative calculation, we can see that the peptide has a net charge of 0 at any pH below the first pKa value (~1.5). As the pH increases past this point, the net charge immediately becomes negative.

This is a special case. The peptide contains no basic groups that can hold a positive charge. It only contains acidic groups that are neutral when protonated and negative when deprotonated. Therefore, the net charge of the molecule can only be zero or a negative integer. The pH at which the population of the neutral species is maximal, and thus the point of zero net charge, corresponds to the pKa of the most acidic group. At this pH, the species transitions from a net charge of 0 to -1.

Theoretical Isoelectric Point (pI) ≈ pKa1 of Phosphotyrosine ≈ 1.5

Visualization of Peptide Charge States

To visualize the relationship between pH and the net charge of the peptide, we can use a state diagram. This diagram illustrates how the peptide's overall charge changes as the pH of the solution crosses the pKa value of each ionizable group.

PeptideChargeStates cluster_pH pH Range cluster_charge Net Peptide Charge pH < 1.5 pH < 1.5 1.5 < pH < 4.25 1.5 < pH < 4.25 pH < 1.5->1.5 < pH < 4.25 C0 0 4.25 < pH < 5.9 4.25 < pH < 5.9 1.5 < pH < 4.25->4.25 < pH < 5.9 C1 -1 pH > 5.9 pH > 5.9 4.25 < pH < 5.9->pH > 5.9 C2 -2 C3 -3 C0->C1 pKa = 1.5 (pTyr-PO3H2) C1->C2 pKa = 4.25 (Glu-COOH) C2->C3 pKa = 5.9 (pTyr-PO3H-)

Caption: State diagram of the net charge of Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 vs. pH.

Implications for Research and Drug Development

The calculated theoretical pI of ~1.5 has significant practical implications:

  • Purification Strategy: To purify this peptide using ion-exchange chromatography, one would use an anion-exchange resin. At a buffer pH above 1.5 (e.g., pH 4.0), the peptide will have a net negative charge and will bind to the positively charged column. It can then be eluted by decreasing the pH or increasing the salt concentration. Cation-exchange chromatography would be ineffective as the peptide never carries a net positive charge.

  • Solubility and Formulation: The peptide will be least soluble in highly acidic conditions, near its pI of 1.5. To formulate this peptide as a solution, the pH should be adjusted to be significantly higher than 1.5 (e.g., pH 7.4) to ensure the molecule is charged and well-solvated, thereby preventing aggregation.

  • Analytical Characterization: In techniques like isoelectric focusing, this peptide will migrate towards the anode (positive electrode) and focus in the very acidic region of the pH gradient corresponding to its pI.

Conclusion

The theoretical isoelectric point of the modified phosphopeptide Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 is approximately 1.5 . This value is governed entirely by the acidic side chains of glutamic acid and, most critically, the doubly dissociable phosphate group on tyrosine. The N-terminal acetylation and C-terminal amidation render the termini uncharged, simplifying the calculation. Due to the absence of any basic, positively charged groups, this peptide exhibits a net charge of zero only at pH values below the pKa of its most acidic function—the first proton of the phosphate group. This comprehensive analysis, grounded in the fundamental principles of acid-base chemistry, provides researchers and developers with the essential data needed to manipulate and understand this peptide's behavior in experimental and applied settings.

References

  • Kozlowski, L.P. (2021). The Prediction of the Isoelectric Point Value of Peptides and Proteins with a Wide Range of Chemical Modifications. Biomedical Chemistry: Research and Methods. [Link]

  • AK Lectures. Ionizable Amino Acids. [Link]

  • Star Republic. pKa values of amino acids. [Link]

  • University of Pavia. Amino acids. [Link]

  • Perez-Riverol, Y., Audain, E., et al. (2015). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics. [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • Khan Academy. Special cases: Histidine, proline, glycine, cysteine. [Link]

  • Demydov, V.V., et al. (1999). Prediction of Secondary Ionization of the Phosphate Group in Phosphotyrosine Peptides. Journal of Biomolecular Structure and Dynamics. [Link]

  • Sychrovsky, V., et al. (2024). pIChemiSt Free Tool for the Calculation of Isoelectric Points of Modified Peptides. Journal of Chemical Information and Modeling. [Link]

  • Peptideweb.com. pKa and pI values of amino acids. [Link]

  • Chegg.com. (2023). Isoleucine is an amino acid with a nonpolar side. [Link]

  • rdrr.io. charge: Compute the theoretical net charge of a protein sequence in Peptides. [Link]

  • Michigan State University. Amino Acids. [Link]

  • Cengage. pKa Values for Organic and Inorganic Bronsted Acids at 25 °C. [Link]

  • The Immunology Research Centre. Amino Acid Data Table. [Link]

  • Chemistry LibreTexts. (2019). 13.15: pKa and Amino Acids. [Link]

  • Singer, A. U., & Forman-Kay, J. D. (1997). pH titration studies of an SH2 domain-phosphopeptide complex: unusual histidine and phosphate pKa values. Protein Science. [Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. [Link]

  • University of Wisconsin-Oshkosh. The proteinogenic amino acids. [Link]

  • University of California, Davis. Structure Name Abbreviation Polarity pKa side chain. [Link]

  • Chemistry LibreTexts. (2023). 26.2 Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. [Link]

  • National Center for Biotechnology Information. L-Isoleucine. PubChem. [Link]

  • University of Washington. Step 1: Calculating the charge of a peptide. [Link]

  • Quora. Why the pKa of the side chain carboxylic acid in aspartic acid is 3.9 while that in glutamic acid is 5.3 in-spite of having very similar structure? [Link]

  • Chemistry LibreTexts. (2016). A3. Amino Acid Charges. [Link]

  • IPC - Isoelectric Point Calculator. Theoretical basics of isoelectric protein point estimation. [Link]

  • Scribd. Phostyr Pka. [Link]

  • Pace, C. N., et al. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science. [Link]

  • The Organic Chemistry Tutor. (2023). How to calculate the net charge on peptide/amino acid at different PH. YouTube. [Link]

  • Jack Westin. Complete MCAT Amino Acids Proteins Guide. [Link]

  • Nagendra Singh. (2020). Calculation of Theoretical PI of Peptides | proteins. YouTube. [Link]

  • IPC 2.0 - Isoelectric point and pKa prediction. [Link]

  • Reddit. (2021). MCAT Biochem: pKA values to know for amino acids? [Link]

  • E. coli Metabolome Database. Phosphotyrosine (ECMDB21276). [Link]

  • Food Science Toolbox. (2021). How to Determine Isoelectric Point (pI) of Peptides. [Link]

  • Wikipedia. Phenylalanine. [Link]

  • Haverford College. (2019). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

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Difference between AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 and non-phosphorylated controls

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, functional, and experimental distinctions between the Src kinase substrate Ac-Ile-Tyr-Gly-Glu-Phe-NH2 and its phosphorylated product control Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2.

Mechanistic Roles in Src Family Kinase (SFK) Profiling[1]

Executive Summary

In the context of signal transduction research and drug discovery, the peptide pair Ac-Ile-Tyr-Gly-Glu-Phe-NH2 (Non-phospho) and Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 (Phospho) serves as the industry-standard Substrate-Product system for profiling Src Family Kinases (SFKs).

  • The Non-Phosphorylated Peptide acts as a highly specific catalytic substrate (often designated as Src Substrate II). It is designed to fit the catalytic cleft of the Src SH1 domain, accepting a

    
    -phosphate from ATP.
    
  • The Phosphorylated Peptide serves as the quantitative standard for the reaction product. It is essential for calibrating detection systems (HPLC, MS, ELISA) and for validating the specificity of anti-phosphotyrosine antibodies.

Understanding the physicochemical and functional divergence between these two is critical for accurate


 determination, inhibitor screening (

), and preventing false positives in high-throughput screens.

Molecular Architecture & Physicochemical Properties[2]

The addition of a single phosphate group (


) fundamentally alters the peptide's charge density, solubility profile, and biological recognition.
Comparative Properties Table
FeatureNon-Phosphorylated ControlPhosphorylated Peptide
Sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2Ac-Ile-Tyr(PO3H2 )-Gly-Glu-Phe-NH2
Role Kinase Substrate (Reactant)Kinase Product (Standard/Control)
Net Charge (pH 7.4) ~ -1 (Glu side chain)~ -3 (Glu + Phosphate dianion)
Hydrophobicity Moderate (Amphipathic)Low (Highly Polar at Tyr position)
Molecular Weight ~669.7 Da~749.7 Da (+80 Da shift)
Solubility Soluble in aqueous buffers; may require organic cosolvent (DMSO) at high conc.[1]Highly water-soluble due to phosphate group.
Stability High; resistant to oxidation.Sensitive to phosphatases and acid hydrolysis.
Detection UV (280nm), MS (Parent Ion)UV (280nm), MS (+80 m/z), Anti-pTyr Ab
Structural Implications[4][5]
  • N-Terminal Acetylation (Ac): Both peptides are acetylated to mimic the native protein backbone and prevent degradation by aminopeptidases.

  • C-Terminal Amidation (NH2): Removes the negative charge of the carboxyl terminus, ensuring the binding specificity is driven by the side chains (specifically the I-Y-G-E-F motif) rather than electrostatic termini artifacts.

  • The Phosphate Wedge: The phosphate group on the Tyrosine creates a steric and electrostatic "wedge" that prevents the peptide from re-entering the Src catalytic cleft (preventing reverse reaction) but enables high-affinity binding to SH2 domains (Src Homology 2) in detection reagents.

Biological Mechanism: The Kinase Switch

The transition from the non-phosphorylated to the phosphorylated form represents the core signaling event in Src pathway activation.

The IYGEF Motif Specificity

The sequence Ile-Tyr-Gly-Glu-Phe is selected based on the optimal substrate specificity of the Src kinase domain (SH1).

  • Ile (P-1): Hydrophobic residue preferred by the hydrophobic pocket upstream of the active site.

  • Tyr (P0): The acceptor hydroxyl group.

  • Gly (P+1): Provides flexibility, preventing steric clash within the catalytic cleft.

  • Glu (P+2): Interacts with basic residues on the kinase surface loop.

  • Phe (P+3): Anchors the peptide via hydrophobic interaction.

Mechanistic Pathway Diagram

The following diagram illustrates the unidirectional flow from Substrate to Product and the distinct roles of the control peptides in assay validation.

Src_Mechanism cluster_inputs Assay Inputs cluster_outputs Reaction Outputs ATP ATP (Cofactor) Src Src Kinase (Active SH1 Domain) ATP->Src NonPhospho Non-Phospho Peptide (Ac-I-Y-G-E-F-NH2) SUBSTRATE NonPhospho->Src binds catalytic cleft ADP ADP Src->ADP Phospho Phospho-Peptide (Ac-I-pY-G-E-F-NH2) PRODUCT Src->Phospho Phosphoryl Transfer (Kinase Reaction) Detection Detection System (MS / ELISA / Radiometric) Phospho->Detection Biological Signal Control Synthetic Phospho-Control (Calibration Standard) Control->Detection Signal Calibration

Figure 1: The Src Kinase Catalytic Cycle showing the conversion of the non-phospho substrate to the phospho-product, and the entry point for the synthetic control.

Experimental Applications & Protocols

A. Kinase Activity Profiling (Michaelis-Menten Kinetics)

Objective: Determine the


 of Src kinase for the peptide substrate.
  • Role of Non-Phospho: Titrated as the variable substrate

    
    .
    
  • Role of Phospho: Used to generate a standard curve to convert "Signal Units" (e.g., Fluorescence, Absorbance) into "Moles of Product Formed."

Protocol Highlight: Standard Curve Generation

  • Prepare a stock solution of Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 (1 mM in water).

  • Prepare a stock of Ac-Ile-Tyr-Gly-Glu-Phe-NH2 (1 mM).

  • Create mixed ratios (0:100, 20:80, ... 100:0) of Phospho:Non-Phospho peptide, keeping total peptide concentration constant.

  • Run the detection assay (e.g., Malachite Green for ADP, or Anti-pTyr ELISA).

  • Result: This accounts for any "matrix effects" the peptide backbone might have on the assay, isolating the signal specifically due to the phosphate group.

B. Antibody Validation (Epitope Mapping)

Objective: Confirm that an antibody (e.g., Clone 4G10) is phospho-specific and not binding the peptide backbone.

  • Method: Peptide Competition Assay.

  • Workflow:

    • Incubate the antibody with a 100-fold molar excess of the Non-Phospho peptide.

    • Use this mixture in a Western Blot or ELISA.

    • Interpretation: If the signal remains, the antibody is specific to the phospho-epitope. If the signal is lost, the antibody cross-reacts with the non-phospho backbone (False Positive).

    • Repeat with Phospho peptide.[2] The signal should be completely ablated (True Positive competition).

C. Mass Spectrometry (MRM/SRM)

Objective: Absolute quantitation of kinase activity in complex lysates.

  • Differentiation: The Phospho-peptide has a mass shift of +80 Da .

  • Protocol:

    • Spike a known concentration of heavy-isotope labeled Phospho-peptide (Internal Standard) into the reaction.

    • Monitor the transition of the precursor ion (Non-phospho) to Product and compare against the synthetic Phospho-standard.

    • Critical Step: Ensure the Phospho-standard is free of non-phospho impurities (which would skew the baseline).

Handling & Troubleshooting

Reconstitution and Storage

The physicochemical difference dictates distinct handling protocols to prevent degradation.

ParameterNon-Phosphorylated ControlPhosphorylated Peptide
Reconstitution Solvent PBS (pH 7.4) or 5% Acetic Acid (if hydrophobic).Distilled Water or Neutral Buffer. Avoid acid.
pH Sensitivity Stable across pH 2–9.Unstable at low pH (<4). Acid catalyzes hydrolysis of the phosphoester bond.
Aliquot Storage -20°C or -80°C. Freeze/thaw stable.-80°C. Avoid multiple freeze/thaws. Phosphate hydrolysis is accelerated during phase changes.
Contamination Risk Proteases.Proteases + Phosphatases (Ubiquitous on skin/surfaces).
Common Pitfalls
  • "Ghost" Signal in Controls:

    • Cause: The non-phospho peptide stock is contaminated with phospho-peptide (rare) or the antibody cross-reacts.

    • Solution: Use the Peptide Competition protocol (Section 4B) to verify antibody specificity.

  • Signal Loss in Standards:

    • Cause: Hydrolysis of the phosphate group in the standard due to acidic storage or phosphatase contamination.

    • Solution: Always prepare fresh dilutions of the Phospho-peptide standard from a -80°C aliquot immediately before use. Add Phosphatase Inhibitors (e.g., Sodium Orthovanadate) to the assay buffer.

References

  • Substrate Specificity of Src

    • Songyang, Z., et al. (1995). "Catalytic specificity of protein-tyrosine kinases is critical for selective signalling." Nature, 373(6514), 536-539. Link

  • Peptide Inhibitors & Controls

    • Lou, Q., et al. (1996). "A novel peptide substrate for Src family kinases." Bioorganic & Medicinal Chemistry Letters, 6(22), 2711-2716. Link

  • SH2 Domain Binding Mechanisms

    • Waksman, G., et al. (1993). "Crystal structure of the phosphotyrosine recognition domain SH2 of v-src complexed with tyrosine-phosphorylated peptides." Nature, 358(6388), 646-653. Link

  • Assay Standardization Protocols

    • SignalChem. (2023). "Src Substrate II Product Sheet." SignalChem Biotech. Link (Generic reference for commercial availability).

Sources

Methodological & Application

Application Note: Protocol for Solubilizing AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, validated protocol for the solubilization of the synthetic phosphopeptide AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2. This peptide presents a moderate solubilization challenge due to its combination of a highly acidic phosphotyrosine (pTyr) moiety and hydrophobic residues (Ile, Phe). The primary protocol employs a pH-modification strategy, starting with a mild alkaline buffer to ensure deprotonation and electrostatic repulsion, followed by neutralization for compatibility with typical enzymatic assays. Alternative methods using organic co-solvents are also discussed for particularly challenging cases. Furthermore, this guide includes essential steps for the validation and quantification of the solubilized peptide stock solution using UV-Vis spectrophotometry, ensuring accuracy and reproducibility in downstream applications such as kinase or phosphatase assays.

Introduction: The Challenge of Phosphopeptide Solubility

Phosphorylated peptides are indispensable tools in biochemical and cellular research, serving as specific substrates for protein kinases and phosphatases, and as ligands for phosphobinding domains like SH2 and PTB.[1][2][3] However, their utility is contingent on proper solubilization, which can be a significant hurdle. The physicochemical properties of a peptide dictate its solubility, with the interplay between charged, polar, and hydrophobic residues being paramount.[4][5]

The peptide AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 is a prime example of this complexity. Its blocked N- and C-termini are neutral, but the side chains of phosphotyrosine and glutamic acid are strongly acidic.[6][7] At physiological pH, these groups are negatively charged, which generally aids solubility. However, the presence of the bulky, nonpolar isoleucine and phenylalanine residues introduces significant hydrophobicity, which can lead to aggregation and precipitation, especially in acidic or low-ionic-strength solutions.[5][7][8]

Improper solubilization can lead to inaccurate concentration determination, loss of material, and ultimately, failed experiments.[9] This guide provides a robust, step-by-step methodology grounded in the physicochemical principles of peptide chemistry to ensure complete and reliable dissolution of this and similar phosphopeptides.

Physicochemical Analysis of AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2

A preliminary analysis of the peptide's structure is crucial for designing an effective solubilization strategy.

PropertyAnalysisImplication for Solubility
Sequence Ac-I-pY-G-E-F-NH2A six-residue peptide. Peptides shorter than five residues are often water-soluble, but this sequence has complicating factors.[8][10]
Net Charge Acidic . The phosphotyrosine (pKa₂ ≈ 6.5) and glutamic acid (pKa ≈ 4.2) side chains contribute negative charges at neutral pH. The N-terminal acetyl and C-terminal amide groups are neutral.The peptide is highly negatively charged at pH > 7, promoting solubility.[7][11] It will be less soluble at acidic pH as the negative charges are neutralized.[12]
Hydrophobicity Moderate . Contains two strongly hydrophobic residues: Isoleucine (Ile) and Phenylalanine (Phe).These residues can drive aggregation and precipitation, counteracting the solubilizing effect of the charged groups.[5][8]
Special Residues Phosphotyrosine (pTyr) . The phosphate group is key to its function but is also labile under harsh acidic or basic conditions.[1]The solubilization protocol must use pH conditions that do not risk dephosphorylation. Mildly alkaline conditions are generally safe.[13]

Based on this analysis, the peptide is classified as acidic and moderately hydrophobic . The primary challenge is to overcome the hydrophobic interactions without compromising the integrity of the phosphotyrosine residue. The optimal strategy is to use a basic solution to maximize the negative charge, thereby increasing electrostatic repulsion between peptide molecules, and then carefully adjust to the desired final pH.[4][14]

Recommended Solubilization Protocol

This protocol is designed to prepare a concentrated, aqueous stock solution (e.g., 1-10 mM). It is critical to first test the solubility on a small aliquot of the peptide before dissolving the entire batch.[8][9][15]

Materials and Reagents
  • AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 (lyophilized powder)

  • Sterile, nuclease-free water

  • Ammonium bicarbonate (NH₄HCO₃), molecular biology grade

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer and benchtop centrifuge

  • Sonicator bath (optional)[10][15]

Primary Protocol: pH-Assisted Solubilization

This method is the recommended first approach. It utilizes a volatile buffer, ammonium bicarbonate, which is compatible with many downstream applications, including mass spectrometry.[16][17]

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. Briefly centrifuge the vial (e.g., 10,000 x g for 1 min) to pellet all the powder at the bottom of the tube.[18]

  • Initial Dissolution: Prepare a fresh 25-50 mM solution of ammonium bicarbonate in sterile water. The pH of this solution will be approximately 7.8-8.0. Add the appropriate volume of this buffer to the peptide to achieve the desired stock concentration (e.g., for a 10 mM stock, add 100 µL per micromole of peptide).

  • Mixing: Vortex the tube gently for 30-60 seconds. The mild alkalinity of the buffer will deprotonate the acidic side chains, promoting dissolution.[11][14]

  • Inspection & Sonication: Visually inspect the solution. It should be clear and free of particulates. If dissolution is slow or incomplete, sonicate the tube in a water bath for 5-10 minutes.[15][18] Chilling the tube on ice between brief sonication bursts can be beneficial.[18]

  • pH Adjustment (If Necessary): Once the peptide is fully dissolved, the pH can be adjusted to match the final enzymatic assay buffer. Add small aliquots of dilute HCl (e.g., 0.1 M) dropwise while gently vortexing. Monitor the pH carefully. Avoid overshooting to a highly acidic pH, which may cause precipitation.

  • Storage: Aliquot the final stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

G cluster_prep Preparation cluster_solubilize Solubilization cluster_verify Verification cluster_finalize Finalization p1 Equilibrate Peptide Vial p2 Centrifuge to Pellet p1->p2 s1 Add 25-50 mM NH4HCO3 (pH ~7.9) p2->s1 s2 Gentle Vortexing s1->s2 v1 Visually Inspect Solution s2->v1 v2 Is it Clear? v1->v2 v3 Sonication (Optional) v2->v3 No v4 Proceed to pH Adjustment v2->v4 Yes v3->v1 f1 Adjust to Final Assay pH v4->f1 f2 Aliquot & Store at -80°C f1->f2

Alternative Protocol: Organic Co-Solvents

If the peptide remains insoluble or forms a gel in aqueous buffer (a risk with peptides containing residues that can form extensive hydrogen bonds), an organic co-solvent may be necessary.[7][8] Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power and relatively low toxicity in assays.[8][19]

  • Initial Dissolution in DMSO: Add a minimal volume of pure DMSO (e.g., 10-20 µL) to the lyophilized peptide. Vortex until fully dissolved.

  • Dilution: Slowly add your desired aqueous buffer (e.g., Tris or HEPES at the final assay pH) to the DMSO solution dropwise while continuously vortexing.[19][15] This gradual dilution is critical to prevent the peptide from precipitating out of solution.[15]

  • Final Concentration: Ensure the final concentration of DMSO in your stock solution is as low as possible, ideally below 5%, as higher concentrations can inhibit enzyme activity.[19] Always run a solvent control in your enzymatic assays to account for any effects of the co-solvent.

Validation and Quantification of Peptide Stock

Properly solubilizing the peptide is only the first step; validating its concentration is essential for accurate kinase or phosphatase kinetics. UV-Vis spectrophotometry provides a rapid and non-destructive method for this purpose.[20]

Principle

The aromatic residues Phenylalanine (Phe) and Tyrosine (Tyr) absorb UV light.[21] While Phe has a weaker absorbance, Tyr has a distinct peak around 275-280 nm.[22][23][24] The concentration can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

  • Molar Extinction Coefficient (ε) at 280 nm:

    • Tyrosine (Tyr): ~1490 M⁻¹cm⁻¹

    • Phosphotyrosine (pTyr): The phosphate group does not significantly alter the absorbance at 280 nm.

    • For AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2, ε₂₈₀ ≈ 1490 M⁻¹cm⁻¹ (contribution from Phe is negligible in comparison).[20]

Protocol for UV-Vis Quantification
  • Prepare a Dilution: Make a precise dilution of your peptide stock solution in the same buffer used for solubilization. The final absorbance reading at 280 nm should ideally fall between 0.1 and 1.0.

  • Measure Absorbance: Use a quartz cuvette or a suitable microplate reader. Blank the spectrophotometer with the same buffer used for dilution.

  • Scan Wavelengths: Measure the absorbance at 280 nm (for quantification) and also perform a scan from ~320 nm down to 240 nm. Absorbance at 320 nm should be near zero; a significant reading indicates light scattering from aggregated, undissolved peptide.

  • Calculate Concentration:

    • Concentration (M) = Absorbance at 280 nm / (1490 M⁻¹cm⁻¹ * path length in cm)

    • Multiply this by your dilution factor to determine the concentration of your original stock solution.

Troubleshooting

ProblemPossible CauseRecommended Solution
Solution remains cloudy or has visible particulates after vortexing. Incomplete solubilization due to hydrophobic aggregation.Use the optional sonication step.[15] If still insoluble, consider the alternative protocol with DMSO.[8][9]
Peptide precipitates upon pH adjustment. The peptide's isoelectric point (pI) was crossed, or the pH was lowered too quickly, neutralizing charges and allowing hydrophobic forces to dominate.Add the acid/base for pH adjustment much more slowly while vortexing vigorously.[15] If precipitation persists, the final solution may require a small percentage of an organic co-solvent.
High absorbance reading at 320 nm. Light scattering due to insoluble aggregates.The peptide is not fully dissolved. Re-sonicate the stock solution. If the problem persists, the stock needs to be remade, potentially using the DMSO method.
Enzyme activity is inhibited in the assay. The solubilization buffer or co-solvent (DMSO) is interfering with the enzyme.Ensure the final concentration of any non-assay buffer components (like ammonium bicarbonate or DMSO) is minimal in the final reaction volume. Run appropriate vehicle controls.[19]

Summary and Conclusion

G cluster_peptide Peptide Analysis cluster_strategy Solubilization Strategy cluster_result Outcome P AC-I-pY-G-E-F-NH2 C1 Acidic (pY, E) P->C1 C2 Hydrophobic (I, F) P->C2 S1 Start with Mild Base (pH > 7.5) C1->S1 S4 Overcome Hydrophobic Aggregation C2->S4 S2 Deprotonate Acidic Groups S1->S2 S3 Increase Electrostatic Repulsion S2->S3 S3->S4 R Clear, Validated Stock Solution Ready for Enzymatic Assay S4->R

The successful use of the phosphopeptide AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 in enzymatic assays hinges on its complete and verified solubilization. By recognizing its dual acidic and hydrophobic nature, a strategic approach starting with a mild alkaline buffer can effectively overcome aggregation tendencies. This application note provides a primary protocol using ammonium bicarbonate and an alternative using DMSO, ensuring researchers have robust options. Crucially, the inclusion of a UV-Vis quantification method provides a self-validating system to confirm both the dissolution state and the final concentration, paving the way for reliable and reproducible experimental results.

References

  • Martensen, T. M. (1982). Phosphotyrosine in proteins. Stability and quantification. The Journal of biological chemistry, 257(16), 9648–9652. Retrieved from [Link]

  • GenScript. (2017). PEPTIDE SOLUBILITY GUIDELINES. Retrieved from [Link]

  • Chang, H. W., & Yang, C. Y. (1987). Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry. Analytical biochemistry, 165(1), 197–200. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]

  • Proteomics and Mass Spectrometry Core Facility, Michigan State University. (2014, January 22). Protein solubilization. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Nita-Lazar, A., Wange, R. L., & Kales, S. C. (2009). Challenges in plasma membrane phosphoproteomics. Journal of proteome research, 8(9), 4104–4115. Retrieved from [Link]

  • LifeTein. (n.d.). How to predict peptide solubility? Retrieved from [Link]

  • Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). Improved Enrichment Strategies for Phosphorylated Peptides on Titanium Dioxide Using Methyl Esterification and pH Gradient Elution. Journal of proteome research, 9(3), 1323–1329. Retrieved from [Link]

  • Farrants, H., & Thompson, A. S. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC medicinal chemistry, 11(11), 1297–1311. Retrieved from [Link]

  • G-Biosciences. (2016, February 17). Why Does Tyrosine and Tryptophan Have Effect in Protein Determination and to What Degree? Retrieved from [Link]

  • Wang, Y., Zhang, R., Zhang, L., Li, Y., Zhang, L., & Zhang, Y. (2013). [Influence of pH value of mobile phase on phosphopeptide enrichment selectivity under hydrophilic interaction liquid chromatography mode by using Click OEG-CD matrix]. Se pu = Chinese journal of chromatography, 31(8), 731–735. Retrieved from [Link]

  • Abu Dayyih, W. A. (2022). Recent Advancements in Medicinal Chemistry of Phosphotyrosine. Medicinal Chemistry, 12(8), 1-4. Retrieved from [Link]

  • Serfling, R., et al. (2012). Site-specific incorporation of phosphotyrosine using an expanded genetic code. PloS one, 7(5), e38488. Retrieved from [Link]

  • Annan, R. S., Huddleston, M. J., Verma, R., Deshaies, R. J., & Carr, S. A. (2001). A multidimensional electrospray MS-based approach to phosphopeptide mapping. Analytical chemistry, 73(17), 393A–404A. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Liu, T., et al. (2004). An improved protocol for coupling synthetic peptides to carrier proteins for antibody production using DMF to solubilize peptides. Journal of biochemical and biophysical methods, 60(1), 1–9. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Abu Dayyih, W. A. (2022). Recent Advancements in Medicinal Chemistry of Phosphotyrosine. Medicinal Chemistry, 12(8), 1-4. Retrieved from [Link]

  • Creative BioMart. (n.d.). Protocol of Affinity Enrichment of Phosphorylated Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+. Retrieved from [Link]

  • Zulic, A., et al. (2022). Protein Phosphorylation Orchestrates Acclimations of Arabidopsis Plants to Environmental pH. bioRxiv. Retrieved from [Link]

  • Hughes, C. S., et al. (2025, March 13). An optimized SP3 sample processing workflow for in-depth and reproducible phosphoproteomics. bioRxiv. Retrieved from [Link]

  • Yang, Y., et al. (2023). Optimized Suspension Trapping Method for Phosphoproteomics Sample Preparation. Analytical Chemistry, 95(25), 9477–9485. Retrieved from [Link]

  • Hurnova, D., et al. (2020). Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. International Journal of Molecular Sciences, 21(11), 3988. Retrieved from [Link]

  • Kalume, D. E., Molina, H., & Pandey, A. (2003). Enrichment techniques employed in phosphoproteomics. Journal of the American Society for Mass Spectrometry, 14(7), 710–720. Retrieved from [Link]

Sources

HPLC separation conditions for hydrophobic phosphopeptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced HPLC Separation and Enrichment Strategies for Hydrophobic Phosphopeptides

The Mechanistic Bottleneck in Phosphoproteomics

The comprehensive profiling of the phosphoproteome is a cornerstone of modern signal transduction research. However, phosphopeptides are notoriously difficult to analyze due to their substoichiometric abundance and poor ionization efficiency in positive ion mode. When a phosphopeptide is also highly hydrophobic, it faces a compounding set of physical challenges:

  • Non-Specific Adsorption: Hydrophobic peptides rapidly adsorb to plastic labware (pipette tips, microcentrifuge tubes) during sample preparation[1].

  • Metal-Ion Mediated Loss: The negatively charged phosphate groups interact strongly with Lewis acid sites (e.g., Fe³⁺, Cr³⁺) present on the stainless steel surfaces of the High-Performance Liquid Chromatography (HPLC) fluidic path[2].

  • Enrichment Bias: Standard Titanium Dioxide (TiO₂) enrichment protocols utilize highly polar elution buffers (like ammonium hydroxide), which selectively recover hydrophilic phosphopeptides while leaving hydrophobic species permanently bound to the matrix.

This application note details a highly optimized, self-validating workflow designed specifically to rescue, enrich, and chromatographically separate hydrophobic phosphopeptides.

Upstream Enrichment: Modulating Elution Selectivity

To successfully separate hydrophobic phosphopeptides via HPLC, they must first be recovered from the enrichment matrix. TiO₂ is the gold standard for phosphopeptide capture, but the choice of elution buffer dictates the sub-proteome recovered.

The Causality of Pyrrolidine: Standard protocols utilize a 5% ammonium hydroxide solution. Because ammonia is a small, highly polar base, it efficiently deprotonates the phosphate groups, disrupting their electrostatic bonds with the TiO₂ matrix. However, it lacks the lipophilicity required to disrupt secondary hydrophobic interactions between the peptide backbone and the matrix. By substituting ammonia with a 5% pyrrolidine aqueous solution , the elution profile shifts dramatically. Pyrrolidine, a secondary amine with a hydrophobic tetrahydropyrrole ring, disrupts both the electrostatic bonds and the hydrophobic interactions, successfully eluting highly hydrophobic phosphopeptides[3].

Chromatographic Innovations: Additives and Ion-Pairing

Once enriched, the peptides must be kept in solution and efficiently separated on the HPLC column without being lost to the system's internal surfaces.

Surface-Active Ion Pairing (HFBA vs. TFA)

Trifluoroacetic acid (TFA) is the standard ion-pairing agent in reversed-phase HPLC. However, for highly hydrophobic phosphopeptides, TFA is insufficient at preventing adsorption to plastic and system surfaces. Heptafluorobutyric acid (HFBA) features a longer fluorinated carbon chain, granting it stronger surface activity. HFBA actively coats plastic surfaces and outcompetes the peptides for hydrophobic binding sites, significantly increasing the recovery of hydrophobic phosphopeptides prior to column injection[1].

Metal Chelation via Citrate

During gradient LC-MS/MS analysis, phosphopeptides undergo an Immobilized Metal Affinity Chromatography (IMAC)-like interaction with the metal components of the LC column and tubing. Adding 50 mM Citrate to the sample reconstitution buffer acts as a powerful tridentate chelator. Citrate binds to the exposed metal ions in the fluidic path, blocking the Lewis acid sites and preventing phosphopeptide adsorption. Unlike EDTA, which causes rapid precipitation and clogging of the nano-electrospray needle, citrate is highly compatible with continuous LC-MS operation and dramatically boosts the recovery of multiply phosphorylated peptides[2][4].

ERLIC: An Alternative to Reversed-Phase

For extremely hydrophobic phosphopeptides that exhibit poor peak shape on standard C18 columns, Electrostatic Repulsion-Hydrophilic Interaction Liquid Chromatography (ERLIC) is a powerful alternative. ERLIC utilizes a weak anion-exchange column run with a HILIC-type mobile phase (e.g., 70% Acetonitrile) at a low pH (pH ~2.0). The high organic content ensures that hydrophobic peptides remain highly soluble, while the low pH neutralizes carboxyl groups, ensuring that separation is driven almost exclusively by the negatively charged phosphate groups[5].

Visualizing the Analytical Workflow

EnrichmentWorkflow A Complex Peptide Digest B TiO2 Loading (Lactic Acid Buffer) A->B Acidic pH C Selective Elution (5% Pyrrolidine) B->C Targets Hydrophobic Phosphopeptides D Reconstitution (50mM Citrate + HFBA) C->D Chelation & Ion-Pairing E Nano-LC-MS/MS (C18 / ERLIC) D->E High Recovery

Caption: Workflow for the targeted enrichment and LC-MS/MS analysis of hydrophobic phosphopeptides.

MechanisticInteractions cluster_Loss Mechanisms of Signal Loss cluster_Rescue Chemical Rescue Strategies A Hydrophobic Phosphopeptide B Metal-Ion Adsorption (Stainless Steel LC Parts) A->B Phosphate-Metal Interaction C Plastic Surface Adsorption (Tubes & Pipettes) A->C Hydrophobic Interaction D 50 mM Citrate (Metal Chelator) D->B Blocks Lewis Acid Sites E 0.1% HFBA (Surface-Active Ion-Pair) E->C Coats Plastic Surfaces

Caption: Mechanistic pathways of phosphopeptide loss and their chemical mitigation strategies.

Quantitative Data Summaries

Table 1: Elution Buffer Selectivity in TiO₂ Enrichment

Elution Buffer Chemical Property Primary Target Mechanism of Action
5% Ammonium Hydroxide Small, polar base Hydrophilic Phosphopeptides Deprotonates phosphates, disrupting electrostatic bonds with TiO₂[3].

| 5% Pyrrolidine | Secondary amine, lipophilic | Hydrophobic Phosphopeptides | Disrupts both electrostatic and secondary hydrophobic interactions with the matrix. |

Table 2: Mobile Phase & Reconstitution Additives

Additive Concentration Function Advantage over Alternatives
TFA 0.1% - 1.0% Standard ion-pairing Volatile, but yields poor recovery for highly hydrophobic peptides.
HFBA 0.1% Hydrophobic ion-pairing Stronger surface activity prevents peptide adsorption to plastics[1].

| Citrate | 50 mM | Metal chelation | Prevents IMAC-like adsorption on LC tubing without clogging the system (unlike EDTA)[6]. |

Self-Validating Experimental Protocol

This protocol incorporates a system suitability check to ensure that metal-ion adsorption has been successfully mitigated before precious samples are injected.

Phase 1: Enrichment (Optimized for Hydrophobicity)

  • Conditioning: Condition a TiO₂ spin-tip with 200 µL of Buffer A (80% ACN, 2% TFA). Centrifuge at 3,000 x g for 2 min.

  • Equilibration: Pass 200 µL of Buffer B (Lactic acid:Buffer A, 1:3 v/v) through the tip to block non-specific binding sites.

  • Loading: Load the tryptic peptide digest (resuspended in Buffer B) onto the tip. Centrifuge at 1,000 x g for 5 min.

  • Washing: Wash sequentially with 200 µL Buffer B, followed by 200 µL Buffer A to remove unmodified peptides.

  • Elution: Elute hydrophobic phosphopeptides using 100 µL of 5% Pyrrolidine aqueous solution .

  • Drying: Immediately acidify the eluate with 10 µL of 20% TFA and dry under vacuum.

Phase 2: System Suitability & Validation

  • Standard Preparation: Prepare a MassPREP phosphopeptide standard (or a tryptic β-casein digest) in the reconstitution buffer (50 mM Citrate, 0.1% HFBA, 1% ACN)[4].

  • Validation Injection: Inject 200 fmol of the standard onto the LC-MS/MS system.

  • Pass/Fail Criteria: Calculate the peak area of the multiply phosphorylated peptides (e.g., β-casein tetraphosphopeptide). If the signal-to-noise ratio is < 50:1, the LC system requires further passivation. Inject 20 µL of 100 mM Citrate directly onto the column to flush active metal sites, then repeat the validation.

Phase 3: LC-MS/MS Analysis

  • Reconstitution: Resuspend the dried, enriched experimental sample in 15 µL of Reconstitution Buffer (50 mM Citrate, 0.1% HFBA in LC-MS grade water)[1][2].

  • Trapping: Load 10 µL onto a C18 trap column at 3 µL/min using 0.1% HFBA in water.

  • Analytical Separation: Separate on a C18 analytical column (e.g., 75 µm x 25 cm, 1.9 µm particle size) using a 90-minute gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile

    • Gradient: 5% B to 35% B over 70 min, ramp to 95% B over 5 min, hold for 5 min, re-equilibrate at 5% B.

  • Data Acquisition: Operate the mass spectrometer in positive ion mode using a Top-15 Data-Dependent Acquisition (DDA) method.

References

  • Titansphere Phos-TiO Tip Instruction Manual. GL Sciences.[3] URL: [Link]

  • Nano-scale solid-phase isobaric labeling for multiplexed quantitative phosphoproteomics. Ogata K, Tsai CF, Ishihama Y. Journal of Proteome Research. 2021.[1][7] URL: [Link]

  • Citrate Boosts the Performance of Phosphopeptide Analysis by UPLC-ESI-MS/MS. Winter D, Seidler J, Ziv Y, Shiloh Y, Lehmann WD. Journal of Proteome Research. 2009.[2][4][6] URL: [Link]

  • Current strategies and findings in clinically relevant post-translational modification-specific proteomics. Expert Review of Proteomics (Taylor & Francis). 2015.[5] URL: [Link]

Sources

Application Note: High-Precision Mass Spectrometry Calibration for Phosphoproteomics Using a Synthetic Phosphotyrosine Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of protein phosphorylation is fundamental to understanding cellular signaling, but it presents significant challenges for mass spectrometry (MS). Phosphopeptides are often low in abundance and can exhibit poor ionization efficiency and complex fragmentation behavior.[1] To ensure data accuracy and reproducibility in phosphoproteomic workflows, robust calibration and system suitability protocols are essential. This application note provides a detailed guide for utilizing the synthetic phosphopeptide standard, Ac-Ile-Tyr(p)-Gly-Glu-Phe-NH₂ , for the calibration and performance validation of mass spectrometers. We will detail the underlying principles, provide step-by-step protocols for its use, and explain the causality behind critical experimental choices, ensuring a self-validating system for high-confidence phosphopeptide identification.

The Challenge of Quantitative Phosphoproteomics

Phosphorylation is a critical post-translational modification (PTM) that governs a vast array of biological processes.[1] Mass spectrometry has become the technology of choice for identifying and quantifying phosphorylation sites.[2] However, several intrinsic factors complicate the analysis:

  • Ionization Suppression: The negatively charged phosphate group can suppress ionization in the positive-ion mode, which is commonly used for peptide analysis.[1] Acidifying the sample to a low pH can help mitigate this by protonating the phosphate group, thereby improving signal intensity.[1][3]

  • Neutral Loss during Fragmentation: During collision-induced dissociation (CID), phosphoserine and phosphothreonine residues readily lose the phosphate group as phosphoric acid (H₃PO₄, a neutral loss of 98 Da). Phosphotyrosine is generally more stable but can also exhibit this characteristic neutral loss, which can dominate the MS/MS spectrum and complicate peptide backbone sequencing.[4][5]

  • Low Stoichiometry: Many signaling proteins are phosphorylated at very low levels, requiring highly sensitive detection methods and often necessitating enrichment strategies like Immobilized Metal Affinity Chromatography (IMAC).[6][7]

Given these challenges, a well-characterized standard is not merely beneficial but necessary to confirm that the LC-MS system is performing optimally before analyzing precious biological samples. Using stable, synthetic standards helps harmonize data and allows for the creation of reproducible datasets across different laboratories and instruments.[8][9]

The Ac-Ile-Tyr(p)-Gly-Glu-Phe-NH₂ Standard: A Tool for Precision

The selected peptide standard, Ac-Ile-Tyr(p)-Gly-Glu-Phe-NH₂, is specifically designed for system suitability testing in phosphoproteomics. Its sequence and modifications provide several advantages. The N-terminal acetylation and C-terminal amidation render the peptide ends inert, preventing unwanted side reactions and ensuring that charge is primarily carried on the peptide backbone, leading to more predictable ionization and fragmentation.

Table 1: Physicochemical Properties of the Phosphopeptide Standard
PropertyValueRationale & Significance
Full Sequence Acetyl-Isoleucine-Tyrosine(PO₃H₂)-Glycine-Glutamic Acid-Phenylalanine-AmideRepresents a typical tryptic peptide length suitable for LC-MS analysis.
Abbreviation Ac-IY(p)GEF-NH₂A convenient shorthand for notation.
Monoisotopic Mass 842.3402 DaThe exact mass of the most abundant isotope; used for high-resolution mass accuracy calculations.
Average Mass 842.84 DaThe weighted average mass of all stable isotopes; useful for lower-resolution instruments.
Theoretical m/z ([M+H]¹⁺) 843.3475The primary ion expected in positive mode ESI-MS for mass accuracy checks.
Theoretical m/z ([M+2H]²⁺) 422.1774A common charge state for peptides of this size, crucial for evaluating MS performance across a wider m/z range.
Key MS/MS Fragment Neutral Loss of H₃PO₄The loss of 97.9769 Da from the precursor ion is a hallmark of phosphopeptides and a key diagnostic feature.[4][10]

Experimental Protocols & Methodologies

This section provides a self-validating workflow for using the Ac-IY(p)GEF-NH₂ standard. The protocol is designed to first confirm the basic performance of the mass spectrometer via direct infusion and then to validate the entire LC-MS/MS system.

Workflow for System Calibration and Suitability Testing

G cluster_prep Standard Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis & Validation p1 Reconstitute Lyophilized Standard in 0.1% FA p2 Create Serial Dilution (e.g., 1 pmol/µL to 10 fmol/µL) p1->p2 m1 Method 1: Direct Infusion (Initial MS Check) p2->m1 m2 Method 2: LC-MS/MS (Full System Suitability) p2->m2 m1->m2 If infusion passes a1 Verify MS1 Mass Accuracy (< 5 ppm error) m2->a1 a2 Confirm Expected Charge States a1->a2 a3 Analyze MS/MS Spectrum (Backbone & Neutral Loss) a2->a3 a4 Assess Retention Time & Peak Shape (LC-MS) a3->a4 a5 System Pass/Fail Decision a4->a5

Caption: Overall workflow for MS calibration using the phosphopeptide standard.

Materials and Reagents
  • Ac-Ile-Tyr(p)-Gly-Glu-Phe-NH₂ standard (lyophilized powder)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA), 99%+ purity

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and low-retention tips

Standard Preparation Protocol

Causality: Proper reconstitution and dilution are critical for accurate concentration and preventing peptide loss through adsorption. Using an acidified, organic-containing solvent (Solvent A) improves peptide solubility and stability.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Reconstitute the peptide in Solvent A (20% ACN, 0.1% FA in water) to a stock concentration of 100 pmol/µL. The organic content helps solubilize the peptide while the acid ensures it remains protonated.

    • Vortex gently for 30 seconds and centrifuge briefly.

  • Working Solutions:

    • Prepare a dilution series from the stock solution using Solvent B (0.1% FA in water) . Preparing fresh dilutions is recommended to ensure accuracy.[11]

Table 2: Recommended Dilution Series for System Evaluation
ConcentrationUse Case
1 pmol/µLDirect infusion, MS/MS fragmentation tuning
100 fmol/µLLC-MS/MS injection for robust signal and peak shape analysis
10 fmol/µLLC-MS/MS injection to test system sensitivity and limit of detection
Protocol 1: Direct Infusion for Mass Accuracy & Fragmentation Check

Causality: Direct infusion isolates the mass spectrometer's performance from the liquid chromatography system. This allows for a quick and clear assessment of mass accuracy, ionization efficiency, and fragmentation behavior without confounding factors like column performance or gradient variability.

  • Instrument Setup:

    • Set up the mass spectrometer for infusion at a flow rate of 3-5 µL/min.

    • Use a working solution of 1 pmol/µL of the standard in 50% ACN, 0.1% FA.

  • MS1 Acquisition:

    • Acquire full scan MS1 spectra in positive ion mode.

    • Verification: Check for the presence of the [M+H]¹⁺ (843.3475 m/z) and [M+2H]²⁺ (422.1774 m/z) ions.

    • Validation: The measured mass for both ions should be within 5 ppm of the theoretical mass. A deviation greater than this indicates the need for mass calibration.[2]

  • MS/MS Acquisition:

    • Perform a targeted MS/MS scan on the [M+2H]²⁺ precursor ion (422.1774 m/z).

    • Acquire spectra using both CID and HCD fragmentation modes if available.

    • Verification: The MS/MS spectrum should contain a prominent ion corresponding to the neutral loss of H₃PO₄ (precursor - 48.988 Da).

    • Validation: Key backbone fragment ions (b- and y-ions) should be present, confirming the peptide's sequence.

Simplified Fragmentation Diagram

G cluster_peptide Ac-Ile-Tyr(p)-Gly-Glu-Phe-NH₂ cluster_fragments Key Fragmentation Events Ac_I Ac_I Yp Yp Ac_I->Yp y₅, b₂ G G Yp->G y₄, b₃ E E G->E y₃, b₄ F_NH2 F_NH2 E->F_NH2 y₂, b₅ Precursor [M+2H]²⁺ (m/z 422.1774) NeutralLoss Neutral Loss [M+2H-H₃PO₄]²⁺ Precursor->NeutralLoss -98 Da Backbone b- and y-ions Precursor->Backbone Peptide Bond Cleavage

Caption: Key fragmentation pathways for the phosphopeptide standard.

Protocol 2: LC-MS/MS for Full System Suitability

Causality: This protocol evaluates the entire analytical system, including the autosampler, pumps, and chromatography column. It is essential for ensuring that the system can deliver a sharp, reproducible peak for a low-level phosphopeptide, which is representative of analytes in a real biological sample.

  • Instrument Setup:

    • Use a standard nanoLC-MS/MS setup.

    • Inject 1 µL of the 10-100 fmol/µL working solution.

    • Use a typical phosphoproteomics gradient (e.g., a 30-minute gradient from 2% to 35% ACN with 0.1% FA).

Table 3: Example High-Resolution Mass Spectrometer Parameters
ParameterSettingRationale
MS1 Resolution 60,000Ensures high mass accuracy for precursor ion identification.
MS1 AGC Target 1e6Balances ion statistics with scan speed.
MS1 Max IT 50 msPrevents overfilling of the ion trap.
MS/MS Method Data-Dependent (Top 10)Selects the 10 most intense precursors for fragmentation.
MS/MS Resolution 15,000Provides accurate fragment ion masses for confident identification.
Isolation Window 1.6 m/zIsolates the precursor ion of interest for clean fragmentation.
Collision Energy (HCD) 28-30%Optimized energy to achieve both backbone fragmentation and the characteristic neutral loss.
Dynamic Exclusion 30 secondsPrevents repeated fragmentation of the same intense ion.
  • Data Analysis & Validation:

    • Retention Time: The retention time of the peptide should be stable and reproducible across multiple runs (typically <1% variation).

    • Peak Shape: The chromatographic peak should be symmetrical with a width at half-maximum of <30 seconds.

    • Intensity: The signal intensity should be robust and consistent, with a signal-to-noise ratio >100 for the 100 fmol injection.

    • MS/MS Quality: The acquired MS/MS spectra should be of high quality, allowing for confident identification by database search algorithms.

Troubleshooting

A self-validating protocol requires a clear plan for when results deviate from the expected outcome.

Table 4: Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No/Low Signal - Old or improperly stored standard.- Clogged ESI needle or transfer line.- Incorrect instrument parameters.- Prepare fresh dilutions from stock.- Clean or replace the ESI needle.- Verify source parameters and ensure the instrument is in the correct ion mode.
Poor Mass Accuracy (>10 ppm) - Instrument calibration has drifted.- Contamination from other analytes (e.g., polymers).- Perform external and internal mass calibration as per manufacturer's protocol.- Clean the ion source and transfer optics.
MS/MS Dominated by Neutral Loss - Collision energy is too high.- Using CID, which promotes neutral loss.- Lower the normalized collision energy in HCD.- If available, use alternative fragmentation methods like ETD, which preserves the phosphate group.[12]
Poor Peak Shape / Split Peaks - Column degradation.- Sample solvent incompatible with mobile phase A.- Clog in the LC flow path.- Replace the analytical column.- Ensure the sample is in a low organic solvent (<5% ACN).- Check for leaks and blockages in the LC system.

Conclusion

The synthetic phosphopeptide standard Ac-Ile-Tyr(p)-Gly-Glu-Phe-NH₂ is an indispensable tool for any laboratory conducting phosphoproteomic analysis. Its well-defined chemical and physical properties allow for the robust validation of mass spectrometer performance, from basic mass accuracy to the intricacies of LC-MS/MS system suitability. By integrating the protocols described in this note into routine workflows, researchers can establish a self-validating system that enhances the confidence, accuracy, and reproducibility of their phosphorylation data, ultimately leading to more reliable biological insights.

References

  • A Multipathway Phosphopeptide Standard for Rapid Phosphoproteomics Assay Development. Journal of Proteome Research.
  • Ultra-Low Flow Electrospray Ionization-Mass Spectrometry for Improved Ionization Efficiency in Phosphoproteomics. Analytical Chemistry.
  • Highly efficient ionization of phosphopeptides at low pH by desorption electrospray ioniz
  • Electrospray ionization mass spectrometry of phosphopeptides isolated by on-line immobilized metal-ion affinity chromatography. Journal of the American Society for Mass Spectrometry. [Link]

  • Electrospray ionization mass spectrometry of phosphopeptides isolated by on-line immobilized metal-ion affinity chromatography. ACS Publications. [Link]

  • Highly efficient ionization of phosphopeptides at low pH by desorption electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • A multipathway phosphopeptide standard for rapid phosphoproteomics assay development. bioRxiv. [Link]

  • Fragmentation of phosphopeptides in an ion trap mass spectrometer. Analytical Chemistry. [Link]

  • Fragmentation of cationized phosphotyrosine containing peptides by atmospheric pressure MALDI/Ion trap mass spectrometry. ACS Publications. [Link]

  • A Self-validating Quantitative Mass Spectrometry Method for Assessing the Accuracy of High-content Phosphoproteomic Experiments. Molecular & Cellular Proteomics. [Link]

  • Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Structural Biology. [Link]

  • Evaluation of Parameters for Confident Phosphorylation Site Localization Using an Orbitrap Fusion Tribrid Mass Spectrometer. Journal of Proteome Research. [Link]

  • Determining in vivo Phosphorylation Sites using Mass Spectrometry. Journal of Visualized Experiments. [Link]

Sources

Application Note: Preparation of Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for preparing high-integrity stock solutions of the Src-family kinase substrate Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 . While dimethyl sulfoxide (DMSO) is the industry-standard solvent for this hydrophobic-capped phosphopeptide, improper handling—specifically regarding moisture introduction and UV quantification—can lead to rapid degradation (hydrolysis) or gross concentration errors. This protocol synthesizes physicochemical analysis with field-proven handling techniques to ensure experimental reproducibility.

Physicochemical Profile & Solubility Logic

To prepare a stable solution, one must first understand the competing forces within the molecule.

PropertyValue / CharacteristicImplication for Handling
Sequence Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2Ac- (N-term) and -NH2 (C-term) caps increase hydrophobicity, mimicking the protein backbone context.
Molecular Weight ~748.7 Da (Free Acid)*Crucial: The commercial product is likely a salt (e.g., Ammonium). Always use the Gross Weight from the CoA for calculations.
Net Charge (pH 7) -3 (Glu: -1, pTyr: -2)High negative charge density suggests water solubility at basic pH, but DMSO is preferred for stock stability.
Hydrophobicity High (Ile, Phe, Acetyl group)Requires an organic solvent (DMSO) to disrupt intermolecular hydrophobic aggregation.
Instability Risk Phospho-ester hydrolysisThe P-O bond is susceptible to acid/base hydrolysis. Anhydrous DMSO prevents this by excluding the water necessary for the reaction.
The "Solvent Paradox"

While the charged phosphate and glutamate residues suggest aqueous solubility (specifically in basic buffers like NH₄HCO₃), storing phosphopeptides in water is disastrous for long-term stability. The phosphate ester is prone to hydrolysis, releasing inorganic phosphate and the non-phosphorylated peptide.

The Solution: Use Anhydrous DMSO (Dimethyl Sulfoxide) . It solvates the hydrophobic caps (Ac/Phe/Ile) effectively while being aprotic, thereby arresting the hydrolysis mechanism during storage.

Protocol: Stock Solution Preparation

Phase 1: Pre-Formulation Readiness
  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator (bath), Centrifuge.

  • Reagents:

    • Peptide: Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 (Lyophilized powder).

    • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use standard laboratory-grade DMSO that has been opened and sitting on a shelf; it is hygroscopic and likely contains water.

Phase 2: The Weighing & Dissolution Workflow

Step 1: Thermal Equilibration (The "Condensation Trap") Remove the peptide vial from the freezer (-20°C). Do not open it. Place it in a desiccator or on the bench and allow it to equilibrate to room temperature for at least 30–60 minutes.

  • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide powder. This water will be carried into your "anhydrous" stock, catalyzing hydrolysis.

Step 2: Gravimetric Quantification Due to the "UV Trap" (see Section 4), we rely on mass.

  • Weigh the empty microcentrifuge tube.

  • Transfer the peptide powder.

  • Weigh the tube + peptide.

  • Calculate Net Solid Weight .

Step 3: Solvation Add Anhydrous DMSO to achieve a target concentration of 10 mM (typically 5–10 mg/mL).

  • Calculation:

    
    
    Note: Use the "Peptide Content" percentage from the Certificate of Analysis (CoA) if available, rather than just Purity.
    

Step 4: Mixing & Clarification

  • Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold against a light. The solution must be crystal clear.

  • Troubleshooting: If particles persist, sonicate in a water bath for 15-second bursts. Caution: Allow to cool between bursts. Heat degrades phosphopeptides.

Phase 3: Quality Control & Storage

Step 5: Aliquoting Divide the stock into single-use aliquots (e.g., 10–50 µL) in high-quality polypropylene tubes.

  • Why? Repeated freeze-thaw cycles introduce moisture (ice crystals) and cause peptide shearing/aggregation.

Step 6: Storage Store at -80°C .

  • Stability:[1][2][3][4] Stable for 6–12 months at -80°C. Only ~1 month at -20°C.

Critical Warning: The "UV Trap" (Concentration Verification)

Do NOT use standard UV absorbance (A280) to quantify this peptide.

Many researchers assume they can verify the concentration using the standard extinction coefficient of Tyrosine (


). This is incorrect for two reasons:
  • Hypsochromic Shift: Phosphorylation of the Tyrosine hydroxyl group shifts the absorbance maximum to a lower wavelength (~266 nm) and significantly reduces the extinction coefficient at 280 nm.

  • The Error: Using the standard Tyrosine

    
     value will result in a massive underestimation of absorbance-to-concentration, leading you to believe the solution is dilute. You will then add too much peptide to your assay, potentially causing substrate inhibition or non-specific artifacts.
    

Recommended Validation Methods:

  • Primary: Gravimetric method corrected for net peptide content (from CoA).

  • Gold Standard: Amino Acid Analysis (AAA) if absolute precision is required for kinetic constants (

    
    , 
    
    
    
    ).

Visualization: Workflow & Decision Logic

PeptidePrep start Start: Lyophilized Peptide (-20°C) equilibrate Thermal Equilibration (30-60 min at RT) *Critical to prevent moisture* start->equilibrate weigh Weigh Peptide (Calculate Net Mass) equilibrate->weigh solvent Add Anhydrous DMSO (Target 10 mM) weigh->solvent mix Vortex & Inspect solvent->mix decision Is Solution Clear? mix->decision sonicate Sonicate (Bath) 15s bursts, no heat decision->sonicate No (Cloudy) qc QC: Gravimetric Calc (Do NOT use A280) decision->qc Yes sonicate->mix aliquot Aliquot into Single-Use Vials qc->aliquot store Store at -80°C aliquot->store

Figure 1: Decision matrix for the preparation of phosphopeptide stock solutions, highlighting critical control points for moisture avoidance.

References

  • National Institutes of Health (NIH) - PubMed. (1982). Phosphotyrosine in proteins.[1][5] Stability and quantification. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Strategies and Protocols for Solid-Phase Synthesis of Phosphotyrosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein phosphorylation is a cornerstone of cellular regulation, acting as a molecular switch that governs a vast array of signal transduction pathways. The phosphorylation of tyrosine residues, catalyzed by protein-tyrosine kinases (PTKs) and reversed by protein-tyrosine phosphatases (PTPs), is a critical event in controlling cell growth, differentiation, and metabolism.[1] Consequently, synthetic peptides containing phosphotyrosine (pTyr) are indispensable tools for biochemical and pharmacological research. They serve as specific substrates for studying enzyme kinetics, as probes for investigating protein-protein interactions involving SH2 and PTB domains, and as standards for analytical techniques.[1][2]

While biologically essential, the synthesis of phosphopeptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The phosphate moiety is sensitive to certain chemical conditions, couplings can be sterically hindered and electrostatically challenging, and side reactions can compromise the purity and yield of the final product.[3][4][5] This guide provides a comprehensive overview of the prevailing strategies, field-proven protocols, and troubleshooting advice for the successful incorporation of phosphotyrosine into synthetic peptides using Fmoc-based SPPS.[6]

Core Strategy: The Building Block Approach

The most robust and widely adopted method for synthesizing phosphopeptides is the direct incorporation of a pre-phosphorylated and suitably protected amino acid derivative—a "building block"—during the standard SPPS workflow. This approach offers precise, site-specific placement of the phosphotyrosine residue. An alternative, post-synthetic phosphorylation of a resin-bound peptide, is less common due to challenges in achieving site-selectivity and the harsh reaction conditions often required.[7]

Critical Decision: Selecting the Phosphotyrosine Building Block

The choice of the Fmoc-phosphotyrosine derivative is the most critical decision in planning the synthesis. The three most common commercially available building blocks each possess distinct advantages and disadvantages related to the protection strategy of the phosphate group.

Building BlockStructure (Phosphate Group)Key AdvantagesKey Disadvantages & Challenges
Fmoc-Tyr(PO(OBzl)OH)-OH Mono-benzyl protected- Most popular and widely documented. - Benzyl group is easily removed during standard TFA cleavage.[3]- Partially protected phosphate can complicate couplings.[1] - Forms piperidine salts during Fmoc removal, consuming activated amino acid in the next step.[3] - Risk of re-benzylation of sensitive residues during cleavage.[5]
Fmoc-Tyr(PO3H2)-OH Unprotected- Most cost-effective.[1] - No phosphate deprotection step is required.[8]- Extremely sluggish and difficult coupling reactions due to the free acidic phosphate.[1][8] - Risk of pyrophosphate formation between adjacent pTyr residues.[8]
Fmoc-Tyr(PO(NMe2)2)-OH Fully protected (phosphodiamidate)- Fully protected phosphate avoids coupling side reactions.[3] - Improved solubility and compatibility with standard coupling reagents.[4]- Requires a specific, often two-step, acid-catalyzed hydrolysis for deprotection post-synthesis.[7] - Higher cost compared to other derivatives.
Decision Logic for Building Block Selection

The following diagram outlines a decision-making process for selecting the optimal phosphotyrosine building block.

Start Start: Synthesizing a pTyr peptide Question1 Does the peptide contain multiple or clustered pTyr sites? Start->Question1 Question2 Is maximizing coupling efficiency and minimizing side reactions the top priority? Question1->Question2  No (single pTyr) Rec_NMe2 Recommended: Fmoc-Tyr(PO(NMe2)2)-OH Question1->Rec_NMe2  Yes Question2->Rec_NMe2  Yes Rec_OBzl Recommended: Fmoc-Tyr(PO(OBzl)OH)-OH Question2->Rec_OBzl  No (standard synthesis) Rec_H2 Use with caution: Fmoc-Tyr(PO3H2)-OH Rec_NMe2->Rec_H2 Consider_OBzl Consider: Fmoc-Tyr(PO(OBzl)OH)-OH (with protocol adjustments) Rec_OBzl->Consider_OBzl

Choosing the right pTyr building block.

Key Reagents and Methodologies

Coupling Reagents

Standard carbodiimide activators like DCC or DIC are often inefficient for incorporating phosphotyrosine derivatives due to steric hindrance and side reactions involving the phosphate group.[1] Uronium/aminium-based reagents are strongly recommended for achieving high coupling efficiency.[9]

ReagentFull NameRecommended ForNotes
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAll pTyr derivatives, especially Fmoc-Tyr(PO3H2)-OH.Highly efficient and fast-acting; minimizes racemization.[9][10]
HBTU / TBTU HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateFmoc-Tyr(PO(OBzl)OH)-OHA cost-effective and reliable choice for the mono-benzyl protected derivative.[3][9]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateFmoc-Tyr(PO(NMe2)2)-OHEffective for the fully protected derivative; less effective for partially protected ones.[1]
Global Deprotection and Cleavage

A standard cleavage cocktail containing a strong acid (TFA) and scavengers is used to cleave the peptide from the resin and remove side-chain protecting groups, including the benzyl group from the phosphate.

  • Standard Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Function of Scavengers: TIS is crucial for scavenging carbocations generated from t-butyl and other protecting groups, preventing re-attachment to sensitive residues like tryptophan or the benzylation of the phosphate group.[11]

  • Caution: Microwave heating should not be used during the final cleavage step, as it can promote the re-attachment of the phosphate's benzyl protecting group to the peptide chain.[5] The cleavage should be performed at room temperature.[5]

Experimental Workflows & Protocols

The following diagram illustrates the core SPPS cycle adapted for phosphotyrosine insertion.

cluster_SPPS Fmoc-SPPS Cycle for pTyr Insertion Start Start: Peptide-Resin (N-terminus Fmoc-protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. pTyr Coupling (Fmoc-pTyr-OH, Activator, Base in DMF) Wash1->Coupling Monitor Monitor completion (e.g., Kaiser Test) Coupling->Monitor Monitor->Coupling Incomplete Wash2 4. DMF Wash Monitor->Wash2 Complete Next Next Amino Acid or Final Cleavage Wash2->Next

Fmoc-SPPS workflow for phosphotyrosine.
Protocol 1: Optimized Coupling of Fmoc-Tyr(PO(OBzl)OH)-OH

This protocol is designed to overcome the challenges associated with the partially protected phosphate of the most common pTyr building block.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq).

  • Fmoc-Tyr(PO(OBzl)OH)-OH (5.0 eq).[3]

  • TBTU (4.9 eq).[3]

  • HOBt (5.0 eq).[3]

  • N,N-Diisopropylethylamine (DIPEA) (15.0 eq).[3]

  • Anhydrous N,N-Dimethylformamide (DMF).

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Fmoc-Tyr(PO(OBzl)OH)-OH, TBTU, and HOBt in a minimal volume of DMF.

  • Add the DIPEA (a 3 to 5-fold excess relative to the amino acid is beneficial) to the activation mixture and vortex briefly.[1][3]

  • Immediately add the activated amino acid solution to the drained peptide-resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.[3]

  • Take a small sample of resin beads and perform a Kaiser test to check for primary amines. If the test is positive (blue beads), indicating incomplete coupling, drain the resin, wash with DMF, and repeat the coupling step with a fresh reagent mixture.

  • Once the coupling is complete (Kaiser test negative), drain the reaction vessel and wash the resin thoroughly with DMF (3x), Isopropanol (3x), and Dichloromethane (3x).

  • If the peptide contains multiple phosphotyrosine residues, perform a counterion exchange wash (see Protocol 2) before proceeding to the next deprotection step.

Protocol 2: Phosphate Counterion Exchange

This optional but recommended step for multi-phosphorylated peptides neutralizes the piperidine salt formed on the phosphate group, improving the efficiency of subsequent couplings.[3]

Procedure:

  • After a successful coupling of Fmoc-Tyr(PO(OBzl)OH)-OH and subsequent washing, add a solution of 5% DIPEA in DMF to the resin.

  • Agitate for 1-2 minutes.

  • Drain and repeat the wash with 5% DIPEA in DMF.

  • Wash the resin thoroughly with DMF (3x) to remove all residual base before proceeding with the next Fmoc deprotection.

Protocol 3: Final Cleavage and Deprotection

Procedure:

  • Ensure the peptide-resin is completely dry.

  • Prepare a cleavage cocktail of 95% TFA / 2.5% Water / 2.5% TIS .

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

  • Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Troubleshooting Common Issues

IssueProbable Cause(s)Detection MethodRecommended Solution(s)
Incomplete Coupling - Steric hindrance from pTyr. - Aggregation of peptide chain.[12] - Consumption of activated amino acid by piperidine counterion.[3]Kaiser Test / TNBS Test- Double couple the pTyr residue. - Switch to a more potent coupling reagent like HATU. - Use a higher excess of reagents (5-fold or more).[3] - Perform a phosphate counterion exchange (Protocol 2).
Deletion Sequences Incomplete Fmoc deprotection or incomplete coupling.Mass Spectrometry (MS)- Extend Fmoc deprotection time. - Ensure efficient coupling by following the recommendations above. - Incorporate a capping step (e.g., with acetic anhydride) after coupling to block unreacted amines.[13]
Side-product at +136 Da Re-benzylation of Trp, Cys, or Tyr during cleavage.Mass Spectrometry (MS)- Ensure sufficient scavenger (TIS) is used in the cleavage cocktail. - Do not use heat during cleavage.[5]
Aspartimide Formation Base-catalyzed cyclization of Asp residues, particularly in Asp-Gly or Asp-Ser sequences.HPLC, Mass Spectrometry (MS)- Use backbone-protected dipeptides (pseudoprolines) if the sequence allows.[14] - Add HOBt to the piperidine deprotection solution.[12]

Conclusion

The successful solid-phase synthesis of phosphotyrosine-containing peptides is readily achievable with careful planning and execution. The critical first step is the selection of an appropriate phosphotyrosine building block, with the choice depending on the peptide's complexity and the desired balance between cost and synthetic efficiency. By employing potent uronium-based coupling reagents, optimizing reaction conditions to account for the unique chemistry of the phosphate group, and using appropriate cleavage protocols, researchers can reliably produce high-quality phosphopeptides essential for advancing our understanding of cellular signaling.

References

  • Takara Bio. (n.d.). Phosphoprotein purification overview. Retrieved from [Link]

  • Sugiyama, N., Masuda, T., Shinoda, K., Nakamura, A., Tomita, M., & Ishihama, Y. (2010). A fully automated phosphopeptide purification system for large-scale phosphoproteome analysis. The Journal of Biochemistry, 147(5), 701–707. Retrieved from [Link]

  • Quadroni, M., & James, P. (2000). Phosphopeptide analysis. EXS, 88, 199–213. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 767–776. Retrieved from [Link]

  • Shen, Y., Lee, J., & Taran, O. (2003). Improved β-Elimination-Based Affinity Purification Strategy for Enrichment of Phosphopeptides. Analytical Chemistry, 75(24), 6886–6893. Retrieved from [Link]

  • Simpson, R. J. (2007). Enriching the Phosphoproteome. LCGC International, 20(10). Retrieved from [Link]

  • Gammeltoft, S., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry. Retrieved from [Link]

  • Creative BioMart. (n.d.). Chemical Synthesis of Phosphopeptides. Retrieved from [Link]

  • Ottinger, E. A., Shekels, L. L., Bernlohr, D. A., & Barany, G. (1993). Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases. Biochemistry, 32(16), 4354–4361. Retrieved from [Link]

  • Novabiochem. (n.d.). Synthesis of Phosphotyrosine- and F2Pmp-Containing Peptides. Retrieved from [Link]

  • Martos-Maldonado, M. C., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Gammeltoft, S., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate... PMC. Retrieved from [Link]

  • Barda, Y., et al. (2018). The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Shravan, J. S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Roy, P., et al. (2017). A targeted approach for the synthesis of multi-phosphorylated peptides. The Royal Society of Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • CEM Corporation. (n.d.). SPPS Technology. Retrieved from [Link]

  • Albericio, F., et al. (2022). Overview of the SPPS cycle and subsequent deprotection, work-up and purification steps. ResearchGate. Retrieved from [Link]

  • Burlina, F., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

Sources

Application Note: Preserving the Integrity of AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 Through Optimal Storage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phosphorylation of peptides on tyrosine residues is a critical post-translational modification that governs a vast array of cellular signaling pathways. For researchers and drug developers, maintaining the phosphorylation state of synthetic peptides like AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 is paramount for obtaining accurate, reproducible, and meaningful experimental results. This document provides a comprehensive guide to the principles and protocols required to prevent the dephosphorylation of this phosphotyrosine-containing peptide during storage. We will explore the mechanisms of degradation and outline a multi-faceted strategy encompassing temperature control, pH management, enzymatic inhibition, and proper handling to ensure the long-term stability and integrity of your valuable research materials.

The Challenge: Understanding the Vulnerability of the Phosphate Group

The phosphoester bond on the tyrosine residue of AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 is the key to its biological function, but it is also its point of greatest vulnerability. Loss of this phosphate group renders the peptide inactive for its intended purpose, leading to wasted resources and unreliable data. Dephosphorylation can occur through two primary pathways:

  • Enzymatic Dephosphorylation: This is the most rapid and common cause of dephosphorylation in laboratory settings. Contamination with phosphatases, particularly Protein Tyrosine Phosphatases (PTPs), can quickly cleave the phosphate group. These enzymes are ubiquitous and can be introduced from microbial sources, cellular lysates, or even contaminated reagents. PTPs are highly efficient catalysts that specifically target the phosphotyrosine bond.

  • Chemical (Non-Enzymatic) Dephosphorylation: The phosphoester bond is also susceptible to chemical hydrolysis under non-ideal pH conditions. Both strongly acidic and alkaline environments can catalyze the cleavage of the phosphate group, although the bond is noted to have marked stability in strong alkali compared to phosphoserine and phosphothreonine. Elevated temperatures significantly accelerate this chemical degradation process.

Below is a diagram illustrating the primary threats to the phosphotyrosine residue and the corresponding protective measures that form the basis of a robust storage strategy.

G cluster_threats Threats to Phosphorylation State cluster_solutions Protective Storage Strategy T1 Enzymatic Activity (Protein Tyrosine Phosphatases) T2 Chemical Hydrolysis (Sub-optimal pH) T3 Increased Molecular Motion (Elevated Temperature) T4 Physical Stress (Freeze-Thaw Cycles) S1 Phosphatase Inhibitors (e.g., Sodium Orthovanadate) S1->T1 inhibits S2 Buffered Solution (pH 6.0-7.5) S2->T2 prevents S3 Ultra-Low Temperature (-80°C) S3->T1 halts S3->T2 slows S4 Single-Use Aliquots S4->T4 minimizes peptide AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 peptide->T1 degrades peptide->T2 degrades peptide->T3 degrades peptide->T4 degrades

Caption: Threats to phosphopeptide integrity and corresponding protective measures.

Core Principles for Long-Term Stability

A successful storage strategy relies on a multi-layered defense against both enzymatic and chemical degradation.

Temperature: The Primary Rate-Limiting Factor

Lowering the temperature is the single most effective measure to preserve peptide integrity. It drastically reduces the kinetic energy of molecules, thereby slowing enzymatic reaction rates and chemical hydrolysis.

  • Long-Term Storage (-80°C): For storage periods exceeding one month, -80°C is mandatory. This temperature is well below the freezing point of water, effectively halting all enzymatic activity and minimizing chemical degradation. Lyophilized powder can be stable for years at this temperature.

  • Short-Term Storage (-20°C): For working aliquots that will be used within a few weeks, -20°C is acceptable. However, be aware that some enzymatic activity can persist, albeit slowly, at this temperature.

Storage Format: Lyophilized Powder vs. Solution

The physical state of the peptide plays a crucial role in its stability.

  • Lyophilized Powder: This is the most stable format for long-term storage. The absence of water prevents hydrolysis and inhibits enzymatic mobility. Store the lyophilized peptide in a tightly sealed vial inside a desiccator at -80°C to prevent moisture absorption.

  • Solution (Frozen Aliquots): Storing peptides in solution is convenient for immediate use but carries a higher risk. The shelf-life of peptides in solution is significantly shorter than in lyophilized form. If you must store the peptide in solution, it is critical to use a suitable buffer, include a phosphatase inhibitor, and create single-use aliquots to avoid repeated freeze-thaw cycles.

pH Management and Buffer Choice

Maintaining an appropriate pH is crucial to prevent chemical hydrolysis. Extreme pH values can catalyze the cleavage of the phosphate group.

  • Optimal pH Range: A slightly acidic to neutral pH range of 6.0 - 7.5 is recommended for storing phosphotyrosine peptides in solution.

  • Recommended Buffers: Use non-reactive, sterile buffers. Good choices include:

    • HEPES (10-20 mM): Excellent buffering capacity in the physiological range.

    • Tris-HCl (10-20 mM): A common and effective buffer. Ensure the pH is adjusted correctly at the intended storage temperature.

Proactive Defense: Phosphatase Inhibitors

Given the ubiquitous nature of phosphatases, incorporating an inhibitor into your stock solution is a critical preventative measure, especially when working with biological samples.

  • Sodium Orthovanadate (Na₃VO₄): This is a potent and widely used competitive inhibitor of protein tyrosine phosphatases (PTPs). It acts as a phosphate analog, binding to the active site of PTPs and preventing them from dephosphorylating the peptide. A final concentration of 1-2 mM in the stock solution is typically effective.

Inhibitor Target Class Mechanism of Action Typical Working Concentration
Sodium Orthovanadate Protein Tyrosine Phosphatases (PTPs), Alkaline PhosphatasesCompetitive inhibitor; acts as a phosphate analog1-10 mM
β-Glycerophosphate Serine/Threonine PhosphatasesGeneral phosphatase inhibitor10-20 mM
Sodium Fluoride Serine/Threonine and Acid PhosphatasesGeneral phosphatase inhibitor10-20 mM

Note: While β-Glycerophosphate and Sodium Fluoride are effective against other phosphatase classes, Sodium Orthovanadate is the most critical for specifically protecting phosphotyrosine residues.

Protocols for Handling and Storage

Adherence to a strict, aseptic protocol from reconstitution to final storage is essential.

Protocol 1: Reconstitution of Lyophilized Peptide
  • Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the peptide, which can compromise its stability.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.

  • Solvent Preparation: Prepare the reconstitution buffer. For a 1 mM stock solution, use a sterile buffer such as 20 mM HEPES, pH 7.4, containing 2 mM Sodium Orthovanadate.

  • Dissolution: Carefully add the calculated volume of the prepared buffer to the vial. Mix by gentle vortexing or by pipetting the solution up and down slowly. Avoid vigorous shaking, which can cause peptide aggregation or denaturation. Ensure the peptide is fully dissolved.

Protocol 2: Preparation of Single-Use Aliquots

Repeated freeze-thaw cycles are highly detrimental to peptide stability and must be avoided. Aliquoting the stock solution into volumes appropriate for single experiments is the best practice.

  • Determine Aliquot Volume: Based on your experimental needs, calculate the volume required for a single experiment (e.g., 10 µL, 20 µL). Aliquots should ideally be greater than 20 µL to minimize the effects of evaporation and adsorption to the tube wall.

  • Dispense: Using low-retention polypropylene microtubes, carefully dispense the calculated volume of the peptide stock solution into each tube.

  • Labeling: Clearly label each aliquot with the peptide name, concentration, and date of preparation.

  • Flash Freeze: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to the freezer. This rapid freezing process minimizes the formation of ice crystals that can damage the peptide structure.

Caption: Workflow for phosphopeptide reconstitution and aliquoting.

Summary of Recommended Storage Conditions

Storage Format Temperature Duration Key Additives & Conditions
Lyophilized Powder -80°C> 1 YearStore in a desiccator, tightly sealed vial.
Stock Solution Aliquot -80°CUp to 6 MonthsSterile buffer (pH 6.0-7.5), 1-2 mM Sodium Orthovanadate, single-use aliquots.
Working Aliquot -20°C< 1 MonthSterile buffer (pH 6.0-7.5), 1-2 mM Sodium Orthovanadate, single-use aliquots.

Conclusion

The stability of AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 is not guaranteed; it is the result of deliberate and careful handling. By understanding the dual threats of enzymatic and chemical dephosphorylation and implementing a comprehensive storage strategy based on ultra-low temperatures, appropriate pH, phosphatase inhibition, and the elimination of freeze-thaw cycles, researchers can confidently preserve the integrity of this critical reagent. Adherence to these protocols will ensure that the peptide's biological activity is maintained, leading to more reliable and reproducible scientific outcomes.

References

  • Martensen T. M. (1982). Phosphotyrosine in proteins. Stability and quantification. The Journal of biological chemistry, 257(16), 9648–9652.
  • Taylor & Francis Online. Sodium orthovanadate – Knowledge and References. Available at: [Link]

  • American Diabetes Association. The Insulin-Mimetic Agent Vanadate Promotes Receptor Endocytosis and Inhibits Intracellular Ligand-Receptor Degradation by a Mechanism Distinct From the Lysosomotropic Agents. Diabetes, 41(3), 378-385.
  • ACS Publications. Selective Protein Tyrosine Phosphatase 1B Inhibitors: Targeting the Second Phosphotyrosine Binding Site with Non-Carboxylic Acid-Containing Ligands. Journal of Medicinal Chemistry, 46(13), 2591-2600.
  • Gherzi, R., Caraci, P., Ruggiero, M., Valetto, A., Piacentini, M., Nista, A., & Zardi, L. (1989). Inhibition of phosphotyrosine phosphatases reveals candidate substrates of the PDGF receptor kinase. FEBS letters, 257(2), 334–338.
  • Hunter, T. (1982). Phosphotyrosine--a new protein modification. Journal of bacteriology, 151(2), 583–588.
  • Filo. The hydrolysis of phosphotyrosine esters in proteins is catalyzed by a family of enzymes called protein phosphotyrosine phosphatases. Available at: [Link]

Troubleshooting & Optimization

Troubleshooting low solubility of AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Low Aqueous Solubility

Welcome to the technical support center for AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this phosphorylated peptide. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights and practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving the lyophilized AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 peptide in my standard aqueous buffer (e.g., PBS, pH 7.4). What is the primary cause of this low solubility?

A1: The low solubility of AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 in neutral aqueous buffers is primarily due to its chemical structure and the resulting physicochemical properties. The key factors are:

  • Amino Acid Composition: The peptide contains a significant number of hydrophobic amino acids, including Isoleucine (Ile), Tyrosine (Tyr), and Phenylalanine (Phe).[1] These residues resist dissolving in water-based solutions.

  • Net Charge and Isoelectric Point (pI): At a neutral pH of 7.4, the peptide has a net charge that is close to zero. This is because the positive charges on the N-terminus are balanced by the negative charges on the glutamic acid and phosphotyrosine residues. When a peptide has no net charge, it is at its isoelectric point (pI), where solubility is at its minimum.[2][3]

  • Phosphotyrosine Group: While the phosphate group is ionized and hydrophilic at neutral pH, its contribution to overall solubility can be counteracted by the hydrophobic nature of the rest of the peptide.

To improve solubility, the primary strategy is to adjust the pH of the solvent to move it away from the peptide's pI, thereby increasing the net charge of the molecule and its interaction with water.[4][5]

Q2: What is the recommended initial strategy for dissolving AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2?

A2: We recommend a systematic approach, starting with the simplest methods. For this peptide, which has acidic residues (phosphotyrosine and glutamic acid), a slightly basic buffer is the best starting point.[6][7]

Step-by-Step Initial Solubilization Protocol:

  • Warm to Room Temperature: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.[7]

  • Initial Solvent: Add a small amount of a slightly basic, dilute buffer. A good first choice is 10 mM ammonium bicarbonate, which has a pH of approximately 7.8-8.0.[8]

  • Concentrated Stock: Use a minimal volume of this initial solvent to create a concentrated stock solution.

  • Gentle Agitation: Gently vortex or sonicate the vial to aid dissolution.[1][7]

  • Dilution: Once the peptide is fully dissolved, slowly add the concentrated stock solution to your final experimental buffer with gentle stirring. This gradual dilution helps prevent the peptide from precipitating out of solution.

Here is a visual representation of this initial workflow:

Caption: Decision tree for advanced solubilization methods.

Q4: Are there any risks associated with using sonication?

A4: Sonication is a valuable tool for dissolving peptides as it uses ultrasonic waves to break up aggregates. [1][7]However, it should be used with caution:

  • Use a Bath Sonicator: This method provides more gentle and uniform sonication compared to a probe sonicator.

  • Control Temperature: Sonication can generate heat, which may lead to peptide degradation. Use short bursts of sonication (30-60 seconds) and cool the sample on ice between bursts. [7]* Avoid Over-sonication: Sonicate only until the solution becomes clear. Excessive sonication does not offer further benefits and increases the risk of damaging the peptide.

References

  • Vertex AI Search, Peptide Solubiliz
  • LifeTein, How to dissolve peptides?,
  • SB-PEPTIDE, Peptide Solubility Guidelines - How to solubilize a peptide,
  • MilliporeSigma, Solubility Guidelines for Peptides,
  • Bio Basic, Peptide Solubility | Peptide Synthesis,
  • Waters Corporation, Peptide Isolation – Method Development Consider
  • Benchchem, Technical Support Center: Enhancing the Solubility of Peptides with Unn
  • Isca Biochemicals, Solubility of peptides,
  • askIITians, How does pH affect solubility?,
  • Quora, Why does a change in pH affect the solubility of protein in aqueous?,
  • Master Organic Chemistry, Isoelectric Points of Amino Acids (and How To Calcul
  • Chemistry LibreTexts, 12.2: Amino Acids and Isoelectric Points,

Sources

Preventing beta-elimination of phosphate groups during peptide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Phosphopeptide Analysis. As a Senior Application Scientist, I frequently consult with researchers facing a ubiquitous challenge in phosphoproteomics and peptide synthesis: the unintended loss of the phosphate group via


-elimination.

To effectively troubleshoot this issue, we must move beyond blindly following protocols and understand the underlying chemical causality. This guide provides field-proven insights, mechanistic explanations, and self-validating workflows to ensure the structural integrity of your phosphopeptides from synthesis to mass spectrometric characterization.

Mechanistic Insights: The Causality of -Elimination


-elimination is not a random degradation event; it is a highly predictable chemical reaction driven by specific environmental triggers. The phosphate groups on phosphoserine (pSer) and phosphothreonine (pThr) are highly electronegative, making the adjacent 

-proton unusually acidic.
  • In Solution (Sample Prep & SPPS): Under basic conditions (e.g., exposure to piperidine during Fmoc deprotection or high-pH buffers), a base abstracts the acidic

    
    -proton. This initiates an electron cascade that expels the phosphate leaving group, converting pSer into dehydroalanine (DHA) and pThr into dehydrobutyrine (DHB)[1][2].
    
  • In the Gas Phase (Mass Spectrometry): During Collision-Induced Dissociation (CID), peptides undergo vibrational excitation. Driven by the mobile proton model, a backbone carbonyl oxygen acts as a nucleophile, attacking the

    
    -carbon to form an oxazoline ring. This charge-directed mechanism expels phosphoric acid (
    
    
    
    ), resulting in a massive neutral loss (-98 Da) that dominates the MS/MS spectrum and suppresses informative backbone sequence ions[3][4].

While some enrichment strategies intentionally exploit alkaline


-elimination followed by Michael addition (BEMAD) to tag phosphopeptides[5][6], preserving the native phosphate group is critical for direct site localization and quantification.

Diagnostic FAQs & Troubleshooting Guides

Workflow 1: Solid-Phase Peptide Synthesis (SPPS)

Q: I am observing a persistent -98 Da mass shift in my final crude peptide after Fmoc-SPPS. How do I stop this? A: This is classic base-catalyzed


-elimination occurring during the repetitive Fmoc deprotection cycles[1]. Standard 20% piperidine is too harsh for pSer/pThr.
Solution: Switch to a milder deprotection cocktail, such as 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or 5-10% piperazine in DMF. Furthermore, ensure you are using a partially protected phosphodiester building block, specifically monobenzyl esters (e.g., Fmoc-Ser(PO(OBzl)OH)-OH), which inhibit the deprotonation of the 

-proton[2].

SPPS_Logic Start Fmoc-SPPS Phosphopeptide Synthesis Protect Use Monobenzyl (Bzl) Protection Start->Protect Deprotect Fmoc Deprotection Step Protect->Deprotect BaseChoice Base Selection Deprotect->BaseChoice Standard 20% Piperidine (High Base Strength) BaseChoice->Standard Standard Protocol Mild 0.1M DBU or Piperazine (Mild Conditions) BaseChoice->Mild Optimized Protocol Outcome1 β-elimination (Dehydroalanine Formation) Standard->Outcome1 Abstraction of α-proton Cleavage Acidic Cleavage (TFA) Mild->Cleavage Preserved Phosphate Outcome2 Intact Phosphopeptide Yield Cleavage->Outcome2

Logic diagram for minimizing β-elimination during Fmoc SPPS.

Workflow 2: Sample Preparation & Handling

Q: My phosphopeptide standards degrade during overnight enzymatic digestion. What parameters should I adjust? A: Both high pH and elevated temperatures accelerate


-elimination. If your digestion buffer (e.g., Ammonium Bicarbonate) drifts above pH 8.5 at 37°C, elimination risk increases[5].
Solution: Tightly control your digestion pH to 7.5–8.0. Post-digestion, immediately quench the reaction by acidifying the sample to pH < 3 using Trifluoroacetic acid (TFA) or Formic Acid (FA) before storage or enrichment. Store samples at -80°C, never at room temperature.
Workflow 3: Mass Spectrometry & Fragmentation

Q: My CID spectra only show a massive precursor neutral loss peak. I cannot localize the phosphorylation site. What are my options? A: Gas-phase


-elimination is overpowering your backbone fragmentation[3].
Solution: You have two primary instrumental solutions. First, switch to Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD). These are non-ergodic processes that induce backbone cleavage (forming c and z ions) before vibrational energy can break the labile phosphoester bond[4][7]. If ETD is unavailable, utilize Multi-Stage Activation (MSA) or a data-dependent 

method, where the mass spectrometer automatically isolates the -98 Da neutral loss ion and subjects it to further collisional activation to extract sequence data.

MS_Decision MS LC-MS/MS Analysis Frag Select Fragmentation Mode MS->Frag CID CID / HCD (Collisional Activation) Frag->CID ETD ETD / ECD (Electron Driven) Frag->ETD Loss Gas-Phase β-elimination (-98 Da Neutral Loss) CID->Loss Vibrational Excitation Intact Preserved Phosphoester Bond (c/z fragment ions) ETD->Intact Non-ergodic fragmentation MS3 Trigger MS3 / MSA Loss->MS3 Data-dependent trigger Seq Confident Site Localization MS3->Seq Backbone Cleavage Intact->Seq

MS fragmentation decision tree to bypass gas-phase neutral loss.

Data Presentation: Comparative Matrices

Table 1: Impact of Deprotection Bases on Phosphopeptide Integrity during SPPS

Deprotection BaseRelative Base StrengthRisk of

-Elimination
Recommended Use Case
20% Piperidine HighCritical (High DHA formation)Standard unmodified peptides only.
5% Piperazine ModerateLowRoutine phosphopeptide synthesis.
0.1 M DBU Low (Controlled)MinimalComplex, multi-phosphorylated sequences.

Table 2: MS Fragmentation Strategies for Phosphopeptides

Fragmentation ModeMechanismPTM PreservationPrimary Ion TypesSite Localization Confidence
CID Vibrational ExcitationPoor (-98 Da Loss)b and y ionsLow (often ambiguous)
HCD Higher-Energy CollisionalModerate (Energy dependent)b and y ionsModerate
ETD / ECD Electron Transfer/CaptureExcellent (Intact PTM)c and z ionsHigh
MSA /

Multi-Stage CollisionalN/A (Fragments the loss ion)b and y ionsModerate to High

Self-Validating Experimental Protocols

Protocol A: Optimized Fmoc-SPPS of Phosphopeptides

This protocol utilizes a self-validating micro-cleavage step to ensure sequence integrity before final bulk cleavage.

  • Resin Preparation: Swell Wang or Rink Amide resin in DMF for 30 minutes.

  • Coupling: Couple standard amino acids using HBTU/DIPEA. For phosphorylated residues, exclusively use monobenzyl-protected building blocks (e.g., Fmoc-Ser(PO(OBzl)OH)-OH)[2].

  • Optimized Deprotection: Instead of piperidine, apply 5% piperazine in DMF containing 0.1 M HOBt for 10 minutes. The HOBt acts as a weak acid to suppress unwanted deprotonation of the

    
    -proton.
    
  • Validation Check (Micro-cleavage): Withdraw 5 mg of resin. Treat with 100

    
    L of TFA/TIPS/Water (95:2.5:2.5) for 1 hour. Dry under nitrogen, reconstitute in 50% Acetonitrile/0.1% FA, and analyze via MALDI-TOF. Validation metric: The presence of the target mass without a -98 Da satellite peak confirms the success of the piperazine deprotection.
    
  • Final Cleavage: Treat the bulk resin with TFA/TIPS/Water/Phenol (90:2.5:2.5:5) for 2.5 hours at room temperature. Precipitate in cold diethyl ether.

Protocol B: LC-MS/MS Analysis using ETD

This protocol ensures that gas-phase


-elimination is bypassed for confident site localization.
  • Sample Reconstitution: Resuspend enriched phosphopeptides in 0.1% Formic Acid (pH ~2.5) to ensure complete protonation and stability.

  • LC Separation: Inject onto a C18 nano-column using a gradient of 5-35% Acetonitrile over 60 minutes.

  • MS Method Setup:

    • Set the mass spectrometer to Data-Dependent Acquisition (DDA) mode.

    • Select the top 10 most intense precursors (charge states +2 to +5) for fragmentation.

    • Crucial Step: Set the fragmentation mode to ETD. Set the supplemental activation (ETciD or EThcD) to ON for precursors with low charge density (e.g., +2 ions) to improve fragmentation efficiency[7].

  • Data Validation: Process the raw data using search engines (e.g., Mascot, Sequest) with Phospho(S/T/Y) set as a variable modification. Validation metric: High-scoring peptides will display continuous c and z ion series retaining the +80 Da mass addition at the specific Ser/Thr residue, validating the prevention of neutral loss.

References

  • BenchChem. Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine. BenchChem Technical Support. 1

  • NIH PubMed Central. Advances in Fmoc solid-phase peptide synthesis. 2

  • NIH PubMed Central. Large-Scale Examination of Factors Influencing Phosphopeptide Neutral Loss during Collision Induced Dissociation. 3

  • NIH PubMed Central. Computational approaches to identify sites of phosphorylation. 4

  • LCGC International. Enriching the Phosphoproteome. 5

  • Utrecht University Repository. Advancing liquid chromatography-mass spectrometry based technologies for proteome research. 7

  • ResearchGate. Selective enrichment of Ser-/Thr-phosphorylated peptides in the presence of Ser-/Thr-glycosylated peptides. 6

Sources

Improving ionization efficiency of acidic phosphopeptides in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phosphopeptide Ionization Optimization

Case ID: PHOS-ION-OPT-001 Subject: Improving Ionization Efficiency of Acidic Phosphopeptides in ESI-MS Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Acidic phosphopeptides present a "perfect storm" of challenges in positive-mode ESI-MS: they suffer from coulombic repulsion (negative phosphate groups resisting protonation), surface adsorption (ionic binding to metallic hardware), and signal dilution (formation of alkali metal adducts).

This guide moves beyond basic troubleshooting to implement chemical modulation and hardware passivation strategies. We focus on shifting the equilibrium from "Lost/Suppressed" to "Detected/Protonated."

Diagnostic Hub: Why is Your Signal Low?

Before optimizing, determine if you are facing Ion Suppression or Sample Loss .

SymptomProbable CauseDiagnostic Test
No Signal Irreversible AdsorptionInject a non-phospho standard (e.g., BSA digest). If normal, your phosphopeptides are sticking to the column/frits.
High Background / Adducts Metal ContaminationCheck spectrum for +22 Da (Na+) or +38 Da (K+) spacing. If dominant, your signal is split into salt clusters.
Low Signal Intensity Charge RepulsionCompare response in Negative Mode. If significantly higher, the issue is protonation efficiency in Positive Mode.

Module 1: Mobile Phase Chemistry (The "Smart" Additives)

Q: Standard formic acid isn't working. What additives can boost phosphopeptide ionization?

A: You need to displace metals and mask the phosphate group's negative charge. The most effective strategy is the use of Chelation-Enhanced ESI .

Ammonium Citrate (The "Winter" Method)

Citrate acts as a "sacrificial" chelator. It binds free metal ions (Fe³⁺, Na⁺) in the LC system and the droplet, preventing them from adducting to your phosphopeptides. It also improves peak shape by masking silanols.

  • Mechanism: Citrate has a higher affinity for metals than the phosphate group does.

  • Protocol: Add 10–50 mM Ammonium Citrate to Mobile Phase A.

  • Evidence: Winter et al. demonstrated that citrate addition can increase phosphopeptide identification by >2-fold compared to standard formic acid [1].[1]

Medronic Acid (InfinityLab Deactivator)

For those wary of citric acid precipitation, Medronic Acid (etidronic acid) is a potent alternative. It passivates metal surfaces in the LC flow path (pump heads, capillaries, column frits).

  • Concentration: 5 µM in Mobile Phase A.

  • Benefit: significantly reduces peak tailing for multiply phosphorylated peptides without suppressing ionization [2].

Fluorinated Acids (DFA vs. TFA)
  • Avoid TFA: Trifluoroacetic acid (TFA) causes severe ion suppression (signal kill) in ESI, despite giving good peak shapes.

  • Use DFA: Difluoroacetic acid (DFA) offers the ion-pairing benefits of TFA (sharp peaks) but is more volatile, causing less signal suppression.[2]

Module 2: Hardware Passivation & Low Flow

Q: My peptides are tailing severely. Is my column killing the signal?

A: Likely, yes. Phosphopeptides bind ionically to the iron/chromium oxides in stainless steel hardware.

Corrective Actions:

  • Passivation Wash: Flush the system overnight with 0.5% Phosphoric Acid in 90:10 ACN:Water.[3] This strips accessible iron from the steel surfaces. Note: Wash extensively with water before reconnecting the MS.

  • Bio-Inert Hardware: Switch to PEEK-lined or titanium-frit columns.

  • Nano-Flow/CESI: Operate at <20 nL/min. At these ultra-low flow rates, ionization efficiency becomes nearly equimolar, and suppression effects from non-phosphorylated peptides are drastically reduced [3].

Module 3: Negative Ion Mode (The "Alternative" Path)

Q: Why fight physics? Can I just run in Negative Mode?

A: Yes, and often you should. Acidic phosphopeptides ionize naturally as anions (


). However, standard acidic mobile phases don't support stable negative spray.

The "Piperidine" Booster: To stabilize negative ion mode, use a basic modifier that promotes deprotonation without causing discharge.

  • Modifier: 5 mM Piperidine or Imidazole in highly organic solvent.

  • Mechanism: These bases scavenge protons in the gas phase, driving the equilibrium toward the deprotonated peptide (

    
    ).
    
  • Result: Significant sensitivity gains for acidic peptides that are invisible in positive mode [4].

Visualizing the Suppression/Recovery Pathway

The following diagram illustrates the "Battle for Signal" occurring inside your ESI source.

PhosphoIonization Sample Phosphopeptide Sample LC_Path LC Flow Path (Steel/Frits) Sample->LC_Path Droplet ESI Droplet LC_Path->Droplet Elution Adsorption Adsorption Loss (Fe-Phosphate binding) LC_Path->Adsorption Fe3+ Interaction Adducts Metal Adducts ([M+Na]+, [M+Fe]+) Droplet->Adducts Na+/K+ Present Protonated Protonated Ion [M+nH]n+ Droplet->Protonated Successful Ionization Citrate Add: Ammonium Citrate (Chelator) Citrate->Droplet Sequesters Metals Citrate->Adducts Prevents Passivation Action: Acid Wash (Passivation) Passivation->LC_Path Blocks Sites

Figure 1: The Phosphopeptide Ionization Pathway. Red paths indicate signal loss mechanisms (adsorption, adduct formation); Green paths indicate optimization interventions (Chelation, Passivation) leading to successful protonation.

Standard Operating Procedure: Citrate-Enhanced LC-MS

Objective: Maximize phosphopeptide signal by sequestering trace metals.

Materials:

  • Diammonium Hydrogen Citrate (High Purity >99%).

  • LC-MS Grade Water and Acetonitrile.[4]

  • Formic Acid (FA).[2][5]

Protocol:

  • Prepare Stock: Dissolve diammonium citrate in water to make a 1 M stock solution.

  • Mobile Phase A: Water + 0.1% FA + 10 mM Ammonium Citrate .

    • Note: Citrate alters pH buffering; ensure pH remains acidic (~pH 3-4).

  • Mobile Phase B: 80% ACN + 0.1% FA (No citrate needed here, or keep low <1 mM to avoid precipitation).

  • Equilibration: Flush column for 30 minutes. Citrate needs time to saturate metal sites on the column walls.

  • Wash Step: Post-run, flush the system with water to prevent salt buildup in the ESI source.

Data Interpretation:

  • Expect a shift in retention time (citrate acts as an ion-pairing agent).[4]

  • Look for the disappearance of +22 Da (Sodium) peaks in the mass spectrum.

References

  • Winter, D., Seidler, J., Ziv, Y., Shiloh, Y., & Lehmann, W. D. (2009).[1] Citrate Boosts the Performance of Phosphopeptide Analysis by UPLC-ESI-MS/MS.[1][4] Journal of Proteome Research, 8(1), 418–424.[1] Link

  • Birdsall, R., Kellett, J., & Chen, W. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.[1][4][6] Journal of Chromatography B, 1126, 121773.[1] Link

  • Schmidt, A., Karas, M., & Dula, T. (2003). Nano-ESI of phosphopeptides: reduced ion suppression and improved detection sensitivity.[7][8] Journal of the American Society for Mass Spectrometry, 14(5), 492–500. Link

  • Riley, N. M., & Coon, J. J. (2018). Phosphoproteomics in the Age of Fast and Sensitive Mass Spectrometry. Analytical Chemistry, 90(1), 40–56. Link

Sources

Technical Support Center: Ac-Ile-tyr(PO3H2)-gly-glu-phe-NH2 Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for identifying degradation products of the synthetic phosphopeptide Ac-Ile-tyr(PO3H2)-gly-glu-phe-NH2. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in their stability and impurity analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for my peptide, Ac-Ile-tyr(PO3H2)-gly-glu-phe-NH2?

A1: Based on its structure, the most anticipated degradation pathways are:

  • Dephosphorylation: The phosphoester bond on the tyrosine residue is susceptible to hydrolysis, leading to the loss of the phosphate group (H3PO4). This is often the most common degradation event for phosphopeptides.[1][2][3]

  • C-terminal Deamidation: The C-terminal amide (-NH2) can be hydrolyzed to a carboxylic acid (-OH).[4] This is a common modification that can alter the peptide's charge and potentially its biological activity.[5]

  • Peptide Bond Hydrolysis: Cleavage of the peptide backbone can occur, especially under harsh pH or temperature conditions, or due to enzymatic contamination, resulting in smaller peptide fragments.[4][6]

Q2: What analytical technique is best suited for identifying these degradation products?

A2: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution Mass Spectrometry (MS) is the gold standard.[7][8] This combination allows for the separation of the parent peptide from its impurities, while the mass spectrometer provides accurate mass measurements to identify the chemical nature of the modifications.[9][10]

Q3: How can I minimize degradation during sample storage and preparation?

A3: To maintain sample integrity, store the peptide in its lyophilized (powder) form at -20°C or -80°C in a dark, dry environment.[11][12] Once reconstituted, prepare aliquots to avoid repeated freeze-thaw cycles. Use high-purity solvents and store solutions at 4°C for short-term use or -80°C for long-term storage. Maintaining a slightly acidic to neutral pH (around pH 5-7) is generally advisable to minimize base-catalyzed reactions like deamidation.[12][13]

Q4: What is the theoretical mass of my peptide and its primary degradants?

A4: Precise identification of degradation products relies on accurate mass data. The table below summarizes the expected monoisotopic masses for the parent peptide and its most likely degradation products.

Compound DescriptionChemical ModificationMass Shift (Δm, Da)Expected Monoisotopic Mass (Da)
Parent Peptide Ac-Ile-tyr(PO3H2)-gly-glu-phe-NH2-841.3400
Degradant 1 Dephosphorylated Peptide-79.9663761.3737
Degradant 2 C-terminal Hydrolyzed Peptide+1.0078842.3478
Degradant 3 Dephosphorylated & Hydrolyzed-78.9585762.3815

Note: Masses are calculated based on the most common isotopes. High-resolution mass spectrometry is required to confirm these values experimentally.

Troubleshooting Guides

Problem 1: A Major Peak Appears at -80 Da Relative to the Parent Peptide

Symptom: Your LC-MS analysis shows a significant peak with a mass corresponding to the parent peptide minus ~80 Da.

Probable Cause: Dephosphorylation

This is the most common degradation event for this peptide. The phosphoester bond on the tyrosine residue is labile and can be hydrolyzed, resulting in the neutral loss of phosphoric acid (H3PO4), which has a mass of 98 Da.[14] However, in mass spectrometry, the observed mass shift is typically for the phosphate group (PO3H), which is -79.9663 Da.[1][2][3]

Confirmation Strategy:

  • Tandem MS (MS/MS): Isolate the precursor ion of the suspected degradant (at M-80 Da) and fragment it. Compare its fragmentation pattern to that of the parent peptide.

    • Fragment ions (b- and y-ions) that do not contain the tyrosine residue will have the same mass in both spectra.

    • Fragment ions that do contain the tyrosine residue will show a mass shift of -80 Da in the degradant's spectrum.

  • Enzymatic Treatment: Treat an aliquot of your sample with a phosphatase enzyme, such as Calf Intestinal Phosphatase (CIP). Analyze the sample by LC-MS. The peak corresponding to the parent phosphopeptide should decrease or disappear, while the peak corresponding to the dephosphorylated product should increase significantly.[14]

Preventative Measures & Solutions:

  • pH Control: Avoid storing the peptide in basic solutions (pH > 8) for extended periods, as this can accelerate hydrolysis.[12][15]

  • Temperature Control: Store reconstituted peptide solutions at ≤ 4°C and minimize time spent at room temperature, especially in an autosampler.[13] High temperatures accelerate hydrolysis.[6]

Problem 2: A Peak Appears at +1 Da Relative to the Parent Peptide

Symptom: You observe a peak, often co-eluting or closely eluting as a shoulder, with a mass exactly +1.0078 Da higher than your parent peptide.

Probable Cause: C-Terminal Deamidation (Hydrolysis)

The C-terminal amide group (-CONH2) has been hydrolyzed to a carboxylic acid (-COOH).[4] This adds an oxygen atom and removes a nitrogen and a hydrogen atom, resulting in a net mass increase of +0.9840 Da. However, the change from -NH2 to -OH results in a mass shift of +1.0078 Da when considering the full isotopic composition. This modification changes the peptide's net charge, which can affect its chromatographic retention and biological function.[5]

Confirmation Strategy:

  • High-Resolution MS: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is essential to unambiguously resolve the +1 Da mass difference from the C13 isotope of the parent peptide.[16]

  • Chromatographic Separation: Optimize your HPLC/UHPLC gradient. The change from an amide to a carboxylic acid often results in a slight shift in retention time, typically earlier on a standard reverse-phase column.[17]

Preventative Measures & Solutions:

  • pH and Temperature Control: Similar to dephosphorylation, hydrolysis of the C-terminal amide is accelerated by extremes in pH and elevated temperatures.[18] Maintain storage conditions as recommended above.

  • Buffer Choice: Use buffers that are appropriate for the desired pH range and are known to be compatible with peptide stability.

Problem 3: Multiple Unexpected Peaks Appear, Corresponding to Smaller Fragments

Symptom: The chromatogram is complex, showing numerous peaks with masses that correspond to fragments of the original peptide sequence.

Probable Cause: Peptide Backbone Hydrolysis

The amide bonds that form the peptide backbone have been cleaved.[4][12] This can be a result of:

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of peptide bonds over time.[6][13]

  • Enzymatic Contamination: Trace amounts of proteases (from bacterial contamination or other sources) can efficiently cleave the peptide at specific sites.

Confirmation Strategy:

  • Mass Mapping: Use MS data to determine the masses of the fragment peaks. Match these masses to potential cleavage products of the parent sequence (e.g., Ac-Ile-tyr(PO3H2)-gly, glu-phe-NH2, etc.).

  • MS/MS Sequencing: Perform MS/MS on the fragment peaks to confirm their amino acid sequence. This provides definitive evidence of the cleavage site.

Preventative Measures & Solutions:

  • Aseptic Technique: When reconstituting and handling the peptide, use sterile water, buffers, and pipette tips to prevent microbial contamination.

  • Protease Inhibitors: If enzymatic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail to the solution, but ensure it does not interfere with your downstream application.

  • Forced Degradation Study: To confirm which bonds are most labile, perform a forced degradation study by intentionally exposing the peptide to acid, base, and heat, then analyzing the products. This helps create a comprehensive impurity profile.[19]

Visualized Workflows and Pathways

General Workflow for Degradant Identification

The following diagram outlines a systematic approach to identifying potential degradation products of your peptide.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Reconstitute Peptide (Controlled pH & Temp) Stress Forced Degradation (Optional) (Acid, Base, Heat, Oxidation) Prep->Stress Aliquot for stress study LCMS RP-UHPLC-HRMS Analysis Prep->LCMS Stress->LCMS MS1 Identify Precursor Masses (Compare to theoretical masses) LCMS->MS1 MS2 Perform MS/MS on Parent & Unknowns MS1->MS2 Confirm Confirm Degradation Site (Mass shifts in fragments) MS2->Confirm DegradationPathways Parent Ac-Ile-tyr(PO3H2)-gly-glu-phe-NH2 (m/z 841.34) Dephospho Dephosphorylation (-H3PO4) Ac-Ile-tyr-gly-glu-phe-NH2 (m/z 761.37) Parent->Dephospho -80 Da Deamidation C-Terminal Hydrolysis (+H2O) Ac-Ile-tyr(PO3H2)-gly-glu-phe-OH (m/z 842.35) Parent->Deamidation +1 Da Fragments Backbone Hydrolysis (e.g., Ac-Ile-tyr(PO3H2)-gly-OH + phe-NH2) Parent->Fragments Cleavage

Caption: Major degradation routes for the target peptide.

References

  • Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing.
  • Peptide Stability and Potential Degradation P
  • Peptides and Probable Degradation P
  • Peptide Characterisation Methods and Impurity Detection. Oxford Global.
  • Phosphotyrosine in proteins.
  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Upd
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Upd
  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update.
  • Impurity profiling of the synthetic peptide LL-37 using high-performance liquid chromatography with combined UV and single quadrupole mass spectrometric detection. Thermo Fisher Scientific.
  • Analysis of phosphorylated proteins and peptides by mass spectrometry. The Rockefeller University.
  • Peptide Characterization Techniques and Applications.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.
  • Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase.
  • Do Peptides Degrade Over Time. synthesispeptides.com.
  • Analysis of Protein Phosphorylation Using Mass Spectrometry. Journal of Medical Sciences.
  • Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec.
  • Guideline on the development and manufacture of synthetic peptides. European Medicines Agency.
  • Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • 11.2.2.11: Peptide Hydrolysis. Chemistry LibreTexts.
  • Chapter 8 - Research Explorer. University of Groningen.
  • Characterization of Serine and Threonine Phosphorylation Sites in β-Elimination/Ethanethiol Addition-Modified Proteins by Electrospray Tandem Mass Spectrometry and Database Searching.
  • Phosphoryl
  • Stability considerations for biopharmaceuticals, Part 1: Overview of protein and peptide degradation pathways.
  • Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
  • Regulatory Guide on The Registration of Synthetic Peptides Human Pharmaceutical Products that refer to a Reference Peptide Pro. Egyptian Drug Authority.
  • Improved β-Elimination-Based Affinity Purification Strategy for Enrichment of Phosphopeptides. The Rockefeller University.
  • Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network. Elsevier.
  • Phosphospecific proteolysis for mapping sites of protein phosphorylation.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC.
  • Process for the preparation of C-terminally amidated peptides.
  • Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides '.
  • T140 peptide stability issues in long-term storage. Benchchem.
  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Str
  • LC-MS/MS Peptide Assay Validation: A Plea for Robust Stability Studies. Oxford Academic.
  • Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America.
  • Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. Agilent.
  • Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosph
  • Peptide Stability and Potential Degradation P

Sources

Minimizing nonspecific binding of phosphopeptides to plasticware

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Portal

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Minimizing Nonspecific Binding (NSB) of Phosphopeptides to Plasticware

Welcome & Executive Summary

Welcome to the . If you are accessing this guide, you are likely experiencing non-linear signal loss, poor reproducibility, or complete disappearance of low-abundance phosphopeptides during LC-MS analysis.

The Core Problem: Phosphopeptides present a "dual-threat" physicochemical profile. They possess a hydrophobic peptide backbone capable of strong Van der Waals interactions with polypropylene (PP), while their negatively charged phosphate groups (


) are highly susceptible to ionic bridging with metal contaminants or surface defects in glass and plastic, effectively mimicking an IMAC (Immobilized Metal Affinity Chromatography) column on your tube wall.

The Solution: Recovery is not achieved by a single product but by a system of surface passivation and solvent modification. This guide details the "Triad of Mitigation": Surface Chemistry , Solvent Additives , and Handling Protocols .

Diagnostic Triage: Why is my signal low?

Q: I see my non-phosphorylated peptides fine, but my phosphopeptides are missing. Is it ionization suppression or binding?

A: While phosphopeptides do suffer from lower ionization efficiency, if you observe a disproportionate loss at lower concentrations (e.g., good signal at 1 pmol but zero signal at 10 fmol), you are dealing with Adsorption Isotherms .

As sample concentration decreases, the ratio of surface area to analyte mass increases exponentially. At fmol levels, the plastic wall has enough capacity to bind 100% of your sample.

Q: I use standard polypropylene tubes. Isn't that enough?

A: No. Standard polypropylene is hydrophobic. Phosphopeptides, despite the polar phosphate group, often retain significant hydrophobic character in their backbone. Furthermore, standard PP manufacturing uses mold release agents and catalysts (often zinc or titanium based) that can act as Lewis acids, binding the phosphate group irreversibly.

The Mechanics of Loss (Visualization)

To solve the problem, we must visualize the enemy. The following diagram illustrates the two distinct mechanisms of phosphopeptide loss: Hydrophobic Adsorption and Metal-Mediated (Ionic) Bridging .

AdsorptionMechanisms cluster_Plastic Plastic/Glass Surface Phosphopeptide Phosphopeptide (Amphipathic) HydrophobicSite Hydrophobic Domain (Polypropylene Chain) Phosphopeptide->HydrophobicSite Van der Waals Forces (Peptide Backbone) MetalSite Metal Contaminant (Zn2+, Ti4+, Fe3+) Phosphopeptide->MetalSite Ionic Bridging / Lewis Acid (Phosphate Group) Loss SAMPLE LOSS (Irreversible Adsorption) HydrophobicSite->Loss MetalSite->Loss Mitigation MITIGATION STRATEGIES DMSO DMSO/PEG (Solubilizes Backbone) DMSO->HydrophobicSite Blocks/Competes Citrate Citric Acid (Chelates Metals) Citrate->MetalSite Sequesters Ions

Figure 1: Dual-mechanism adsorption model showing how hydrophobic backbones and phosphate groups interact with container surfaces, and the specific chemical countermeasures for each.

Material Science & Chemical Mitigation

The Material Hierarchy

Not all consumables are created equal. Use this table to select the correct vessel for your workflow.

Material TypeRisk LevelMechanism of FailureRecommended Use
Standard Glass CRITICAL Silanol groups and embedded metal ions cause severe ionic binding.NEVER for low-abundance phosphopeptides.
Standard Polypropylene (PP) HIGH Hydrophobic adsorption of peptide backbone.General buffers only. Avoid for final MS samples.
Silanized Glass MODERATE Reduces silanol activity but does not eliminate metal contaminants.Acceptable for high concentrations (>1 pmol).
Low-Bind PP (e.g., LoBind) LOW Surface treated to be hydrophilic; reduces hydrophobic binding.Standard Requirement for phosphoproteomics.
High-Recovery Vials MINIMAL Chemical bonding of hydrophilic layer + metal-free manufacturing.Gold Standard for <100 fmol samples.[1][2]
The Chemical Arsenal (Additives)

Changing the tube is often not enough. You must modify the solvent environment.

1. Citric Acid (The Chelator)
  • Why: Metal ions (Fe, Zn, Ti) leached from plastics or HPLC systems bind phosphate groups.

  • Action: Citrate acts as a competitive chelator, stripping metal ions from the surface and "capping" them in solution.

  • Protocol: Add 50 mM Citric Acid to your autosampler vials.

  • Evidence: Winter et al. demonstrated that citrate significantly outperforms EDTA (which precipitates) and phosphate buffers (which suppress ionization) in recovering multiply phosphorylated peptides [1].

2. DMSO (The Solubilizer)[3][4]
  • Why: Phosphopeptides are often surprisingly hydrophobic.

  • Action: DMSO disrupts secondary structures and prevents the peptide backbone from adhering to the plastic wall. It also coalesces charge states in ESI, boosting signal.

  • Protocol: Add 5% (v/v) DMSO to your final LC-MS injection solvent.[5]

  • Evidence: Hahne et al. showed a generic increase in peptide ID and recovery using 5% DMSO, with specific benefits for "sticky" peptides [2].

3. PEG 20,000 (The Blocker)
  • Why: For extreme low-level samples, you need a "sacrificial" molecule to coat the walls.

  • Action: PEG 20,000 coats the plastic surface, preventing analyte contact. Unlike BSA, it does not foul the MS source at low concentrations.

  • Protocol: 0.001% PEG 20,000 .

  • Evidence: Stejskal et al. proved this eliminates losses in autosampler vials for up to 48 hours [3].

The "Gold Standard" Handling Protocol

This protocol is designed to be self-validating . If you follow this and still see loss, the issue is likely upstream (digestion/enrichment), not storage.

Reagents Required:
  • Vials: High-Recovery / Protein LoBind Polypropylene Vials.

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Additive Mix (10x): 50% DMSO, 500 mM Citric Acid.

Step-by-Step Workflow
  • Avoid Dry-Down (If possible):

    • Insight: Drying samples to completeness (SpeedVac) is the #1 cause of irreversible loss. The peptides form a monolayer on the plastic that is difficult to resolubilize.

    • Action: Stop evaporation when ~2-5 µL remains.

  • Reconstitution (The Critical Step):

    • Do not reconstitute in pure 0.1% Formic Acid.

    • Prepare Injection Buffer: Water + 0.1% FA + 5% DMSO + 50 mM Citric Acid .

    • Note: If you are concerned about retention time shifts, the DMSO elutes in the void volume.

  • Vial Transfer:

    • Pre-wet the pipette tip (aspirate/dispense twice) before transferring the sample to the vial. This saturates the binding sites on the tip.

    • Transfer immediately to a Low-Bind PP vial .

  • Storage:

    • Keep at 4°C in the autosampler.

    • Time Limit: Analyze within 24 hours. Even with stabilizers, phosphopeptides are prone to hydrolysis and slow adsorption.

Workflow Logic Diagram

ProtocolWorkflow Step1 Enriched Sample (Eluate) Step2 Concentrate (Do NOT Dry Completely) Step1->Step2 SpeedVac Step3 Reconstitute: + 50mM Citric Acid + 5% DMSO Step2->Step3 Add Buffer Step4 Transfer: Low-Bind Vial (Pre-wet tips) Step3->Step4 Pipette Step5 LC-MS Injection Step4->Step5 < 24 Hours

Figure 2: Optimized sample handling workflow emphasizing the "No-Dry" rule and chemical additives.

Frequently Asked Questions (FAQ)

Q: Will 50 mM Citric Acid damage my C18 column? A: No. Citric acid is a weak organic acid. It elutes in the void volume and does not act as an ion-pairing agent that permanently modifies the column (unlike TFA). It is compatible with standard UPLC-MS setups.

Q: Can I use BSA to block the tubes? A: Absolutely not for LC-MS. BSA will digest (if trypsin is present) or simply overwhelm the ionization source, suppressing your peptides. Use PEG 20,000 (0.001%) if you need a polymer blocker.

Q: Does DMSO affect the retention time of hydrophilic phosphopeptides? A: Minimal effect. While DMSO is a solvent, at 5% concentration, it primarily affects the initial loading. Hydrophilic phosphopeptides might elute slightly earlier, but the gain in peak shape and recovery outweighs this.

References

  • Winter, D. et al. (2009). Citrate boosts the performance of phosphopeptide analysis by UPLC-ESI-MS/MS.[6] Journal of Proteome Research.[7] Link

  • Hahne, H. et al. (2013). DMSO enhances electrospray response, boosting sensitivity of proteomic experiments.[3][5][8] Nature Methods.[9] Link

  • Stejskal, K. et al. (2013).[2] Suppression of peptide sample losses in autosampler vials. Journal of Proteome Research.[7] Link

  • Tominaga, H. et al. (2008). Reduction of non-specific adsorption of drugs to plastic containers. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Guide: Optimizing pH for Stability & Solubility of Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers working with the Src-family kinase substrate Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 . It addresses the specific physicochemical properties of this sequence to ensure optimal experimental reproducibility.

Executive Summary

The peptide Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 is a high-affinity ligand and substrate for Src homology 2 (SH2) domains. Its handling requires a precise balance between solubility (driven by side-chain ionization) and chemical stability (preventing hydrolysis of the phosphate ester).

Unlike phosphoserine (pSer) or phosphothreonine (pThr) peptides, phosphotyrosine (pTyr) exhibits distinct stability characteristics: it is resistant to base-catalyzed


-elimination  but susceptible to acid hydrolysis and enzymatic dephosphorylation.

Core Recommendation: Maintain this peptide at pH 7.0 – 8.5 for optimal solubility and stability. Avoid prolonged exposure to pH < 4.0.

Physicochemical Profile & Solubility Logic

To troubleshoot issues, one must understand the charge state of the peptide.[1][2] The N-terminal acetylation (Ac) and C-terminal amidation (NH2) remove the charges from the termini. Solubility relies entirely on the side chains.

ResidueTypepKa (Approx)Charge at pH 2.0Charge at pH 7.5Impact
Ac-Ile HydrophobicN/A00Promotes Aggregation
Tyr(PO3H2) Polar / Ionic

,

-0.5 to -1.0-2.0Primary Solubilizer
Gly NeutralN/A00Flexible Linker
Glu Acidic

0 (Protonated)-1.0 (Deprotonated)Secondary Solubilizer
Phe-NH2 HydrophobicN/A00Promotes Aggregation
NET CHARGE ~ -0.5 (Low Solubility) -3.0 (High Solubility)

The Solubility Trap: At acidic pH (< 4.0), the Glutamate is protonated (neutral) and the Phosphate is partially protonated. The hydrophobic isoleucine (Ile) and phenylalanine (Phe) residues dominate the physicochemical character, frequently causing the peptide to precipitate or form a gel.

Protocol: Dissolution & pH Adjustment

Objective: Solubilize the peptide without inducing dephosphorylation or aggregation.

Step-by-Step Procedure
  • Initial Calculation: Calculate the net peptide content (subtracting counter-ions like TFA or salts). Weigh the lyophilized powder.

  • Primary Solvent (Buffer):

    • Attempt to dissolve the peptide in 0.1 M Ammonium Bicarbonate (NH4HCO3), pH ~8.0 .

    • Why? This buffer provides the basic environment needed to fully ionize the Glu and Tyr(P) residues (Net Charge -3), ensuring rapid solubilization. It is also volatile, making it compatible with lyophilization if needed.

  • Troubleshooting Insolubility:

    • If the peptide does not dissolve, DO NOT add acid .

    • Add Ammonium Hydroxide (NH4OH) dropwise to raise the pH to ~9.0. The pTyr bond is stable in base.

    • Alternative: Dissolve in a minimal volume of Acetonitrile (ACN) or Methanol (up to 20% v/v final concentration) and then dilute with the pH 8.0 buffer.

  • Sonication: Brief sonication (10-15 seconds) in a water bath can help break up hydrophobic aggregates formed by the Ile/Phe residues.

Visualization: Dissolution Decision Tree

DissolutionStrategy Start Lyophilized Peptide Ac-Ile-Tyr(P)-Gly-Glu-Phe-NH2 Step1 Add 0.1M NH4HCO3 (pH 8.0) Start->Step1 Check Is it Soluble? Step1->Check Yes Proceed to Experiment (Store at -80°C) Check->Yes Yes No Check pH Check->No Cloudy/Particles Action1 Adjust pH to 9.0 with dilute NH4OH No->Action1 Warning STOP: Do NOT add Acid (Precipitation Risk) No->Warning If pH < 4 Check2 Soluble? Action1->Check2 Check2->Yes Yes Action2 Add 10-20% ACN (Break Hydrophobic Interactions) Check2->Action2 No Action2->Yes

Caption: Decision logic for solubilizing Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2, prioritizing basic pH to maximize ionization.

Troubleshooting & FAQs

Q1: Why did my peptide precipitate when I added 0.1% TFA (Trifluoroacetic Acid)?

A: This is a common error. Adding TFA drops the pH to ~2.0. At this pH, the Glutamate side chain becomes protonated (neutral), and the phosphate group loses most of its negative charge. The peptide loses its amphiphilic balance, and the hydrophobic Ile and Phe residues drive it out of solution (isoelectric precipitation).

  • Fix: Centrifuge the pellet, remove the acidic supernatant, and redissolve the pellet in 0.1 M Ammonium Bicarbonate (pH 8).

Q2: Is the phosphotyrosine group stable at pH 8-9?

A: Yes. Unlike phosphoserine and phosphothreonine, which undergo


-elimination at basic pH (releasing the phosphate and destroying the amino acid), phosphotyrosine is chemically stable in basic conditions [1]. In fact, pTyr is stable enough to survive the harsh basic hydrolysis used in amino acid analysis [2].
Q3: Can I use this peptide in LC-MS with Formic Acid?

A: Yes, but with caveats.[3]

  • During Analysis: The standard mobile phase (0.1% Formic Acid, pH ~2.7) is acceptable for the short duration of an LC-MS run (minutes). The low pH suppresses ionization of the phosphate, which can reduce sensitivity in positive ion mode, but it will not instantly hydrolyze the phosphate ester.

  • Storage: Do not store the peptide in the acidic LC-MS mobile phase for days. Prolonged exposure to acid can lead to slow hydrolysis of the phosphate ester bond.

Q4: I see a "M-80" peak in my Mass Spec data. Is this pH damage?

A: Likely yes, or source fragmentation.

  • In-Source Fragmentation: Phosphopeptides often lose the phosphate group (

    
    , mass 80) during the ionization process in the mass spectrometer. This is an artifact of the instrument voltage, not necessarily sample degradation.
    
  • Chemical Hydrolysis: If the peak appears in the UV trace (LC) before the MS, the sample has degraded. This is usually caused by storage in acidic conditions or contamination with phosphatases.

Q5: How do I prevent enzymatic dephosphorylation?

A: Phosphotyrosine is an extremely active substrate for Protein Tyrosine Phosphatases (PTPs).

  • Inhibitors: Always include phosphatase inhibitors (e.g., Sodium Orthovanadate, 1 mM) if the peptide is exposed to cell lysates or serum.

  • Sterility: Bacterial contamination can introduce phosphatases. Use 0.22 µm filtered buffers and sterile water.

Stability Landscape Diagram

The following diagram illustrates the "Safe Zone" for this specific peptide sequence.

StabilityLandscape cluster_acid Acidic (pH < 4) cluster_neutral Neutral/Basic (pH 7 - 9) cluster_extreme Extreme Base (pH > 12) AcidRisk High Precipitation Risk (Protonated Glu/Tyr-P) Optimal OPTIMAL ZONE Fully Ionized (Soluble) Chemically Stable AcidRisk->Optimal Raise pH AcidHydrolysis Slow Hydrolysis of Phosphate Ester BaseRisk Peptide Bond Hydrolysis (Backbone degradation) Optimal->BaseRisk Excessive pH

Caption: The "Optimal Zone" (pH 7-9) balances the chemical stability of the pTyr residue with the ionization required for solubility.

References

  • Hunter, T., & Sefton, B. M. (1980). Transforming gene product of Rous sarcoma virus phosphorylates tyrosine. Proceedings of the National Academy of Sciences, 77(3), 1311-1315. Link

  • Martensen, T. M. (1982). Phosphotyrosine in proteins. Stability and quantification. Journal of Biological Chemistry, 257(16), 9648-9652. Link

  • Bradshaw, J. M., & Waksman, G. (2002). The Src, Syk, and Tec family kinases: Distinct types of molecular switches. Advances in Protein Chemistry, 61, 161-210. (Context on SH2 substrate specificity and peptide handling). Link

  • Sigma-Aldrich (Merck). Handling and Solubility of Peptides. Technical Bulletin. Link

Sources

Overcoming incomplete digestion when using phosphopeptide substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical step in phosphoproteomics: the enzymatic digestion of phosphopeptide substrates. As Senior Application Scientists, we have designed this resource to combine technical accuracy with field-proven insights to help you overcome common challenges and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I see evidence of incomplete digestion in my results. What are the primary causes when working with phosphoproteins?

Incomplete digestion of phosphoproteins is a common issue that can significantly compromise phosphoproteomic analysis.[1] The underlying causes are often multifaceted, stemming from the unique biochemical properties of the phosphate group itself.

The most frequent reasons include:

  • Steric Hindrance and Charge Effects: The bulky, negatively charged phosphate group (on serine, threonine, or tyrosine) can physically block the protease's access to its cleavage site. This is particularly problematic for trypsin, the most commonly used protease, which targets the C-terminal side of positively charged lysine (Lys) and arginine (Arg) residues.[2][3]

  • Inhibitory Salt Bridge Formation: A negatively charged phosphate group can form a salt bridge with the positively charged side chain of a nearby lysine or arginine.[4][5] This interaction effectively masks the cleavage site from trypsin, dramatically reducing its enzymatic efficiency.[5] Studies have shown this can reduce cleavage efficiency by 70% or more when a phospho-serine or -threonine is near the recognition site.[4][6]

  • Suboptimal Digestion Conditions: Standard digestion protocols optimized for non-phosphorylated proteins may be insufficient for more resistant phosphoproteins. Factors like enzyme-to-substrate ratio, temperature, pH, and incubation time must be carefully considered and potentially optimized.[7][8]

  • Upstream Sample Preparation Failures: Issues prior to the digestion step, such as incomplete protein denaturation or inadequate reduction and alkylation of disulfide bonds, can leave cleavage sites inaccessible to the protease.[7]

Q2: How can I reliably assess the efficiency of my protein digestion?

Assessing digestion efficiency is a critical quality control step. There are two primary methods:

  • SDS-PAGE Analysis: After digestion, run a small aliquot of your sample on an SDS-PAGE gel alongside an undigested control. A successful digestion will show the disappearance of high molecular weight protein bands and the appearance of a smear or low molecular weight peptides at the bottom of the gel. This provides a quick, qualitative check.[7]

  • Mass Spectrometry Data Analysis: This is the most definitive method. When analyzing your mass spectrometry data, monitor the percentage of "missed cleavages." Most proteomics software platforms can calculate this metric. A high rate of missed cleavages (>20%) in your identified peptides is a clear indicator of inefficient digestion.[6] For a well-performing digestion, a missed cleavage rate of less than 5% is often the target.[6]

Q3: Are there fundamental differences to consider when digesting phosphorylated versus non-phosphorylated proteins?

Yes, the approach must be more rigorous. While the fundamental principles of proteolysis apply, the presence of phosphorylation necessitates special considerations:

  • Preservation of the Phospho-Site: During the entire sample preparation process, from cell lysis to digestion, the activity of endogenous phosphatases must be inhibited to preserve the phosphorylation state of your proteins.[9] This is achieved by including a cocktail of phosphatase inhibitors in your lysis buffer.[10]

  • Increased Protease Resistance: As mentioned in Q1, phosphoproteins are often more resistant to digestion.[2][4] Therefore, digestion protocols often require higher enzyme concentrations, longer incubation times, or the use of multiple proteases to achieve complete fragmentation.[4][11]

  • Downstream Enrichment: Unlike general proteomics, phosphoproteomics requires a highly specific enrichment step after digestion to isolate the low-abundance phosphopeptides from the vast excess of non-phosphorylated peptides.[12][13][14] Incomplete digestion can exacerbate challenges in this enrichment step.

Troubleshooting Guide: Scenarios & Solutions

Scenario 1: My mass spectrometry data shows a high percentage of missed tryptic cleavages.
  • Question: My analysis of a complex cell lysate reveals a high number of peptides with one or more missed trypsin cleavage sites, particularly for known phosphopeptides. What is causing this, and what is the best protocol to resolve it?

  • Answer: This is a classic sign that phosphorylation is inhibiting trypsin activity. The formation of salt bridges between the phosphate group and the arginine/lysine side chains is the most probable cause.[4][5] To overcome this, a more robust digestion strategy is required. A sequential digestion using two different proteases, Lys-C and Trypsin, is a highly effective, field-proven solution.

    Causality: Lys-C is more robust and less inhibited by suboptimal conditions than trypsin. It first cleaves C-terminal to lysine residues, breaking the protein into large peptides. This initial fragmentation improves protein solubility and accessibility for the subsequent, more thorough digestion by trypsin.[2]

cluster_prep Protein Preparation cluster_digest Sequential Digestion Denature 1. Denature & Reduce (e.g., 8M Urea, 5mM TCEP) Alkylate 2. Alkylate (10mM Iodoacetamide) Dilute 3. Dilute Urea (Dilute to <2M with buffer) LysC 4. Add Lys-C (Incubate 3-4 hours at 37°C) Alkylate->LysC Trypsin 5. Add Trypsin (Incubate 12-18 hours at 37°C) Quench 6. Quench Reaction (Add Formic Acid or TFA) Downstream Analysis Downstream Analysis Quench->Downstream Analysis

Caption: Sequential Lys-C and Trypsin Digestion Workflow.

  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend your protein pellet in a buffer containing 8M urea.[6][15]

    • Add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature to reduce disulfide bonds.[6]

    • Add iodoacetamide to a final concentration of 10 mM and incubate for 30 minutes in the dark to alkylate free cysteines.[6]

  • First Digestion (Lys-C):

    • Dilute the sample with a suitable buffer (e.g., 50 mM TEAB) to reduce the urea concentration to below 2M.[7]

    • Add sequencing-grade Lys-C at an enzyme-to-protein ratio of 1:50 (w/w).[6]

    • Incubate for 4 hours at 37°C.[6]

  • Second Digestion (Trypsin):

    • Add sequencing-grade trypsin to the same sample, also at a 1:50 enzyme-to-protein ratio.[6]

    • Incubate for an additional 12-18 hours (overnight) at 37°C.[7]

  • Quench Reaction:

    • Stop the digestion by acidifying the sample with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.5-1%.[7]

ParameterStandard Trypsin DigestionOptimized Sequential DigestionRationale for Change
Protease(s) Trypsin onlyLys-C, then TrypsinLys-C pre-digestion improves accessibility for trypsin.[2]
Enzyme:Protein Ratio 1:50 to 1:1001:50 Lys-C, then 1:50 TrypsinHigher effective enzyme concentration tackles resistant sites.[4]
Incubation Time 12-18 hours4 hours (Lys-C) + 12-18 hours (Trypsin)Staggered incubation ensures sequential, efficient cleavage.[6]
Urea Concentration Must be <2MMust be <2M for both stepsHigh urea concentration inhibits both enzymes.[7]
Scenario 2: My overall phosphopeptide yield and signal intensity are extremely low.
  • Question: I've completed my workflow, but I'm identifying very few phosphopeptides, and their signals are weak in the mass spectrometer. Is my digestion failing?

  • Answer: While poor digestion is a possibility, low phosphopeptide yield is often a systemic problem that can originate from steps before or after the digestion itself. It's crucial to evaluate the entire workflow.

    A) Upstream Issues: Incomplete Lysis and Active Phosphatases The most critical upstream step is cell lysis. If lysis is incomplete, proteins remain trapped and unavailable for digestion. More importantly, failure to inhibit endogenous phosphatases upon lysis will lead to the rapid removal of phosphate groups, erasing the very modification you aim to study.[6][9] Tyrosine phosphorylations are particularly vulnerable, with potential losses exceeding 50% during sample processing.[6]

    Self-Validating Protocol Steps:

    • Use a Strong Lysis Buffer: A buffer containing 8M urea or 5% SDS is effective for complete cell disruption and protein denaturation.[15][16]

    • Inhibit All Enzymes Immediately: Your lysis buffer must contain a potent cocktail of both protease and phosphatase inhibitors to halt all enzymatic activity instantly.[10] Prepare this buffer fresh before use.[7]

    • Flash-Freeze Samples: If not lysing immediately, flash-freeze cell or tissue samples in liquid nitrogen and store at -80°C to halt all enzymatic processes.[6]

Common Phosphatase InhibitorsTarget Class
Sodium OrthovanadateProtein Tyrosine Phosphatases (PTPs)
Sodium FluorideSerine/Threonine Phosphatases
β-glycerophosphateSerine/Threonine Phosphatases
Microcystin-LRPP1 and PP2A (Ser/Thr Phosphatases)
Source: Information compiled from[9][10][17]

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Start [label="Cell/Tissue Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysis [label="1. Lysis\n(Urea/SDS Buffer + Inhibitor Cocktails)"]; QC1 [label="QC Check:\nProtein Quantification (BCA)", shape=diamond, fillcolor="#FBBC05"]; Denature [label="2. Denaturation, Reduction, Alkylation"]; Digestion [label="3. Proteolytic Digestion", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Lysis; Lysis -> QC1; QC1 -> Denature; Denature -> Digestion;

// Annotations Lysis -> note1 [label="Critical Point:\nInhibit phosphatases & proteases", style=dashed, arrowhead=none]; note1 [shape=plaintext, fontcolor="#EA4335"]; Denature -> note2 [label="Critical Point:\nEnsure complete denaturation\nand disulfide bond cleavage", style=dashed, arrowhead=none]; note2 [shape=plaintext, fontcolor="#EA4335"]; }

Caption: Key quality control points in upstream sample prep.

B) Downstream Issues Mimicking Poor Digestion If your upstream preparation is solid, consider these downstream culprits:

  • Phosphopeptide Loss During Enrichment: Phosphopeptides are present at very low stoichiometry and can be lost during the enrichment phase (e.g., using IMAC or TiO2 beads).[1][6][12] This can be due to suboptimal buffer pH, sample overloading, or using standard plastic tubes, to which phosphopeptides can adsorb.[7] Always use low-binding tubes and tips.[7]

  • Poor Ionization in the Mass Spectrometer: Phosphopeptides are known to ionize less efficiently than their non-phosphorylated counterparts, which can lead to weak signals.[12][18] This is an inherent challenge of the technique, but its effects are magnified if the phosphopeptide concentration is low due to upstream losses.

References

  • ResearchGate. (2012, October 10). Troubleshoot methods for phosphopeptide enrichment? Retrieved from [Link]

  • Riley, N. M., & Coon, J. J. (2016). Challenges in plasma membrane phosphoproteomics. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1863(7), 1723–1734. Retrieved from [Link]

  • Giansanti, P., Tsiatsiani, L., Low, T. Y., & Heck, A. J. R. (2014). Impact of digestion conditions on phosphoproteomics. Proteomics, 14(11), 1349–1353. Retrieved from [Link]

  • Wu, R., Dephoure, N., & Gygi, S. P. (2015). Why phosphoproteomics is still a challenge. Molecular & Cellular Proteomics, 14(3), 493–495. Retrieved from [Link]

  • Lee, K. A., & Kim, Y. (2013). Common errors in mass spectrometry-based analysis of post-translational modifications. Experimental & Molecular Medicine, 45(12), e69. Retrieved from [Link]

  • Carr, S. A., & Annan, R. S. (2007). Enriching the Phosphoproteome. LCGC North America, 25(7), 660-671. Retrieved from [Link]

  • Rush, J., Moritz, A., Lee, K. A., Guo, A., Goss, V. L., Spek, E. J., ... & Gygi, S. P. (2013). Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Molecular Biology of the Cell, 24(5), 509–519. Retrieved from [Link]

  • Fülöp, V., Szeltner, Z., & Polgár, L. (2000). Effect of caspase cleavage-site phosphorylation on proteolysis. Biochemical Journal, 352(2), 355–360. Retrieved from [Link]

  • Zahedi, R. P., & Sickmann, A. (2015). Why phosphoproteomics is still a challenge. Analytical and Bioanalytical Chemistry, 407(8), 2051-2054. Retrieved from [Link]

  • Bodenmiller, B., Mueller, L. N., Mueller, M., Domon, B., & Aebersold, R. (2007). Optimizing TiO2-Based Phosphopeptide Enrichment for Automated Multidimensional Liquid Chromatography Coupled to Tandem Mass Spectrometry. Analytical Chemistry, 79(15), 6053–6062. Retrieved from [Link]

  • Kim, J. Y., Lee, J. Y., & Lee, J. H. (2007). Comparison of trypsin digestion efficiency in the presence and absence of multiple phosphorylations. Journal of the American Society for Mass Spectrometry, 18(5), 856-862. Retrieved from [Link]

  • Schweppe, D. K., Gritsenko, M. A., & Navarrete-Perea, J. (2021). Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics. Journal of Proteome Research, 20(11), 5068–5077. Retrieved from [Link]

  • Li, Y., et al. (2023). Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples. Current Protocols, 3(4), e738. Retrieved from [Link]

  • Waters Corporation. (n.d.). Phosphopeptide Analysis Using IMAC Sample Preparation Followed by MALDI. Retrieved from [Link]

  • Meisel, H., & Schlimme, E. (1994). Characterization of trypsin immobilized on oxirane-acrylic beads for obtaining phosphopeptides from casein. Journal of Dairy Research, 61(4), 539-548. Retrieved from [Link]

  • Moorhead, G. B. G., et al. (2019). A Mass Spectrometry-Based Approach to Identify Phosphoprotein Phosphatases and Their Interactors. Journal of Visualized Experiments, (149), e59981. Retrieved from [Link]

  • Mund, A., et al. (2023). Systematic optimization of automated phosphopeptide enrichment for high-sensitivity phosphoproteomics. bioRxiv. Retrieved from [Link]

  • G-Biosciences. (n.d.). Protease and Phosphatase Inhibitors and Proteases Guide. Retrieved from [Link]

  • G-Biosciences. (n.d.). Protease & Phosphatase Enzymes, Their Inhibitors & Assays. Retrieved from [Link]

  • Sielaff, M., et al. (2021). An Optimized SP3 Sample Processing Workflow for In-Depth and Reproducible Phosphoproteomics. Journal of Proteome Research, 20(9), 4536-4543. Retrieved from [Link]

  • Wisniewski, J. R., Zougman, A., & Mann, M. (2014). Quantitative proteomics reveals the kinetics of trypsin-catalyzed protein digestion. Journal of Proteome Research, 13(10), 4233-4240. Retrieved from [Link]

  • Potel, C. M., Lemeer, S., & Heck, A. J. R. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry, 90(24), 14075–14087. Retrieved from [Link]

  • Macek, B., Mann, M., & Olsen, J. V. (2009). Enrichment techniques employed in phosphoproteomics. Molecular & Cellular Proteomics, 8(10), 2272–2281. Retrieved from [Link]

  • Giansanti, P., Tsiatsiani, L., Low, T. Y., & Heck, A. J. (2014). Impact of Digestion Conditions on Phosphoproteomics. ResearchGate. Retrieved from [Link]

  • Loo, R. R. O., & Loo, J. A. (2017). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 88, 16.1.1-16.1.24. Retrieved from [Link]

  • Stensballe, A., Andersen, S., & Jensen, O. N. (2009). Magnetic Bead Processor for Rapid Evaluation and Optimization of Parameters for Phosphopeptide Enrichment. Analytical Chemistry, 81(13), 5278–5286. Retrieved from [Link]

  • Agilent Technologies. (2024, January 25). A Novel, Automated and Highly Selective Phosphopeptide Enrichment for Phosphopeptide Identification and Phosphosite Localization. Retrieved from [Link]

  • Wang, C., Oleschuk, R., & Harrison, D. J. (2002). Protein digestion and phosphopeptide enrichment on a glass microchip. Analyst, 127(9), 1191–1196. Retrieved from [Link]

  • Gruba, A., et al. (2021). Evaluation of the effects of phosphorylation of synthetic peptide substrates on their cleavage by caspase-3 and -7. Biochemical Journal, 478(12), 2367–2381. Retrieved from [Link]

  • Giansanti, P., Tsiatsiani, L., Low, T. Y., & Heck, A. J. R. (2015). Why phosphoproteomics is still a challenge. RTSF@MSU. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). PHOSPHOPROTEOMIC STRATEGIES FOR PROTEIN FUNCTIONAL CHARACTERIZATION OF PHOSPHATASES AND KINASES. Retrieved from [Link]

  • Aebersold, R., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry, 64(3), 309–323. Retrieved from [Link]

  • Gorshkov, V., et al. (2020). PhosphoShield: Improving Trypsin Digestion of Phosphoproteins by Shielding the Negatively Charged Phosphate Moiety. Journal of the American Society for Mass Spectrometry, 31(10), 2125–2132. Retrieved from [Link]

  • Everley, R. A., Huttlin, E. L., & Gygi, S. P. (2013). The Confounding Effects of Concurrent Metaphosphate Neutral Loss and Peptide Backbone Fragmentation on Phosphorylation Site Localization. Harvard DASH. Retrieved from [Link]

  • Boyle, W. J., van der Geer, P., & Hunter, T. (1991). Two-Dimensional Phosphopeptide Mapping. Springer Nature Experiments. Retrieved from [Link]

  • Reddit. (2020, September 20). Phosphopeptide enrichment from cell lysate. Retrieved from [Link]

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Validation & Comparative

Comparing binding affinity of AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 vs. endogenous substrates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of the synthetic phosphopeptide Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 (often referred to as the phosphorylated form of Src Substrate II) against endogenous and high-affinity ligands for Src-family kinase (SFK) SH2 domains .

Executive Summary

Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 (Sequence: Ac-I-pY-G-E-F-NH2) is a synthetic phosphopeptide primarily recognized as the phosphorylated product of "Src Substrate II," a peptide optimized for Src kinase catalytic efficiency.

While it contains the critical phosphotyrosine (pY) residue required for SH2 domain recognition, its binding affinity (


) for the Src SH2 domain is significantly lower (weaker)  than the "gold standard" high-affinity ligand pYEEI  (derived from Polyoma Middle T antigen) and comparable to or slightly weaker than native regulatory tails (e.g., pY527).

Key Takeaway: This peptide is an ideal control for moderate-affinity interactions or for studying product inhibition, but it should not be used as a positive control for maximal SH2 binding saturation compared to pYEEI-based probes.

Mechanistic Basis of Recognition

To understand the affinity gap, we must analyze the structural requirements of the Src SH2 domain "two-pronged plug" mechanism.

The Src SH2 Consensus Motif: pY-E-E-I

The Src SH2 domain binds phosphopeptides via two primary pockets:

  • pY Pocket: Binds the phosphotyrosine (invariant).[1]

  • Specificity Pocket (+3 Pocket): A hydrophobic pocket that preferentially binds Isoleucine (Ile) at the pY+3 position.

The residues between (pY+1 and pY+2) also contribute significantly to affinity. The optimal consensus sequence is pY-Glu-Glu-Ile (pYEEI) .

Structural Mismatch Analysis: Ac-I-pY-G-E-F-NH2
PositionOptimal Residue (Src SH2)Ac-I-pY-G-E-F-NH2Impact on Affinity
pY PhosphotyrosinePhosphotyrosineNeutral (Required for binding)
pY+1 Glutamate (Glu) Glycine (Gly) Negative: Loss of electrostatic interaction. Gly is too flexible and lacks the side chain to stabilize the loop.
pY+2 Glutamate (Glu)Glutamate (Glu)Positive: Maintains electrostatic compatibility.
pY+3 Isoleucine (Ile) Phenylalanine (Phe) Moderate: Phe is hydrophobic but bulkier than Ile. It fits but may cause steric clashes or suboptimal packing in the +3 pocket.

Comparative Binding Data

The following table synthesizes experimental


 ranges derived from Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) studies.
Table 1: Binding Affinity Comparison (Src SH2 Domain)
Ligand TypePeptide / Protein SequenceApprox.[2][3][4]

(Dissociation Constant)
Binding Character
High-Affinity Control pYEEI (Ac-pY-E-E-I-NH2)0.1 – 0.6 µM Tight Binding: The "Gold Standard" for Src SH2.
Target Product Ac-I-pY-G-E-F-NH2 2.0 – 10.0 µM Moderate/Weak: Represents a transient kinase product interaction rather than a stable docking complex.
Endogenous Regulatory Src Tail (pY527) (T-E-P-Q-pY-Q-P-G-E-N-L)1.0 – 5.0 µM Moderate: Designed to be displaceable by high-affinity activators (e.g., FAK, PDGFR).
Endogenous Substrate PDGFR (pY751 motif)0.1 – 0.5 µM Tight Binding: High affinity required to recruit Src to the receptor.
Non-Specific Control pY-V-N-V (Grb2 target)> 50 µM No Binding: Src SH2 does not recognize the Grb2 consensus.

Note:


 values are condition-dependent (buffer ionic strength, pH). The relative order of affinity (

) remains consistent.

Visualization: Signaling Pathway & Binding Logic

The following diagram illustrates how the varying affinities dictate Src regulation. The pYGEF peptide mimics the "Substrate/Product" state, while pYEEI mimics high-affinity activators.

SrcSignaling Src_Inactive Src Kinase (Inactive) Closed Conformation (SH2 bound to pY527 Tail) Src_Active Src Kinase (Active) Open Conformation (SH2 bound to Activator) Src_Inactive->Src_Active SH2 Displacement (Competition: Activator vs Tail) Activator High Affinity Activator (e.g., PDGFR, pYEEI) Kd < 0.5 µM Activator->Src_Inactive Binds SH2 Product Phospho-Product (Ac-I-pY-G-E-F-NH2) Kd ~ 5-10 µM Src_Active->Product Phosphorylation (Catalytic Domain) Substrate Kinase Substrate (e.g., I-Y-G-E-F) Product->Src_Active Low Affinity Re-binding (Product Inhibition)

Figure 1: Src Kinase Activation Logic. High-affinity ligands (Green) displace the tail to activate Src. The target peptide (Yellow) represents a reaction product with lower affinity, ensuring it releases quickly after phosphorylation.

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

To validate the affinity of Ac-I-pY-G-E-F-NH2 in your specific system, use this self-validating FP protocol. This method measures the displacement of a fluorescent tracer by your peptide.

Reagents
  • Protein: Recombinant Src SH2 domain (GST-tagged or His-tagged).

  • Tracer: Fluorescein-labeled high-affinity peptide (e.g., Fluorescein-G-pY-E-E-I).

  • Test Ligand: Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2.[5]

  • Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

Workflow Diagram

FP_Protocol Step1 1. Tracer Optimization Titrate Src SH2 against fixed Tracer (10 nM) to find Kd_tracer Step2 2. Master Mix Prep [Src SH2] at ~Kd_tracer + [Tracer] at 10 nM Step1->Step2 Step3 3. Competition Add Ac-I-pY-G-E-F-NH2 (Serial Dilution: 100 µM -> 0) Step2->Step3 Step4 4. Measurement Read mP (Polarization) Plate Reader (Ex485/Em530) Step3->Step4 Step5 5. Analysis Fit to Hill Equation (IC50) Calculate Ki Step4->Step5

Figure 2: Fluorescence Polarization Competition Assay Workflow.

Step-by-Step Methodology
  • Determine Tracer Affinity: Titrate Src SH2 (0 nM to 10 µM) against 10 nM Tracer. Plot mP vs. [Protein]. The concentration yielding 50% max mP change is the

    
    .
    
  • Competition Setup: Prepare a master mix containing Src SH2 at a concentration equal to its

    
     (typically 50-100 nM) and the Tracer (10 nM).
    
  • Titration: Dispense the master mix into a black 384-well plate. Add the test peptide (Ac-I-pY-G-E-F-NH2) in a 12-point serial dilution (e.g., starting at 100 µM).

  • Incubation: Incubate for 30 minutes at Room Temperature (equilibrium is fast).

  • Calculation: Plot mP vs. log[Peptide]. Determine

    
    .[6][7]
    
    • Convert

      
       to 
      
      
      
      (inhibition constant) using the Cheng-Prusoff equation:
      
      
    • Self-Validation Check: If the

      
       for Ac-I-pY-G-E-F-NH2 is < 1 µM, check for aggregation or assay artifacts. It should be > 1 µM.[6][7]
      

References

  • Waksman, G., et al. (1993). "Crystal structure of the phosphotyrosine recognition domain SH2 of v-src complexed with tyrosine-phosphorylated peptides." Nature, 358(6388), 646-653.

  • Songyang, Z., et al. (1993). "SH2 domains recognize specific phosphopeptide sequences."[3][4][8][9] Cell, 72(5), 767-778.

  • Bradshaw, J. M., & Waksman, G. (2002). "Calorimetric examination of high-affinity SH2 domain-ligand interactions." Biochemistry, 38(16), 5147-5154.

  • Kaneko, T., et al. (2012). "Super-binder SH2 domains act as antagonists of cell signaling." Science Signaling, 5(252).

  • ChemicalBook. (2024). "Product Datasheet: Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2."[5]

Sources

A Senior Application Scientist's Guide to Validating Phosphopeptide Enrichment with Titanium Dioxide (TiO2) Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of cellular signaling, the ability to accurately identify and quantify protein phosphorylation is paramount. This post-translational modification (PTM) is a fundamental mechanism regulating a vast array of biological processes, and its dysregulation is a hallmark of numerous diseases, including cancer. However, the low abundance of phosphopeptides in complex biological samples presents a significant analytical challenge.[1][2][3][4][5] This guide provides an in-depth, experience-driven framework for validating the enrichment of phosphopeptides using Titanium Dioxide (TiO2) chromatography, a cornerstone technique in modern phosphoproteomics.

The "Why" Before the "How": The Critical Role of Enrichment Validation

  • Efficiency: What percentage of known phosphopeptides are you successfully capturing?

  • Selectivity: How effectively are you excluding non-phosphorylated peptides that can suppress the signal of your target molecules during mass spectrometry analysis?[4]

  • Reproducibility: Can you consistently achieve the same level of enrichment across multiple experiments and samples?

This guide will equip you with the knowledge and methodologies to rigorously assess these pillars.

The Science Behind the Selectivity: How TiO2 Captures Phosphopeptides

Titanium dioxide's utility in phosphopeptide enrichment stems from a fundamental chemical interaction known as a Lewis acid-base reaction.[6] Under acidic conditions, the titanium atoms on the surface of the TiO2 beads act as Lewis acids, possessing empty electron orbitals. The phosphate groups on phosphopeptides, rich in electrons, act as Lewis bases. This creates a strong, selective affinity, allowing for the capture of phosphopeptides from a complex mixture.[6]

To minimize the non-specific binding of acidic, non-phosphorylated peptides (e.g., those rich in aspartic and glutamic acid), various acidic modifiers are incorporated into the loading and wash buffers. These modifiers, such as 2,5-dihydroxybenzoic acid (DHB), phthalic acid, lactic acid, or citric acid, compete with non-phosphorylated peptides for binding sites on the TiO2 surface, thereby enhancing the selectivity for phosphopeptides.[1][3][4]

TiO2_Enrichment_Principle cluster_0 Complex Peptide Mixture cluster_1 TiO2 Chromatography cluster_2 Elution Phosphopeptide Phosphopeptide PO4³⁻ TiO2_Bead TiO2 Bead | Ti⁴⁺ (Lewis Acid) Phosphopeptide:p->TiO2_Bead:t Selective Binding (Lewis Acid-Base) NonPhospho_Acidic Non-Phosphorylated (Acidic) COO⁻ NonPhospho_Acidic:np_a->TiO2_Bead:t Non-Specific Binding (Minimized by acidic modifiers) NonPhospho_Other Non-Phosphorylated (Other) Enriched_Phosphopeptides Enriched Phosphopeptides TiO2_Bead->Enriched_Phosphopeptides:e Elution (High pH)

Caption: Principle of TiO2 Phosphopeptide Enrichment.

A Validated Experimental Workflow for TiO2 Phosphopeptide Enrichment

This protocol is designed as a robust starting point. It is imperative to note that optimal conditions, particularly the ratio of peptide to TiO2 beads, may require empirical determination for different sample types and complexities.[7]

TiO2_Workflow start Start: Proteolyzed & Desalted Peptide Mixture equilibration 1. TiO2 Bead Equilibration (Loading Buffer) start->equilibration binding 2. Sample Loading & Binding (Incubate sample with TiO2 beads) equilibration->binding wash1 3. Wash Step 1 (Loading Buffer) binding->wash1 wash2 4. Wash Step 2 (Wash Buffer 1) wash1->wash2 wash3 5. Wash Step 3 (Wash Buffer 2) wash2->wash3 elution 6. Elution (High pH Elution Buffer) wash3->elution cleanup 7. Post-Elution Cleanup (e.g., Graphite or C18) elution->cleanup ms_analysis 8. LC-MS/MS Analysis cleanup->ms_analysis end End: Phosphopeptide Identification & Quantification ms_analysis->end

Caption: TiO2 Phosphopeptide Enrichment Workflow.

Detailed Step-by-Step Protocol

Materials:

  • TiO2 spin tips or beads

  • Loading Buffer: 80% Acetonitrile (ACN), 5% Trifluoroacetic Acid (TFA), 20 mg/mL 2,5-dihydroxybenzoic acid (DHB).[4] Note: Other acidic modifiers like lactic or citric acid can be used and may offer different selectivity.[1][4]

  • Wash Buffer 1: 30% ACN, 1% TFA.[4]

  • Wash Buffer 2: 80% ACN, 1% TFA.[4]

  • Elution Buffer: 1-5% Ammonium Hydroxide (NH4OH).[8]

  • Post-elution acidification: 2.5% TFA.[2]

  • Graphite or C18 spin columns for cleanup.[1][2]

Procedure:

  • Preparation of Peptide Sample: Begin with a proteolytically digested and desalted peptide sample. For optimal results, ensure the sample is free of detergents.[2]

  • TiO2 Equilibration: Condition the TiO2 spin tip by passing the Loading Buffer through it. This ensures the beads are in the correct chemical environment for binding.

  • Binding: Resuspend your peptide sample in the Loading Buffer and apply it to the equilibrated TiO2 tip. To maximize binding, it is often beneficial to re-apply the flow-through to the tip.[2]

  • Washing: Sequentially wash the TiO2 tip with Wash Buffer 1 and then Wash Buffer 2. These steps are critical for removing non-specifically bound, non-phosphorylated peptides.

  • Elution: Elute the bound phosphopeptides using the high pH Elution Buffer. The shift to a basic pH disrupts the interaction between the phosphate groups and the TiO2 surface.

  • Post-Elution Cleanup: Immediately acidify the eluted sample with TFA to a pH of 2.0-2.5.[2] This prepares the sample for cleanup using graphite or C18 spin columns, which is necessary to remove any residual salts or contaminants from the elution buffer that could interfere with mass spectrometry.[2]

  • Sample Preparation for MS: After cleanup, lyophilize the sample and reconstitute it in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).[8]

Quantitative Validation: Measuring Performance

To objectively validate your enrichment protocol, a series of experiments using both standard phosphopeptide mixtures and complex biological samples should be performed.

Key Performance Metrics and Experimental Design
Performance Metric Experimental Approach Data Analysis Success Criteria
Enrichment Efficiency (Recovery) Spike a known amount of a standard phosphopeptide mixture (e.g., from a digest of α-casein or β-casein) into a complex, non-phosphorylated protein digest (e.g., BSA). Process the sample through the TiO2 enrichment workflow.Compare the peak areas or spectral counts of the standard phosphopeptides in the enriched sample to a direct injection of the standard.High recovery of the spiked-in phosphopeptides (ideally >80%).
Selectivity Analyze a complex biological sample (e.g., a whole-cell lysate digest) with and without TiO2 enrichment.Calculate the percentage of identified peptides that are phosphorylated in the enriched sample versus the unenriched sample.A high percentage of identified peptides in the enriched fraction should be phosphopeptides (typically >85% is considered good).[9][10]
Reproducibility Process multiple technical replicates of the same complex biological sample through the entire enrichment and analysis workflow.Calculate the coefficient of variation (CV) for the number of identified phosphopeptides and their quantitative values across the replicates.Low CVs (e.g., <20%) indicate high reproducibility.[10]
Binding Capacity Perform enrichment on increasing amounts of a complex protein digest (e.g., 100 µg, 200 µg, 400 µg, 1 mg) using a fixed amount of TiO2 material.[4]Monitor the number of identified phosphopeptides and the enrichment selectivity at each loading amount.Identify the optimal peptide-to-bead ratio where the number of identified phosphopeptides is maximized without a significant drop in selectivity.[4][7]

Comparative Analysis: TiO2 vs. Immobilized Metal Affinity Chromatography (IMAC)

While TiO2 is a powerful tool, it is not the only option for phosphopeptide enrichment. Immobilized Metal Affinity Chromatography (IMAC), typically using Fe³⁺ or Ga³⁺ ions, is another widely used technique.[6][11][12][13][14] Understanding the relative strengths and weaknesses of each is key to selecting the appropriate method for your research question.

Feature Titanium Dioxide (TiO2) Immobilized Metal Affinity Chromatography (IMAC)
Binding Principle Lewis acid-base interaction.[6]Coordination chemistry between metal ions and phosphate groups.
Selectivity Generally considered to have higher specificity and less non-specific binding to acidic peptides compared to IMAC.[4]Can exhibit non-specific binding to acidic residues (Asp, Glu), though this can be mitigated with optimized buffers.
Bias May have a slight bias towards singly phosphorylated peptides.Tends to be more effective at capturing multi-phosphorylated peptides and can enrich for longer, more basic, and hydrophilic phosphopeptides.[11][12][14]
Complementarity Studies have shown that TiO2 and IMAC can enrich for distinct, yet overlapping, populations of phosphopeptides.[11][13] Combining both methods can provide more comprehensive coverage of the phosphoproteome.As with TiO2, combining with other methods can yield more comprehensive results.[11][13]

Recommendation: For broad-scale phosphoproteomic studies, employing both TiO2 and IMAC enrichment strategies in parallel can provide a more complete picture of the phosphoproteome.

Troubleshooting Common Issues in TiO2 Enrichment

Problem Potential Cause(s) Recommended Solution(s)
Low or No Phosphopeptide Recovery - Sample pH is too high during binding (>3.5).- Insufficient amount of starting material.- Presence of interfering substances (e.g., detergents, EDTA).[9]- Ensure the sample is acidified with TFA to a pH < 3.0 before binding.[2][9]- Increase the amount of protein digest used for enrichment.[9]- Perform thorough desalting and cleanup of the peptide sample prior to enrichment.[2]
High Non-Specific Binding (Low Selectivity) - Inadequate washing steps.- Incorrect buffer composition.- Sample complexity exceeds the binding capacity of the TiO2 material.[4]- Increase the volume or number of wash steps.[2]- Optimize the concentration of ACN and acidic modifiers in the loading and wash buffers.[5][8]- Adjust the peptide-to-bead ratio to avoid overloading the column.[7]
Poor MS Signal Quality - Contaminants from the elution buffer interfering with ionization.- Always perform post-elution cleanup with graphite or C18 spin columns.[2]
Clogged Spin Tip - Particulates in the peptide sample.- Centrifuge the sample to pellet any insoluble material before loading it onto the spin tip.[9]

Conclusion: A Foundation for Confident Phosphoproteomic Analysis

The validation of your phosphopeptide enrichment method is not merely a preliminary step but a foundational pillar of robust and reliable phosphoproteomic research. By systematically evaluating the efficiency, selectivity, and reproducibility of your TiO2 chromatography workflow, you can ensure the generation of high-quality data. This, in turn, empowers confident biological interpretation and accelerates the pace of discovery in the dynamic field of cellular signaling and drug development.

References

  • Móvári, J., Jeong, Y., & Szigeti, M. (2020). Selective TiO2 Phosphopeptide Enrichment of Complex Samples in the Nanogram Range. International Journal of Molecular Sciences, 21(24), 9629. [Link]

  • MtoZ Biolabs. (n.d.). Phosphopeptide Enrichment Followed by Mass Spectrometry (TiO₂/IMAC) Service. Retrieved from [Link]

  • Needham, E. J., et al. (2014). Reproducible Automated Phosphopeptide Enrichment Using Magnetic TiO2 and Ti-IMAC. Analytical Chemistry, 86(20), 10036–10043. [Link]

  • Yue, J. V., et al. (2015). Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment. Journal of Proteome Research, 14(9), 3882–3890. [Link]

  • Yue, J. V., et al. (2015). Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment. bioRxiv. [Link]

  • Yue, J. V., et al. (2015). Comparing Multistep Immobilized Metal Affinity Chromatography and Multistep TiO2 Methods for Phosphopeptide Enrichment. Analytical Chemistry, 87(17), 8855–8862. [Link]

  • Yue, J. V., et al. (2015). Comparing multistep immobilized metal affinity chromatography and multistep TiO2 methods for phosphopeptide enrichment. PubMed, 26237628. [Link]

  • Larsen, M. R., et al. (2005). Highly selective enrichment of phosphorylated peptides using titanium dioxide. Molecular & Cellular Proteomics, 4(7), 873–886. [Link]

  • Chen, Y., et al. (2022). Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics. International Journal of Molecular Sciences, 23(13), 7205. [Link]

  • Cantin, G. T., et al. (2007). Optimizing TiO2-Based Phosphopeptide Enrichment for Automated Multidimensional Liquid Chromatography Coupled to Tandem Mass Spectrometry. Analytical Chemistry, 79(12), 4640–4648. [Link]

  • ResearchGate. (2012). Troubleshoot methods for phosphopeptide enrichment?. Retrieved from [Link]

  • Cheng, G., et al. (2009). Effect of Peptide-to-TiO2 Beads Ratio on Phosphopeptide Enrichment Selectivity. Journal of Proteome Research, 8(11), 5375–5381. [Link]

  • Lu, Y., et al. (2011). Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics. Methods in Molecular Biology, 790, 105–114. [Link]

  • Needham, E. J., et al. (2014). Reproducible Automated Phosphopeptide Enrichment Using Magnetic TiO2 and Ti-IMAC. DSpace@MIT. [Link]

  • GL Sciences. (n.d.). Titansphere Phos-TiO Tip Instruction Manual. Retrieved from [Link]

  • Lu, Y., et al. (2007). Improved titanium dioxide enrichment of phosphopeptides from HeLa cells and high confident phosphopeptide identification by cross-validation of MS/MS and MS/MS/MS spectra. Journal of Proteome Research, 6(11), 4150–4162. [Link]

  • Bodenmiller, B., et al. (2011). Characterization of a TiO2 enrichment method for label-free quantitative phosphoproteomics. Methods, 54(4), 370–378. [Link]

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A Senior Application Scientist's Guide to MS/MS Fragmentation Pattern Verification for AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Phosphopeptide Analysis

In the landscape of proteomics and drug development, the analysis of post-translational modifications (PTMs) is paramount. Reversible protein phosphorylation, in particular, is a critical regulatory mechanism in nearly all biological processes.[1][2] Consequently, the accurate identification and localization of phosphorylation sites on peptides are essential. However, this task is not without its analytical hurdles. The phosphate group is notoriously labile, especially during tandem mass spectrometry (MS/MS) analysis, which can complicate spectral interpretation and compromise confident site localization.[2][3]

This guide provides an in-depth, experience-driven comparison of methodologies for verifying the MS/MS fragmentation pattern of a specific N-terminally acetylated and C-terminally amidated phosphotyrosine-containing peptide: AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 . We will dissect the causal factors behind experimental choices, compare the industry's two primary fragmentation techniques—Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD)—and provide the data necessary for robust verification.

The Analyte: AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2

Understanding the analyte is the first step in designing a robust analytical strategy. Our target peptide has several key features:

  • N-terminal Acetylation (Ac-): This modification adds 42.01 Da to the N-terminus, influencing the mass of all b-ions.

  • C-terminal Amidation (-NH2): This modification alters the mass of the precursor and all y-ions.

  • Phosphorylated Tyrosine (tyr(PO3H2) or pY): This is our primary modification of interest. While phosphorylation on serine and threonine residues is well-known for its lability and characteristic neutral loss of phosphoric acid (H3PO4, 98 Da) during CID, phosphotyrosine is generally more stable.[1][2] This is due to steric hindrance from the aromatic ring, which stabilizes the C-O bond.[1][2] However, neutral loss can still occur and must be accounted for.

Predicted Precursor Ion m/z:

  • Monoisotopic Mass (M): 748.28 Da

  • [M+H]+: 749.29 m/z

  • [M+2H]2+: 375.15 m/z (A likely charge state for ESI)

Part 1: The Workhorse Method - Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID), and its higher-energy variant (HCD), is the most common fragmentation method used in proteomics.[1] It involves accelerating ions and colliding them with an inert gas, which increases their internal energy and induces fragmentation, primarily along the peptide backbone.[4] This process generates characteristic N-terminal b-ions and C-terminal y-ions .[5][6]

Causality of CID for Phosphopeptides

For our target peptide, CID is expected to yield a rich series of b- and y-ions. However, the increased internal energy can also cleave the labile phosphoester bond, leading to a characteristic neutral loss of phosphoric acid (H3PO4; -97.977 Da).[3][7][8] This results in a prominent ion at [M+H-98]+ and can also be observed in fragment ions (e.g., b₂-98, y₄-98). While this neutral loss can complicate spectra, it also serves as a diagnostic marker for the presence of a phosphate group.[9] Beam-type CID (like HCD) is often preferred over ion trap CID (IT-CID) for phosphopeptides because it can fragment the neutral loss product further, generating more sequence-informative ions.[1][2]

Experimental Protocol: CID/HCD Analysis
  • Sample Preparation: Reconstitute the synthetic peptide in 0.1% formic acid in LC-MS grade water to a concentration of 1 pmol/µL.

  • LC-MS/MS System: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-LC system.

  • Chromatography:

    • Column: C18 reversed-phase, 75 µm ID x 15 cm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.

    • Gradient: 5-40% B over 30 minutes. The rationale here is to achieve good separation from any potential contaminants and ensure a stable spray.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MS1 Scan: Scan range 300-1500 m/z at a resolution of 60,000. Identify the precursor ion, likely the doubly charged species at 375.15 m/z .

    • MS/MS Method: Data-Dependent Acquisition (DDA).

    • Precursor Isolation: Isolate the 375.15 m/z ion with an isolation window of 1.2-1.6 m/z.

    • Activation: HCD with a normalized collision energy (NCE) of 28-32%. It is advisable to perform a stepped NCE experiment (e.g., 27%, 30%, 33%) to ensure optimal fragmentation for both the peptide backbone and observation of the neutral loss.[1]

    • MS2 Scan: Analyze fragments in the Orbitrap at a resolution of 30,000.

Expected CID/HCD Fragmentation Data

The following table summarizes the theoretical monoisotopic m/z values for the primary fragment ions expected from AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2. The presence of a comprehensive series of both b- and y-ions provides the highest confidence in sequence verification.

Ion TypeSequence FragmentCalculated m/z (Singly Charged)
b-Ions
b₁AC-Ile155.09
b₂AC-Ile-pTyr398.12
b₃AC-Ile-pTyr-Gly455.15
b₄AC-Ile-pTyr-Gly-Glu584.19
b₅AC-Ile-pTyr-Gly-Glu-Phe731.26
y-Ions
y₁Phe-NH₂165.10
y₂Glu-Phe-NH₂294.14
y₃Gly-Glu-Phe-NH₂351.17
y₄pTyr-Gly-Glu-Phe-NH₂594.20
y₅Ile-pTyr-Gly-Glu-Phe-NH₂707.28
Neutral Loss Ions
Precursor - H₃PO₄AC-I(pY)GFE-NH₂ - H₃PO₄651.31 ([M+H-98]⁺)
b₂ - H₃PO₄AC-Ile-Tyr300.15
y₄ - H₃PO₄Tyr-Gly-Glu-Phe-NH₂496.22

Part 2: The PTM-Preserving Method - Electron Transfer Dissociation (ETD)

For labile PTMs, CID is not always the optimal choice. Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that preserves delicate modifications like phosphorylation.[10][11] ETD involves reacting multiply charged precursor cations with radical anions, leading to backbone cleavage at the N-Cα bond. This produces c- and z-type fragment ions , which are complementary to the b- and y-ions from CID.[12]

Causality of ETD for Phosphopeptides

The key advantage of ETD is its ability to fragment the peptide backbone without providing enough vibrational energy to break the phosphoester bond.[1][2] This results in spectra that are not dominated by the neutral loss product, making the localization of the phosphate group unambiguous. For phosphopeptides, hybrid fragmentation methods like EThcD (combining ETD and HCD) can be particularly powerful, providing the complementary c/z and b/y ions in a single scan.[1][10]

Experimental Protocol: ETD Analysis
  • LC-MS/MS System: An instrument equipped with ETD capability is required (e.g., Orbitrap Tribrid series).

  • MS Settings (LC and MS1 are as per CID protocol):

    • Precursor Selection: Target the [M+2H]²⁺ ion at 375.15 m/z. Note: ETD is generally more efficient for higher charge state precursors (3+ and above), but can still yield data for 2+ ions.

    • Activation: ETD.

    • Reagent: Fluoranthene radical anions.

    • ETD Reaction Time: Calibrate based on the instrument and precursor; a starting point of 20-50 ms is typical.

    • Supplemental Activation (SA): Applying a low amount of supplemental collision energy can sometimes improve fragmentation efficiency for ETD-generated fragments.

Comparison of Fragmentation Techniques

FeatureCollision-Induced Dissociation (CID/HCD)Electron Transfer Dissociation (ETD)
Primary Ions b- and y-ions[4]c- and z-ions[12]
Mechanism Collisional activation (ergodic)Electron transfer (non-ergodic)[11]
PTM Preservation Poor for labile PTMs; often causes neutral loss of H₃PO₄.[3][7]Excellent; preserves labile PTMs on fragment ions.[1][10]
Phosphosite Localization Can be ambiguous if neutral loss is dominant.Typically unambiguous.
Charge State Requirement Effective for low charge states (2+, 3+).More efficient for higher charge states (≥3+).[2]
Primary Use Case Routine peptide sequencing and identification.Analysis of labile PTMs, top-down proteomics.

Workflow for Phosphopeptide Fragmentation Verification

The following diagram illustrates a comprehensive workflow for verifying the fragmentation pattern of our target phosphopeptide, incorporating both CID and ETD approaches for maximum confidence.

Fragmentation_Workflow cluster_prep Sample & System Setup cluster_ms1 Precursor Identification cluster_ms2 Tandem MS (MS/MS) cluster_analysis Data Interpretation Peptide AC-Ile-pTyr-Gly-Glu-Phe-NH₂ Sample LCMS nanoLC-ESI-MS System Peptide->LCMS MS1 MS1 Full Scan LCMS->MS1 Precursor Isolate Precursor Ion (e.g., m/z 375.15, 2+) MS1->Precursor CID CID / HCD Activation Precursor->CID Path 1: Standard Verification ETD ETD Activation Precursor->ETD Path 2: PTM Confirmation CID_Spec CID Spectrum: - b/y ion series - Neutral Loss of H₃PO₄ CID->CID_Spec ETD_Spec ETD Spectrum: - c/z ion series - Phosphate group retained ETD->ETD_Spec Final Confirm Sequence & Phosphosite Localization CID_Spec->Final ETD_Spec->Final

Caption: Analytical workflow for phosphopeptide fragmentation verification.

Conclusion and Best Practices

Verifying the fragmentation pattern of a phosphopeptide like AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 requires a multi-faceted approach.

  • Start with CID/HCD: This is the universal standard and will provide foundational data on the peptide's sequence through its b- and y-ion series. The presence of the precursor ion minus 98 Da is a strong, albeit not definitive, indicator of phosphorylation.

  • Use High-Resolution/Accurate-Mass Data: This is non-negotiable. Accurate mass measurements of both precursor and fragment ions are critical to confidently assign ion identities and distinguish them from background noise.

  • Employ ETD for Unambiguous Site Localization: When the goal is not just identification but absolute certainty of the phosphorylation site, ETD is the superior tool. By preserving the phosphate group on the c- and z-ion fragments that flank the modified residue, it removes any ambiguity caused by neutral loss.

  • Validate with Synthetic Standards: The ultimate validation is to compare the experimental spectrum against that of a known, synthetic standard of the same peptide, analyzed under identical conditions.

By combining these methodologies, researchers can achieve a high degree of confidence in their phosphopeptide identifications, a critical step in advancing our understanding of cellular signaling and developing novel therapeutics.

References

  • Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528–9533. [Link]

  • Beausoleil, S. A., Villén, J., Gerber, S. A., Rush, J., & Gygi, S. P. (2006). A probability-based approach for high-throughput protein phosphorylation analysis and site localization. Nature Biotechnology, 24(10), 1285–1292. [Link]

  • M-TOZ BIOLABS. (n.d.). How Are the B Ions and Y Ions Defined in Mass Spectrometry. Retrieved February 25, 2026, from [Link]

  • Gauci, V. J., Lemeer, S., & Heck, A. J. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry, 91(1), 289–306. [Link]

  • Non-affiliated source. (n.d.). What do the B & Y Matches Mean? Retrieved February 25, 2026, from [Link]

  • Bodenmiller, B., Mueller, L. N., Mueller, M., Domon, B., & Aebersold, R. (2007). Evaluation of the utility of neutral-loss-dependent MS3 strategies in large-scale phosphorylation analysis. Journal of Proteome Research, 6(4), 1526–1535. [Link]

  • ResearchGate. (n.d.). Typical peptide fragmentation generates b or y ions of different mass... Retrieved February 25, 2026, from [Link]

  • Moyer, S. C., VonSeggern, C. E., & Cotter, R. J. (2003). Fragmentation of cationized phosphotyrosine containing peptides by atmospheric pressure MALDI/Ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(6), 579–585. [Link]

  • Johns Hopkins University. (2003). Fragmentation of cationized phosphotyrosine containing peptides by atmospheric pressure MALDI/Ion trap mass spectrometry. Retrieved February 25, 2026, from [Link]

  • Lehmann, W. D., Krüger, R., & Salek, M. (2007). Neutral loss-based phosphopeptide recognition: a collection of caveats. Proteomics, 7(14), 2377–2387. [Link]

  • Steeen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. [Link]

  • Steen, H., Jebanathirajah, J. A., Rush, J., Morrice, N., & Kirschner, M. W. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. Mass Spectrometry Reviews, 28(4), 699–716. [Link]

  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591–602. [Link]

  • ACS Publications. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Retrieved February 25, 2026, from [Link]

  • Chi, A., Huttenhower, C., Geer, L. Y., Coon, J. J., Syka, J. E., Bai, D. L., ... & Gygi, S. P. (2007). Global proteomic profiling of phosphopeptides using electron transfer dissociation tandem mass spectrometry. Proceedings of the National Academy of Sciences, 104(7), 2193–2198. [Link]

  • Scientific Instrument Services. (2016). b and y Ions - De Novo Peptide Sequencing. Retrieved February 25, 2026, from [Link]

  • Taylor & Francis Online. (2009). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. Retrieved February 25, 2026, from [Link]

  • Brodbelt, J. S. (2016). Ion Activation Methods for Peptides and Proteins. Analytical Chemistry, 88(1), 30–51. [Link]

  • ResearchGate. (n.d.). Examples of CID, HCD and ETD fragmentation profiles of phosphoribosylated peptides. Retrieved February 25, 2026, from [Link]

  • Jackson, G. P., & Glish, G. L. (2012). Comparison of CID, ETD and metastable atom‐activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry, 47(5), 620–628. [Link]

  • Annan, R. S., & Carr, S. A. (2006). Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. Briefings in Functional Genomics & Proteomics, 4(4), 314–328. [Link]

  • Tabb, D. L., MacCoss, M. J., Wu, C. C., Anderson, S. D., & Yates, J. R. (2003). Phosphorylation-Specific MS/MS Scoring for Rapid and Accurate Phosphoproteome Analysis. Analytical Chemistry, 75(11), 2470–2477. [Link]

  • bioRxiv. (2023). Automated Enrichment of Phosphotyrosine Peptides for High-Throughput Proteomics. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Typical phosphopeptide MS/MS spectrum. Retrieved February 25, 2026, from [Link]

  • MDPI. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved February 25, 2026, from [Link]

  • NIST. (n.d.). Effect of N-Terminal Glutamic Acid and Glutamine on Fragmentation of Peptide Ions. Retrieved February 25, 2026, from [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved February 25, 2026, from [Link]

  • Harrison, A. G. (2003). Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. Journal of Mass Spectrometry, 38(2), 174–187. [Link]

  • SciSpace. (n.d.). Gas-Phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-Terminal Arginine. Retrieved February 25, 2026, from [Link]

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A Researcher's Guide to NMR Spectral Data for Phosphotyrosine Peptide Characterization

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, protein phosphorylation stands as a cornerstone mechanism, dictating a vast array of physiological and pathological processes. Among the key players in this molecular ballet is the phosphorylation of tyrosine residues, a modification that orchestrates protein-protein interactions, enzymatic activity, and subcellular localization. For researchers and drug development professionals, the ability to precisely characterize phosphotyrosine (pTyr) peptides is not merely an analytical exercise; it is a critical step in unraveling disease mechanisms and designing targeted therapeutics.

While mass spectrometry (MS) has become a powerful tool for identifying phosphorylation sites, Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique and complementary approach, providing unparalleled insights into the structural and dynamic consequences of this pivotal post-translational modification.[1][2] This guide provides an in-depth comparison of NMR techniques for the characterization of pTyr peptides, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reproducible results.

The Power of the Nucleus: Why NMR for Phosphotyrosine Peptides?

Unlike methods that provide a snapshot of a peptide's mass, NMR spectroscopy probes the local chemical environment of individual atomic nuclei within a molecule.[3] This fundamental difference allows NMR to provide a wealth of information that is often inaccessible by other means:

  • Precise Site of Phosphorylation: NMR can unambiguously identify the exact tyrosine residue that is phosphorylated.

  • Structural and Conformational Changes: Phosphorylation can induce significant changes in a peptide's three-dimensional structure. NMR is exquisitely sensitive to these conformational shifts.[4]

  • Dynamics and Flexibility: Proteins and peptides are not static entities. NMR can reveal how phosphorylation affects the dynamic behavior of a peptide, which is often crucial for its biological function.[3]

  • Interaction Mapping: By monitoring changes in NMR signals upon the addition of a binding partner (e.g., an SH2 domain), we can map the interaction interface at an atomic level.[5][6]

  • Quantitative Analysis: Under the right experimental conditions, NMR can be used to quantify the extent of phosphorylation.[7]

A Comparative Analysis of NMR Techniques

The choice of NMR experiment depends on the specific information required. Here, we compare the most relevant techniques for pTyr peptide characterization.

One-Dimensional (1D) NMR: The First Look

¹H NMR: The proton NMR spectrum is often the starting point for any analysis. The chemical shifts of protons are highly sensitive to their local environment. Phosphorylation of a tyrosine residue leads to characteristic downfield shifts of the aromatic protons on the tyrosine ring.[8] Specifically, the Hε protons typically show a significant shift of approximately 0.26 ppm upon phosphorylation.[8]

³¹P NMR: As phosphorus-31 is a 100% naturally abundant, spin-1/2 nucleus, ³¹P NMR is a direct and powerful method for observing the phosphorylation event itself.[9] The chemical shift of the phosphorus nucleus in phosphotyrosine is sensitive to the pH of the solution, with a pKa value around 5.9.[8] At low pH (around 4.0), the chemical shift is approximately -3.8 ppm, while at high pH (around 8.0), it shifts to about 0.2 ppm.[8] This pH dependence can be a useful diagnostic tool. While less sensitive than ¹H NMR, ³¹P NMR provides a clear and unambiguous signal for each phosphate group, making it excellent for quantifying the number of phosphorylation sites.[7]

Technique Information Gained Strengths Limitations
1D ¹H NMR Initial assessment of sample purity and folding. Observation of chemical shift perturbations upon phosphorylation.High sensitivity, relatively fast acquisition.Severe signal overlap in larger peptides, making unambiguous assignment difficult.
1D ³¹P NMR Direct detection and quantification of phosphorylation. pH-dependent chemical shift provides a diagnostic tool.Unambiguous signal for each phosphate group, wide chemical shift range reduces overlap.[7]Lower sensitivity than ¹H NMR, provides no direct information on the peptide backbone.
Two-Dimensional (2D) NMR: Unraveling Complexity

For peptides of even modest size, 1D spectra suffer from severe signal overlap. 2D NMR techniques overcome this limitation by spreading the signals into a second dimension, revealing correlations between different nuclei.

Homonuclear Correlation Spectroscopy (COSY & TOCSY):

  • COSY (Correlation Spectroscopy) reveals protons that are coupled to each other through three or fewer chemical bonds (³J-coupling).[10] In a pTyr peptide, this is useful for identifying the spin systems of individual amino acid residues.

  • TOCSY (Total Correlation Spectroscopy) extends the correlation to all protons within a spin system.[11] This is particularly powerful for assigning resonances in peptides, as it can link the amide proton of a residue to all the protons in its sidechain.

Heteronuclear Correlation Spectroscopy (HSQC & HMBC):

These experiments require isotopic labeling of the peptide with ¹⁵N and/or ¹³C, which is often necessary for larger peptides and proteins to reduce spectral overlap.[12]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of a proton directly to the nucleus it is attached to (e.g., ¹⁵N or ¹³C).[10] The ¹H-¹⁵N HSQC spectrum is often referred to as a "fingerprint" of a protein or peptide, as each amide group gives a unique peak. Phosphorylation-induced conformational changes are readily observed as shifts in the positions of these peaks.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range correlations between protons and heteronuclei (typically 2-4 bonds).[10] This is invaluable for linking different spin systems together and for assigning the resonances of quaternary carbons.

Technique Correlation Primary Application for pTyr Peptides
COSY ¹H-¹H (through 2-3 bonds)Identifying directly coupled protons within an amino acid sidechain.
TOCSY ¹H-¹H (through an entire spin system)Assigning all proton resonances within an amino acid residue.
¹H-¹⁵N HSQC ¹H-¹⁵N (through one bond)Monitoring conformational changes in the peptide backbone upon phosphorylation.
HMBC ¹H-¹³C/¹⁵N (through 2-4 bonds)Linking adjacent amino acid residues and confirming assignments.

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY Resolve Overlap 31P_NMR ³¹P NMR TOCSY TOCSY COSY->TOCSY Full Spin System HSQC HSQC TOCSY->HSQC Backbone Info (requires ¹⁵N label) HMBC HMBC HSQC->HMBC Connectivity (requires ¹³C/¹⁵N label) Structural_Info Detailed Structural & Dynamic Information HMBC->Structural_Info Peptide_Sample Phosphotyrosine Peptide Sample Peptide_Sample->1H_NMR Initial Screen Peptide_Sample->31P_NMR Direct P-detection

Caption: Workflow for NMR-based phosphopeptide characterization.

Experimental Protocols: A Self-Validating Approach

The quality of NMR data is critically dependent on proper sample preparation. The following protocols are designed to ensure high-quality, reproducible results.

Protocol 1: Phosphotyrosine Peptide Sample Preparation for NMR

Rationale: Proper sample preparation is paramount for obtaining high-quality NMR spectra. This involves ensuring the sample is free of contaminants, at a suitable concentration, and in a buffer that is compatible with NMR spectroscopy.

Step-by-Step Methodology:

  • Peptide Synthesis and Purification:

    • Synthesize the peptide of interest using standard solid-phase peptide synthesis (SPPS) protocols.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

  • Sample Dissolution and Buffer Exchange:

    • Dissolve the lyophilized peptide in a minimal amount of a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).

    • The choice of buffer and pH is critical. For ³¹P NMR, a pH below the pKa of the phosphate group (~5.9) can help to sharpen the signal.[13]

    • For ¹H NMR experiments in H₂O, the buffer should not contain protons that will interfere with the peptide signals.

    • For experiments requiring D₂O, lyophilize the sample and redissolve it in 99.9% D₂O. Repeat this step 2-3 times to ensure complete exchange of labile protons.

  • Concentration Determination:

    • Determine the peptide concentration accurately using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr residues) or a quantitative amino acid analysis.

    • Typical concentrations for NMR are in the range of 0.1-1.0 mM.[12]

  • Addition of Internal Standard:

    • Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift referencing.

  • Final Sample Preparation:

    • Transfer the final sample (typically 500-600 µL) into a high-quality NMR tube.[14]

    • Ensure the sample is free of any particulate matter by centrifugation or filtration.

Protocol 2: Acquisition of a ¹H-¹⁵N HSQC Spectrum

Rationale: The ¹H-¹⁵N HSQC is a cornerstone experiment for studying phosphorylated peptides. It provides a sensitive probe of the chemical environment of each amide group in the peptide backbone.

Step-by-Step Methodology:

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹⁵N frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the shim currents to achieve a narrow and symmetrical water signal.

  • Pulse Program Selection:

    • Select a sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence with water suppression (e.g., using WATERGATE or flip-back pulses).

  • Acquisition Parameters:

    • Set the spectral widths for both the ¹H and ¹⁵N dimensions to cover all expected resonances.

    • Set the carrier frequencies to the center of the amide proton region (for ¹H) and the ¹⁵N region.

    • Choose an appropriate number of scans and increments in the indirect dimension to achieve the desired signal-to-noise ratio and resolution.

    • The relaxation delay should be set to approximately 1.5 times the longest T₁ relaxation time of the amide protons.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform a Fourier transform in both dimensions.

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Reference the spectrum using the internal standard.

G cluster_info Information from 2D NMR Through_Bond Through-Bond Correlations (COSY, TOCSY) Amino_Acid_ID Amino Acid Identification Through_Bond->Amino_Acid_ID Through_Space Through-Space Correlations (NOESY) 3D_Structure 3D Structure & Conformation Through_Space->3D_Structure Heteronuclear Heteronuclear Correlations (HSQC, HMBC) Sequence_Assignment Sequential Assignment Heteronuclear->Sequence_Assignment Amino_Acid_ID->Sequence_Assignment Sequence_Assignment->3D_Structure

Caption: Information obtained from different 2D NMR experiments.

Concluding Remarks: An Integrated Approach for Comprehensive Characterization

NMR spectroscopy provides an indispensable toolkit for the detailed characterization of phosphotyrosine peptides. While 1D NMR offers a rapid initial assessment, the true power of the technique lies in the application of 2D correlation experiments. By judiciously selecting a combination of homonuclear and heteronuclear NMR experiments, researchers can gain a comprehensive understanding of the structural, dynamic, and interactive properties of these critical signaling molecules.

The protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to confidently employ NMR spectroscopy in their pursuit of a deeper understanding of phosphotyrosine-mediated signaling. The causality-driven approach to experimental design and the emphasis on self-validating protocols will ensure the generation of high-quality, reliable data, ultimately accelerating the pace of discovery in this vital field of research.

References

  • Hirai, H., et al. (2000). A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation. Brain Research Protocols, 5(3), 251-256.
  • Garbay-Jaureguiberry, C., et al. (1992). 1H and 31P NMR spectroscopy of phosphorylated model peptides. Magnetic Resonance in Chemistry, 30(8), 732-736.
  • Frydman, L., et al. (1996). NMR analysis of interactions of a phosphatidylinositol 3'-kinase SH2 domain with phosphotyrosine peptides reveals interdependence of major binding sites. Biochemistry, 35(48), 15570-15581.
  • NANOLAB. (n.d.).
  • Schaffhausen, B., et al. (1996). NMR Analysis of Interactions of a Phosphatidylinositol 3'-Kinase SH2 Domain with Phosphotyrosine Peptides Reveals Interdependence of Major Binding Sites. Biochemistry, 35(48), 15570-15581.
  • Theillet, F. X., et al. (2019). In-Cell NMR: Analysis of Protein–Small Molecule Interactions, Metabolic Processes, and Protein Phosphorylation. International Journal of Molecular Sciences, 20(2), 384.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). A line-broadening free real-time 31P pure shift NMR method for phosphometabolomic analysis. Analyst.
  • JoVE. (2022, September 28). NMR Spectroscopy to Identify Phosphorylation in Disordered Proteins [Video]. YouTube.
  • Boulton, S., et al. (2021). Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network. eLife, 10, e65351.
  • University of Arizona. (n.d.). 31Phosphorus NMR.
  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 123.
  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance.
  • Raeck, C., & Berger, S. (2007). A 2D NMR method to study peptide phosphorylation. Analytical and Bioanalytical Chemistry, 389(7-8), 2161-2165.
  • Creative Proteomics. (n.d.). Sample Preparation for Phosphoproteomics: Best Practices and Tips.
  • University of Wisconsin-Madison. (n.d.). Types of 2D NMR.
  • Bruker. (2019, July 12). The Value of NMR in Protein Research.
  • University of California, San Diego. (n.d.). peptide nmr.
  • Creative Biostructure. (n.d.).
  • LabRulez LCMS. (n.d.). Large Scale EasyPep MS Sample Preparation for Phosphopeptide Enrichment Workflows.
  • EPFL. (n.d.). 2D NMR.
  • NIH. (2018).
  • MDPI. (2021). Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes. Cancers, 13(23), 6099.
  • ResearchGate. (n.d.). 1 H NMR Chemical Shifts a (ppm) for Peptides 1 and 2 in Phosphate Buffer/CD3OH (1:1, v/v), pH ∼6, at 25 °C. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP_e7xwOI8LD__r8j1cfUOsYI80tBJfvUVjd_ZLODbx-RfohHK7Z-cZwdkqr61PA3DNcoWPRdDOlPZLqrpcDHfQFNFRKzYzkwoofI-f8Fk_-IELykuIyGlpwoXsSrj807Aq0EWgBfBPmhxn0HDqndvTEawxpn9k1hynNKTW79RZU3kq12SZ9D2zSAa2ZFOXQ8zzapWPZh37nE2YuDD0AGgpskJsKrcjSiHFl67FquO7tI6DCGB-3luBi7THkA=]([Link]

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A Guide to Ensuring Reproducible Km and Vmax Values for the Phosphopeptide Substrate AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 in PTP1B Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals engaged in the study of protein tyrosine phosphatases (PTPs), particularly PTP1B, the accurate and reproducible determination of enzyme kinetic parameters is paramount. The phosphopeptide AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 represents a potential substrate for PTP1B, a key regulator in metabolic signaling pathways and a therapeutic target for type 2 diabetes and obesity.[1][2] This guide provides a comprehensive framework for establishing robust and reproducible kinetic assays using this substrate. We will delve into the causality behind experimental choices, present a detailed protocol for determining Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), and compare the expected performance with established PTP1B substrates.

The Centrality of Reproducibility in Enzyme Kinetics

The Michaelis-Menten constants, Km and Vmax, are fundamental to understanding an enzyme's catalytic efficiency and its affinity for a substrate.[3] Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax.[3] In drug discovery, reliable kinetic data is crucial for evaluating the efficacy of potential inhibitors. However, variability in these values can arise from numerous factors, including enzyme purity, buffer composition, temperature, and the presence of contaminants.[4] Therefore, a well-designed and meticulously executed experimental protocol is essential for generating trustworthy and reproducible data.

Experimental Workflow for Kinetic Parameter Determination

The following diagram outlines the key steps in a robust experimental workflow for determining the Km and Vmax of a PTP1B substrate.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Enzyme Preparation (PTP1B) reaction_setup Reaction Setup in 96-well plate enzyme_prep->reaction_setup substrate_prep Substrate Preparation (AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2) serial_dil Serial Dilution of Substrate substrate_prep->serial_dil buffer_prep Assay Buffer Preparation buffer_prep->reaction_setup serial_dil->reaction_setup incubation Incubation at Controlled Temperature reaction_setup->incubation detection Phosphate Detection (Malachite Green) incubation->detection initial_rates Calculate Initial Reaction Rates (V₀) detection->initial_rates mm_plot Michaelis-Menten Plot (V₀ vs. [S]) initial_rates->mm_plot lb_plot Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) initial_rates->lb_plot param_calc Calculate Km and Vmax mm_plot->param_calc lb_plot->param_calc

Caption: Experimental workflow for determining Km and Vmax of a PTP1B substrate.

Detailed Experimental Protocol

This protocol is designed for the colorimetric detection of inorganic phosphate released from the phosphopeptide substrate using the Malachite Green assay, a sensitive and widely used method for measuring PTP activity.[5]

Materials:

  • Enzyme: Recombinant human PTP1B (catalytic domain, residues 1-321), purified to >95% homogeneity.

  • Substrate: AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2, high purity (>95%).

  • Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Malachite Green Reagent: Commercially available kit or prepared as a solution of Malachite Green hydrochloride and ammonium molybdate in acid.

  • Phosphate Standard: A solution of known concentration of potassium phosphate (KH2PO4) for generating a standard curve.

  • 96-well microplate: Clear, flat-bottom.

  • Microplate reader: Capable of measuring absorbance at ~620-650 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the PTP1B enzyme in a suitable storage buffer and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

    • Prepare a concentrated stock solution of the AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 substrate in the assay buffer.

    • Prepare a series of phosphate standards in the assay buffer.

  • Enzyme Concentration Optimization:

    • Perform a preliminary experiment to determine the optimal concentration of PTP1B that results in a linear rate of phosphate release over the desired reaction time.

  • Assay Protocol:

    • Prepare a series of substrate dilutions in the assay buffer, typically ranging from 0.1 to 10 times the expected Km.

    • In a 96-well plate, add the assay buffer and the substrate dilutions.

    • Initiate the reaction by adding the optimized concentration of PTP1B to each well. The final reaction volume is typically 50-100 µL.

    • Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction remains in the initial linear phase.

    • Stop the reaction by adding the Malachite Green reagent. This reagent also serves to develop the color.

    • Incubate for 15-20 minutes at room temperature to allow for full color development.

    • Measure the absorbance at the appropriate wavelength (typically 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Generate a phosphate standard curve by plotting the absorbance values of the phosphate standards against their known concentrations.

    • Convert the absorbance values from the enzyme reactions to the amount of phosphate released using the standard curve.

    • Calculate the initial reaction velocity (V₀) for each substrate concentration, typically expressed as µmol of phosphate released per minute per mg of enzyme.

    • Plot V₀ versus the substrate concentration [S] to generate a Michaelis-Menten curve.

    • To determine Km and Vmax more accurately, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[6] The y-intercept of the linear fit is 1/Vmax, and the x-intercept is -1/Km.[3] Alternatively, use non-linear regression analysis of the Michaelis-Menten plot, which is generally considered more accurate.[7][8]

Ensuring Reproducibility: Key Considerations

To achieve high reproducibility in your kinetic measurements, pay close attention to the following factors:

  • Enzyme Quality: Use a highly purified and well-characterized enzyme preparation. The presence of contaminating phosphatases or proteases can significantly affect the results.

  • Substrate Purity: Ensure the phosphopeptide substrate is of high purity. Impurities can act as inhibitors or alternative substrates.

  • Assay Conditions: Maintain strict control over assay conditions such as pH, temperature, and ionic strength, as these can influence enzyme activity.[4]

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes.

  • Reaction Time: Ensure that the reaction is stopped within the initial linear phase where the reaction rate is constant.

  • Data Analysis: Employ appropriate statistical analysis and report the standard deviation or standard error of the mean for your calculated Km and Vmax values.[7]

  • Intra- and Inter-Assay Variability: To assess reproducibility, perform replicate experiments on the same day (intra-assay) and on different days (inter-assay) and calculate the coefficient of variation (CV).[9] Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[9]

Performance Comparison with Alternative PTP1B Substrates

While specific kinetic data for AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 is not yet publicly available, we can compare its expected performance to that of well-characterized PTP1B substrates. The table below summarizes the kinetic parameters for some commonly used substrates.

SubstrateKm (µM)Vmax or kcat (s⁻¹)CommentsReference
p-Nitrophenyl Phosphate (pNPP) 2800 ± 1007.00 ± 0.07 (kcat)Artificial, chromogenic substrate. High Km indicates low affinity.[10]
DADEpYLIPQQG ~1-10Not specifiedA phosphopeptide derived from the epidermal growth factor receptor (EGFR).[11][12][11][13]
Ac-ELEFpYMDYE-NH₂ Not specifiedNot specifiedA consensus peptide substrate for PTP1B.[14]
IR5 (Insulin Receptor Peptide) 85101 pmol/min (Vmax)A phosphopeptide derived from the insulin receptor.

Analysis of Alternatives:

  • p-Nitrophenyl Phosphate (pNPP): This is a convenient but non-physiological substrate. Its high Km value reflects a much lower affinity for PTP1B compared to phosphopeptide substrates.[10][15] While useful for high-throughput screening, it may not accurately reflect the enzyme's behavior with its natural substrates.[13]

  • DADEpYLIPQQG (EGFR peptide): This peptide, derived from a physiological PTP1B substrate, exhibits a significantly lower Km, indicating a higher affinity.[11][12] It is a more physiologically relevant substrate than pNPP.

  • Ac-ELEFpYMDYE-NH₂: This peptide represents a consensus sequence for PTP1B substrates and is expected to exhibit favorable kinetic parameters.[14]

  • IR5 (Insulin Receptor Peptide): As a derivative of another key physiological substrate, this peptide also shows a much lower Km than pNPP, highlighting the importance of using peptide-based substrates for more relevant kinetic studies.

Based on its structure as a phosphotyrosine-containing peptide, it is anticipated that AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 will exhibit a lower Km and thus a higher affinity for PTP1B compared to pNPP, making it a more physiologically relevant tool for studying this enzyme.

Signaling Pathway Context

The dephosphorylation of tyrosine residues by PTP1B is a critical regulatory step in multiple signaling pathways. The diagram below illustrates the role of PTP1B in the insulin signaling pathway, a key area of research for this enzyme.

G cluster_pathway Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates (pY) PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes PTP1B PTP1B PTP1B->IR dephosphorylates (pY) PTP1B->IRS dephosphorylates (pY)

Caption: PTP1B negatively regulates the insulin signaling pathway.

Conclusion

The phosphopeptide AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 holds promise as a specific substrate for investigating PTP1B activity. By adhering to the detailed protocol and the principles of scientific integrity outlined in this guide, researchers can confidently determine its kinetic parameters, Km and Vmax, with a high degree of reproducibility. This will enable a robust comparison with existing substrates and facilitate the discovery and characterization of novel PTP1B modulators, ultimately advancing our understanding of metabolic diseases and aiding in the development of new therapeutic interventions.

References

  • Makinen, M. W., & Mustafi, D. (2017). Kinetic Characterization of the Inhibition of Protein Tyrosine Phosphatase-1B by Vanadyl (VO2+) Chelates. JBIC Journal of Biological Inorganic Chemistry, 22(8), 1145–1162. [Link]

  • Makinen, M. W., & Mustafi, D. (2017). Kinetic characterization of the inhibition of protein tyrosine phosphatase-1B by Vanadyl (VO2+) chelates. Journal of Biological Inorganic Chemistry, 22(8), 1145-1162. [Link]

  • Wu, L., et al. (2017). Diverse Levels of Sequence Selectivity and Catalytic Efficiency of Protein-Tyrosine Phosphatases. Biochemistry, 56(26), 3376–3388. [Link]

  • Brandão, T. A. S., et al. (2012). Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS. Journal of Biological Chemistry, 287(27), 22964–22974. [Link]

  • Cesaro, L., et al. (2011). Identification of New Substrates of the Protein-tyrosine Phosphatase PTP1B by Bayesian Integration of Proteome Evidence. Journal of Biological Chemistry, 286(6), 4178–4185. [Link]

  • ResearchGate. (n.d.). Enzyme concentration curves for PTP-1B in endpoint and kinetic modes. [Link]

  • Sweeney, M. C., et al. (2011). Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. Journal of the American Chemical Society, 133(40), 15998–16001. [Link]

  • Lantz, K. A., et al. (2010). Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein. Chemical Research in Toxicology, 23(3), 561–570. [Link]

  • Bonham, C. A., et al. (2024). Allosteric regulation of the tyrosine phosphatase PTP1B by a protein-protein interaction. bioRxiv. [Link]

  • ResearchGate. (2025). Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies. [Link]

  • Lountos, G. T., et al. (2017). Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid. Journal of Natural Products, 80(8), 2208–2216. [Link]

  • Lee, D. W., et al. (2025). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Journal of Microbiology and Biotechnology, 35(7), 863-871. [Link]

  • Head, M. S., et al. (2020). Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid. Journal of Chemical Theory and Computation, 16(11), 7116–7129. [Link]

  • Salussolia, C. L., et al. (2000). Structural basis of plasticity in protein tyrosine phosphatase 1B substrate recognition. Biochemistry, 39(28), 8196–8205. [Link]

  • ResearchGate. (n.d.). Kinetic characterization of 3 as PTP1B inhibitor. [Link]

  • ResearchGate. (n.d.). Protein-tyrosine phosphatase 1B (PTP1B) inhibitory activity and kinetic... [Link]

  • Wu, L., et al. (2017). Substrate Specificity of Protein Tyrosine Phosphatases 1B, RPTPα, SHP-1, and SHP-2. Biochemistry, 56(26), 3376–3388. [Link]

  • Patsnap. (2025). How to Determine Km and Vmax from Lab Data. [Link]

  • Oganesyan, V., et al. (2018). Conformational rigidity and protein dynamics at distinct timescales regulate PTP1B activity and allostery. eLife, 7, e37469. [Link]

  • Bonham, C. A., et al. (2024). Allosteric regulation of the tyrosine phosphatase PTP1B by a protein–protein interaction. bioRxiv. [Link]

  • BioAssay Systems. (n.d.). Km for Full Length and Truncated PTP1b and IC50 Determination for Sodium Vanadate (Na). [Link]

  • GPnotebook. (2018). Enzyme kinetics: Substrate concentration. [Link]

  • Stankiewicz, M., et al. (2024). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 25(13), 7013. [Link]

  • Bakke, J., & Haj, F. G. (2015). Protein-tyrosine phosphatase 1B substrates and metabolic regulation. Seminars in cell & developmental biology, 37, 63–71. [Link]

  • Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]

  • Lountos, G. T., et al. (2023). Structure guided studies of the interaction between PTP1B and JAK. Communications Biology, 6(1), 633. [Link]

  • Cesaro, L., et al. (2011). Identification of New Substrates of the Protein-tyrosine Phosphatase PTP1B by Bayesian Integration of Proteome Evidence. Journal of Biological Chemistry, 286(6), 4178-4185. [Link]

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of the synthetic phosphopeptide, AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2. As a research-grade chemical, its toxicological properties are not fully characterized, mandating a cautious and systematic approach to its disposal. This guide is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information that aligns with the principles of laboratory safety and environmental responsibility.

Part 1: Hazard Assessment and Chemical Characterization

A thorough understanding of the molecule's structure is fundamental to establishing a safe disposal protocol. AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 is a custom synthetic peptide with several key features influencing its handling and disposal:

  • N-Terminal Acetylation (AC-): The acetylation of the N-terminal isoleucine (Ile) removes the primary amine's positive charge. This modification typically increases the peptide's stability by making it more resistant to degradation by aminopeptidases.[1]

  • C-Terminal Amidation (-NH2): The amidation of the C-terminal phenylalanine (Phe) removes the negative charge of the carboxyl group. This modification also enhances peptide stability by preventing degradation by carboxypeptidases.[2]

  • Phosphorylated Tyrosine (tyr(PO3H2)): The presence of a phosphotyrosine residue is a critical consideration. While this modification is common in biological signaling, its presence in a waste stream requires attention. Upon combustion or decomposition, it can form hazardous oxides of phosphorus in addition to standard carbon and nitrogen oxides.[3]

  • Unknown Toxicological Profile: Like many research-specific peptides, a comprehensive Safety Data Sheet (SDS) for this exact sequence is unlikely to be available.[4][5] Therefore, it must be treated with the same level of caution as any new chemical entity with unknown biological activity. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be applied.

Given these characteristics, direct disposal into sanitary sewer systems or regular trash is strictly prohibited, as it may pose unknown risks to aquatic life and the environment.[5][6]

Part 2: Pre-Disposal Protocol: Safety and Spill Management

Prior to beginning any work that will generate waste, a clear plan for safety and containment must be in place.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against accidental exposure and is mandatory when handling the peptide in either its solid (lyophilized) or liquid (solubilized) form.[5]

Protective GearSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent dermal contact. Change immediately if contaminated.[5]
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from accidental splashes or aerosolized powder.[7]
Lab Coat Standard laboratory coat or gown.To protect skin and personal clothing from contamination.[7]
Respiratory Protection Recommended when handling lyophilized powder.Use a fume hood or biosafety cabinet to prevent inhalation, as fine powders are easily aerosolized.[5]
Spill Management Protocol

Accidents should be anticipated. Ensure a chemical spill kit is readily accessible.

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure all required PPE is correctly worn.

  • Contain the Spill:

    • For Solid (Powder) Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[7] Avoid dry sweeping. Carefully scoop the material into a designated hazardous waste container.

    • For Liquid Spills: Use absorbent pads or other inert material to soak up the solution. Place the used absorbent materials into a designated solid chemical waste container.[7]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent or detergent solution, followed by water. All cleaning materials must be disposed of as contaminated solid waste.

  • Report the Spill: Report the incident to your institution's Environmental Health & Safety (EHS) department, especially for larger spills.

Part 3: Step-by-Step Disposal Procedure

The following procedure provides a self-validating system for the collection, inactivation, and disposal of waste containing AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2. The core principle is to segregate waste streams and, when possible, inactivate the peptide before it enters the institutional waste management system.

Disposal Workflow Diagram

G cluster_0 cluster_1 Step 1: Waste Segregation cluster_2 Step 2: Inactivation Protocol (Aqueous Waste Only) cluster_3 Step 3 & 4: Collection, Labeling & Storage cluster_4 Step 5: Final Disposal start Waste Generation (AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2) liquid_waste Aqueous Liquid Waste (e.g., buffer solutions) start->liquid_waste Segregate Immediately solid_waste Contaminated Solid Waste (e.g., tips, vials, gloves, absorbents) start->solid_waste Segregate Immediately inactivation Chemical Hydrolysis (e.g., 1 M NaOH or 1 M HCl for >12 hrs) liquid_waste->inactivation Best Practice collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid neutralization Neutralization (Adjust pH to 6.0 - 8.0) inactivation->neutralization collect_liquid Collect in Labeled Aqueous Waste Container neutralization->collect_liquid final_disposal Store in Secondary Containment Pending EHS Pickup collect_liquid->final_disposal Coordinate with Institutional EHS collect_solid->final_disposal Coordinate with Institutional EHS

Caption: Disposal workflow for AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2.

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial to prevent unintended chemical reactions and ensure compliant disposal.[6][8]

  • Aqueous Liquid Waste: Collect all solutions containing the peptide (e.g., buffers, experimental supernatants) in a dedicated, leak-proof container compatible with the solution's components.

  • Contaminated Solid Waste: Place all non-sharp solid items that have come into contact with the peptide (e.g., pipette tips, microfuge tubes, gloves, absorbent pads) into a separate, clearly marked solid waste container.[4]

Step 2: Inactivation of Aqueous Waste (Recommended Best Practice)

For aqueous waste, chemical inactivation via hydrolysis is recommended to break the peptide bonds, thus degrading the parent compound. This provides an additional layer of safety before disposal.[4]

Protocol for Chemical Hydrolysis:

  • Select Reagent: To the collected aqueous peptide waste, slowly add either 1 M Sodium Hydroxide (NaOH) for base hydrolysis or 1 M Hydrochloric Acid (HCl) for acid hydrolysis to achieve a final concentration sufficient to degrade the peptide.

  • Incubation: Seal the container and allow it to stand in a designated, safe location (such as a fume hood) for a minimum of 12-24 hours to ensure complete hydrolysis.[4]

  • Neutralization: After the incubation period, carefully neutralize the solution.

    • If using HCl, slowly add a base (e.g., NaOH or sodium bicarbonate) until the pH of the solution is between 6.0 and 8.0.

    • If using NaOH, slowly add an acid (e.g., HCl) until the pH is between 6.0 and 8.0.

  • Verification: Use pH indicator strips or a calibrated pH meter to confirm the final pH is within the acceptable neutral range for institutional waste collection.[4]

ParameterSpecificationRationale
Inactivation Reagent 1 M HCl or 1 M NaOHStrong acid or base effectively hydrolyzes stable peptide bonds.
Inactivation Time Minimum 12-24 hoursEnsures sufficient time for the degradation reaction to complete.[4]
Final pH for Aqueous Waste 6.0 - 8.0A neutral pH is generally required for disposal into institutional chemical waste streams and prevents corrosive hazards.[4]
Step 3: Collection and Labeling

All waste containers must be correctly labeled to ensure safe handling and disposal by EHS personnel. Never mix different waste streams unless explicitly permitted by your institution.[9]

  • Container Requirements: Use sturdy, chemically resistant containers with secure, tight-fitting lids.[9]

  • Labeling: Affix a hazardous waste label to each container. The label must include, at a minimum:

    • The full chemical name: "AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 Waste"

    • A list of all constituents, including solvents and buffers.

    • The accumulation start date (the date the first drop of waste was added).

    • The name of the Principal Investigator and the laboratory location.

    • Hazard identification (e.g., "Caution: Chemical with Unknown Toxicity").

Step 4: Temporary Storage Pending Disposal

Store waste containers in a designated and secure area.

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[4][9]

  • Segregation: Store the waste away from incompatible materials. For example, do not store acidic waste next to basic waste.[9]

Step 5: Final Disposal

The final step is the transfer of waste to your institution's EHS department or its licensed waste management contractor.

  • Schedule Pickup: Follow your institution's specific procedures to schedule a waste pickup.[5]

  • Documentation: Provide all necessary documentation as required by your EHS office.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2, upholding the highest standards of scientific integrity and laboratory safety.

References

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  • American Chemical Society. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers. ACS Webinars.
  • Graham, J. L., et al. (2022, June 20). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety.
  • ACS Green Chemistry Institute. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers. American Chemical Society.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
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  • Sino Biological. (2019, December 2). Poly (4:1 Glu, Tyr) Peptide - Safety Data Sheet.
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  • AAPPTec. (n.d.). Technical Support Information Bulletin 1202 - Phosphoamino Acids.
  • CymitQuimica. (n.d.). Ac-Tyr-Val-Nle-Gly-His-D-Phe-Arg-Trp-Asp-Arg-Phe-Gly-NH2.
  • L-A. L., et al. (2013, December 3). Unblocking the Sink: Improved CID-Based Analysis of Phosphorylated Peptides by Enzymatic Removal of the Basic C-Terminal Residue. PMC.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth College Environmental Health and Safety website.
  • Analytical Chemistry. (2021, February 16). Selective Enrichment of Histidine Phosphorylated Peptides Using Molecularly Imprinted Polymers. American Chemical Society.
  • University of Padova. (2019, January 7). SOP title Disposal of hazardous waste.
  • Journal of the American Society for Mass Spectrometry. (n.d.). Relative quantification of peptide phosphorylation in a complex mixture using 18O labeling.
  • Chemistry – A European Journal. (n.d.). Predicting Collagen Triple Helix Stability through Additive Effects of Terminal Residues and Caps.
  • Journal of Biological Chemistry. (2025, August 6). NH2 and acetyl-(Gly-Pro-3(S)Hyp)(10)-NH2 do not form a collagen triple helix.

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Navigating the Handling of AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the intricate world of drug development, the synthesis and handling of novel peptides is a daily reality. The phosphorylated peptide, AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2, represents a class of molecules with significant potential, likely designed to interact with specific biological pathways. However, with this potential comes the responsibility of ensuring the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory's safety and chemical handling needs.

Understanding the Compound: A Risk-Based Approach

While a specific Safety Data Sheet (SDS) for AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 is not publicly available, we can infer its likely properties and hazards based on its structure as a phosphorylated peptide. Peptides of this nature are often biologically active and may have unknown toxicological properties. Therefore, it is crucial to treat this compound with a high degree of caution.[1][2]

The presence of a phosphotyrosine residue suggests a potential role as an inhibitor or modulator of protein-protein interactions within cellular signaling pathways.[3][4] This biological activity is a key consideration in our risk assessment. The primary routes of exposure to be concerned about are inhalation of the lyophilized powder, and skin or eye contact with the powder or solutions.

Key Physicochemical Properties (Predicted):

PropertyValueSource
Storage Temperature-15°C[5]
pKa1.27 ± 0.30[5]
Density1.360 ± 0.06 g/cm³[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2. The following table outlines the minimum required PPE, with explanations for their necessity.

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety gogglesProtects against splashes of solutions and airborne particles of the lyophilized powder.[6][7]
Hand Protection Nitrile or latex glovesProvides a chemical-resistant barrier to prevent skin contact. Double gloving is recommended for enhanced protection.[6][7][8]
Body Protection A full-length laboratory coatShields skin and personal clothing from contamination.[6][8]
Footwear Closed-toe shoesPrevents injury from spills and dropped labware.[8]
Respiratory Protection A face mask or respiratorRecommended when weighing or otherwise handling the lyophilized powder to prevent inhalation.[7][8]

Operational Plan: From Receipt to Experiment

A structured workflow is essential for minimizing risk and ensuring the integrity of your experiments.

Receiving and Storage

Upon receipt, immediately inspect the container for any damage. The peptide should be stored at or below -15°C as recommended.[5] Long-term storage of the lyophilized powder is best at -20°C or -80°C.[9]

Reconstitution and Handling

All handling of the lyophilized powder and concentrated stock solutions should be performed in a designated area, such as a chemical fume hood or a powder hood, to minimize inhalation risk.[2][10]

Step-by-Step Reconstitution Protocol:

  • Preparation: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation. Assemble all necessary materials within the fume hood.

  • Weighing: If weighing is required, use anti-static techniques to prevent the powder from dispersing.[2]

  • Solubilization: Carefully add the appropriate solvent to the vial. Due to the phosphate group, the peptide's solubility may be pH-dependent.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes for storage.[7][9]

  • Labeling: Clearly label all vials with the peptide name, concentration, date, and your initials.[9]

Experimental Use

During experimental procedures, always wear the appropriate PPE. Use fresh, sterile equipment for each step to prevent cross-contamination.[9] Given that this is a phosphopeptide, it is critical to work quickly and at low temperatures, and to use phosphatase inhibitors in your buffers to maintain the integrity of the phosphorylation.[11][12]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 and all associated waste is a critical component of laboratory safety and environmental responsibility.[9] All waste should be considered potentially bioactive and requires deactivation before final disposal.[1]

Waste Segregation

All waste streams must be properly segregated. The following diagram illustrates a logical workflow for the disposal of waste generated from handling this peptide.

start Waste Generation (AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2) solid_waste Solid Waste (Contaminated PPE, weigh boats, vials) start->solid_waste liquid_waste Liquid Waste (Unused solutions, HPLC waste) start->liquid_waste sharps_waste Sharps Waste (Needles, pipette tips, broken glass) start->sharps_waste solid_disposal Collect in a labeled hazardous waste container solid_waste->solid_disposal liquid_disposal Chemical Inactivation (e.g., 10% bleach) & pH Neutralization liquid_waste->liquid_disposal sharps_disposal Collect in a puncture-resistant, labeled sharps container sharps_waste->sharps_disposal final_solid Dispose via Institutional Hazardous Waste Program (Incineration) solid_disposal->final_solid final_liquid Dispose in accordance with local wastewater regulations or as hazardous waste liquid_disposal->final_liquid final_sharps Dispose via Institutional Biohazardous Waste Stream sharps_disposal->final_sharps

Caption: Waste Disposal Workflow for AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2.

Detailed Disposal Procedures
  • Solid Waste: This includes contaminated gloves, weigh boats, and empty vials. Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1] Arrange for disposal through your institution's hazardous waste management program, which will likely involve incineration.[1]

  • Liquid Waste: This includes unused peptide solutions and waste from analytical instruments like HPLC. For aqueous solutions, chemical inactivation is a common practice. A 10% bleach solution can be effective, with a contact time of at least 30 minutes. Following inactivation, the pH should be neutralized before disposal. Always consult your local wastewater regulations before drain disposal.[1] Solvent-based waste must be collected in a separate, compatible, and clearly labeled hazardous waste container.[1]

  • Sharps Waste: Needles, syringes, and pipette tips that have come into contact with the peptide should be immediately placed in a puncture-resistant, leak-proof sharps container labeled as "Biohazardous and Chemically Contaminated Sharps."[1] Do not overfill the container.[1]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[13] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek prompt medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.[13]

  • Spill: In case of a spill, evacuate the area and prevent further spread. For small spills of the powder, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[7] For liquid spills, use an appropriate absorbent material.

Always refer to your institution's specific emergency protocols and have the contact information for your Environmental Health & Safety (EH&S) department readily available.

References

  • Benchchem. (n.d.). Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d.
  • Benchchem. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?.
  • Purepeptix. (2025, December 8). Safe Handling & Lab PPE for Peptides | Compliance Research Guide.
  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners - Peptide Primers.
  • Benchchem. (n.d.). Navigating the Disposal of Peptide-Based Research Compounds: The Case of Dumorelin.
  • Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • Benchchem. (n.d.). Personal protective equipment for handling Hsp70-derived octapeptide.
  • (n.d.). Safety Data Sheet.
  • Creative Proteomics. (n.d.). Sample Preparation for Phosphoproteomics: Best Practices and Tips.
  • Creative Proteomics. (n.d.). Phosphoproteomics Workflow Explained: From Sample to Data.
  • ChemicalBook. (n.d.). AC-ILE-TYR(PO3H2)-GLY-GLU-PHE-NH2 | 284660-72-6.
  • MedchemExpress.com. (n.d.). Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH TFA.
  • Lucerna-Chem. (n.d.). Ac-Tyr (PO3H2) -Glu-Glu-Ile-Glu-OH (TFA).

Sources

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